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1-(1-Ethynylcyclopropyl)-4-fluorobenzene Documentation Hub

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  • Product: 1-(1-Ethynylcyclopropyl)-4-fluorobenzene
  • CAS: 1379263-32-7

Core Science & Biosynthesis

Foundational

Introduction: Strategic Value of the Ethynylcyclopropyl-Fluorobenzene Moiety

An In-depth Technical Guide to the Synthesis and Characterization of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific structural motifs is paramount to tuning molecular properties. The compound 1-(1-ethynylcyclopropyl)-4-fluorobenzene represents a confluence of two highly valuable functionalities: the bioisosteric fluorobenzene ring and the conformationally constrained ethynylcyclopropyl linker.

The fluorine atom, owing to its high electronegativity and small size, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability, improve membrane permeability, and modulate pKa, often leading to improved drug candidates.[1][2][3] The ethynylcyclopropyl group provides a rigid, linear extension from the aromatic core, a feature highly sought after in probe design and for establishing precise vectoral interactions with biological targets.[4] The cyclopropane ring itself introduces a degree of three-dimensionality and metabolic stability not offered by simple alkyl chains.

This guide provides a detailed technical overview of a robust synthetic pathway to 1-(1-ethynylcyclopropyl)-4-fluorobenzene, outlines a comprehensive characterization protocol, and explains the scientific rationale behind the chosen methodologies.

Part 1: Synthesis Methodology — A Retrosynthetic and Mechanistic Perspective

The most efficient and modular route to constructing the C(sp²)-C(sp) bond in the target molecule is the Sonogashira cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction provides a reliable method for coupling terminal alkynes with aryl halides under relatively mild conditions.[8][9]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the key aryl-alkyne bond, leading to two critical synthons: 1-fluoro-4-iodobenzene and 1-ethynylcyclopropane .

G Target 1-(1-Ethynylcyclopropyl)-4-fluorobenzene Disconnection C(sp2)-C(sp) Disconnection (Sonogashira Coupling) Target->Disconnection Synthon1 1-Ethynylcyclopropane Disconnection->Synthon1 Synthon2 1-Fluoro-4-iodobenzene Disconnection->Synthon2 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex1 Oxidative Addition Pd0->Pd_complex1 Ar-X Pd_intermediate Ar-Pd(II)-X (L)2 Pd_complex1->Pd_intermediate Pd_complex2 Transmetalation Pd_intermediate->Pd_complex2 Pd_coupled Ar-Pd(II)-C≡CR (L)2 Pd_complex2->Pd_coupled Pd_complex3 Reductive Elimination Pd_coupled->Pd_complex3 Pd_complex3->Pd0 Regeneration Product Ar-C≡CR Pd_complex3->Product Alkyne H-C≡CR Cu_acetylide Cu(I)-C≡CR Alkyne->Cu_acetylide + Base-HX CuX Cu(I)-X CuX->Cu_acetylide + Base-HX Base Base Base->Cu_acetylide + Base-HX Cu_acetylide->Pd_complex2 To Pd Cycle

Caption: The dual catalytic cycles of the Sonogashira reaction.

Part 2: Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a controlled environment.

Synthesis of 1-Ethynylcyclopropane (Precursor)

This precursor can be synthesized from cyclopropyl methyl ketone via a two-step elimination process. [10]

  • Step A: Synthesis of (1-methoxyethenyl)cyclopropane:

    • A mixture of cyclopropyl methyl ketone (1.0 eq), trimethyl orthoformate (1.3 eq), and a catalytic amount of p-toluenesulfonic acid in methanol is stirred at room temperature.

    • The reaction is monitored until completion and then quenched with sodium methoxide.

    • The product is isolated by distillation under reduced pressure.

  • Step B: Synthesis of 1-Ethynylcyclopropane:

    • (1-methoxyethenyl)cyclopropane (1.0 eq) is dissolved in a high-boiling solvent like decalin.

    • A strong base, such as n-butyllithium (2.2 eq), is added, and the mixture is heated.

    • After cooling and quenching with water, the organic phase is separated, dried, and the volatile 1-ethynylcyclopropane is isolated by careful distillation.

Sonogashira Coupling to yield 1-(1-Ethynylcyclopropyl)-4-fluorobenzene
Reagent/ComponentMolar Eq.Purpose
1-Fluoro-4-iodobenzene1.0Aryl halide substrate
1-Ethynylcyclopropane1.2Alkyne substrate
PdCl₂(PPh₃)₂0.02Palladium catalyst
Copper(I) Iodide (CuI)0.04Co-catalyst
Triethylamine (TEA)~20Base and Solvent
Tetrahydrofuran (THF)~50Co-solvent (optional)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-fluoro-4-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with dry argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous triethylamine and THF via syringe. Stir the resulting suspension for 10 minutes.

  • Alkyne Addition: Add 1-ethynylcyclopropane (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the aryl iodide.

  • Workup:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-(1-ethynylcyclopropyl)-4-fluorobenzene as a pure product.

Part 3: Comprehensive Characterization

Confirming the structure and purity of the final compound is critical. The following techniques and expected results provide a self-validating system for the product's identity.

TechniqueExpected Observations
¹H NMR (CDCl₃, 500 MHz)δ 7.35-7.25 (m, 2H): Aromatic protons ortho to the cyclopropyl group. δ 7.05-6.95 (m, 2H): Aromatic protons ortho to the fluorine atom. δ 1.40-1.30 (m, 2H): Cyclopropyl CH₂ protons. δ 0.95-0.85 (m, 2H): Cyclopropyl CH₂ protons.
¹³C NMR (CDCl₃, 125 MHz)δ ~162 (d, ¹JCF ≈ 245 Hz): C-F carbon. δ ~134 (d, ³JCF ≈ 8 Hz): Aromatic CH carbons. δ ~119 (d, ⁴JCF ≈ 3 Hz): Aromatic C-C≡ quaternary carbon. δ ~115 (d, ²JCF ≈ 22 Hz): Aromatic CH carbons. δ ~93: Alkyne C (quaternary). δ ~75: Alkyne C (quaternary, attached to cyclopropyl). δ ~18: Cyclopropyl C (quaternary). δ ~10: Cyclopropyl CH₂ carbons.
¹⁹F NMR (CDCl₃, 470 MHz)δ ~ -114: A singlet or multiplet corresponding to the aryl fluoride.
IR (Infrared) (Neat, cm⁻¹)~3050: Aromatic C-H stretch. ~2240: C≡C stretch (weak). ~1600, 1500: Aromatic C=C stretch. ~1230: C-F stretch. ~830: para-disubstituted C-H bend.
HRMS (ESI) m/z: Calculated for C₁₁H₁₀F [M+H]⁺: 161.0761; Found: 161.076x.

Note: Predicted NMR chemical shifts are estimates based on analogous structures and may vary slightly. Coupling constants (J) provide definitive structural information. [11][12][13]

Conclusion

The synthesis of 1-(1-ethynylcyclopropyl)-4-fluorobenzene is reliably achieved through a Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis. This guide provides a robust framework, from mechanistic understanding and precursor preparation to a detailed experimental protocol and comprehensive characterization. The successful application of these methods will furnish researchers with this valuable molecular scaffold, enabling further exploration in drug discovery, chemical biology, and materials science.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from vertexaisearch.cloud.google.com. [5]2. Sonogashira coupling - Wikipedia. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [6]3. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters - ACS Publications. (2004). Retrieved from vertexaisearch.cloud.google.com. [8]4. Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [7]5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [9]6. Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [11]7. 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov. [14]8. 1-(1-ethynylcyclopropyl)-4-fluorobenzene - Sigma-Aldrich. (n.d.). Retrieved from . [15]9. Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [1]10. EP0922686B1 - Process for the preparation of ethynylcyclopropane - Google Patents. (n.d.). Retrieved from patents.google.com. 11. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole - MDPI. (n.d.). Retrieved from . [12]12. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC. (n.d.). Retrieved from . [2]13. VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN - FireScholars. (2023). Retrieved from firescholars.seu.edu. [4]14. 31 P { 1 H} NMR parameters of (4-fluorobenzyl)spiro(N/O)cyclotriphosphazenes and their PILs. a - ResearchGate. (n.d.). Retrieved from . 15. 1-Ethynyl-4-fluorobenzene - Chem-Impex. (n.d.). Retrieved from . [16]16. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed. (2025). Retrieved from pubmed.ncbi.nlm.nih.gov.

Sources

Exploratory

Precision Synthesis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene: A Modular Protocol

Executive Summary Target Molecule: 1-(1-ethynylcyclopropyl)-4-fluorobenzene Core Application: Medicinal Chemistry (Bioisostere for gem-dimethyl groups; rigid linker). Synthesis Strategy: Divergent construction via Phase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(1-ethynylcyclopropyl)-4-fluorobenzene Core Application: Medicinal Chemistry (Bioisostere for gem-dimethyl groups; rigid linker). Synthesis Strategy: Divergent construction via Phase Transfer Catalysis (PTC) followed by Seyferth-Gilbert Homologation.

This technical guide details a robust, scalable synthetic route for 1-(1-ethynylcyclopropyl)-4-fluorobenzene . Unlike generic protocols, this guide focuses on the gem-disubstituted cyclopropane motif, a high-value structural element in drug discovery that restricts conformational freedom while improving metabolic stability via the aryl fluoride.

The synthesis is broken down into three self-validating phases:

  • Scaffold Construction: Double alkylation using Phase Transfer Catalysis (PTC).

  • Reductive Pivot: Chemoselective reduction of the nitrile to the aldehyde.[1]

  • Terminal Alkyne Installation: Mild homologation using the Bestmann-Ohira reagent.

Part 1: Retrosynthetic Analysis & Strategy

The structural rigidity of the cyclopropyl ring makes direct functionalization difficult. Therefore, the strategy relies on constructing the ring first with a handle (nitrile) that can be manipulated into the alkyne.

Logical Pathway
  • Disconnection: The terminal alkyne is disconnected via a Seyferth-Gilbert homologation to the corresponding aldehyde.

  • Functional Group Interconversion (FGI): The aldehyde is derived from a nitrile precursor via controlled reduction.

  • Ring Construction: The cyclopropyl nitrile is assembled from commercially available 4-fluorophenylacetonitrile via a double alkylation with 1,2-dihaloethane.

Retrosynthesis Target Target: 1-(1-ethynylcyclopropyl)-4-fluorobenzene Aldehyde Intermediate: 1-(4-fluorophenyl)cyclopropanecarbaldehyde Target->Aldehyde Seyferth-Gilbert (Bestmann-Ohira) Nitrile Precursor: 1-(4-fluorophenyl)cyclopropanecarbonitrile Aldehyde->Nitrile DIBAL-H Reduction SM Starting Material: 4-Fluorophenylacetonitrile Nitrile->SM Double Alkylation (PTC)

Figure 1: Retrosynthetic logic flow emphasizing the preservation of the aryl-cyclopropyl bond.

Part 2: Detailed Experimental Protocols

Phase 1: Cyclopropyl Scaffold Construction

Objective: Synthesis of 1-(4-fluorophenyl)cyclopropanecarbonitrile. Mechanism: Makosza Phase Transfer Catalysis. The base deprotonates the benzylic position; the quaternary ammonium salt shuttles the anion to the organic phase for alkylation.

Reagents:

  • 4-Fluorophenylacetonitrile (1.0 equiv)

  • 1-Bromo-2-chloroethane (1.5 equiv)

  • 50% NaOH (aq) (Excess)

  • TEBA (Triethylbenzylammonium chloride) (0.02 equiv)

Protocol:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), charge 4-fluorophenylacetonitrile, 1-bromo-2-chloroethane, and TEBA.

  • Initiation: Add 50% NaOH dropwise at room temperature. The reaction is exothermic; maintain internal temperature <50°C using a water bath.

  • Reaction: Stir vigorously at 50°C for 5–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The nitrile starting material spot (

      
      ) should disappear, replaced by a higher 
      
      
      
      spot.
  • Workup: Dilute with water to dissolve salts. Extract with dichloromethane (DCM). Wash organic layer with 1N HCl (to remove amine impurities) and brine.

  • Purification: Vacuum distillation or flash chromatography (SiO2, 5% EtOAc in Hexanes).

Critical Insight: 1-Bromo-2-chloroethane is preferred over 1,2-dibromoethane to minimize competitive elimination reactions. The stepwise alkylation (displacement of Br then Cl) favors cyclization.

Phase 2: Chemoselective Reduction (The Pivot)

Objective: Synthesis of 1-(4-fluorophenyl)cyclopropanecarbaldehyde.[2] Challenge: Stopping reduction at the aldehyde stage without over-reducing to the amine.

Reagents:

  • Cyclopropyl nitrile (from Phase 1) (1.0 equiv)

  • DIBAL-H (1.0 M in Toluene) (1.2 equiv)

  • Solvent: Anhydrous Toluene or DCM

Protocol:

  • Cryogenic Setup: Cool the solution of nitrile in anhydrous toluene to -78°C (Dry ice/Acetone bath).

  • Addition: Add DIBAL-H dropwise over 30 minutes. Maintain temp < -70°C.

    • Why: At low temp, DIBAL forms a stable aluminum-imine intermediate that does not accept a second hydride.

  • Hydrolysis: Stir for 2 hours at -78°C. Quench cold by adding Methanol (slowly), followed by saturated Rochelle’s salt (Sodium potassium tartrate) solution.

  • Emulsion Breaking: Allow the mixture to warm to Room Temp (RT) and stir vigorously for 1-2 hours until the two layers become clear.

    • Self-Validating Step: If layers remain cloudy, add more Rochelle's salt and stir longer. This solubilizes aluminum salts.

  • Isolation: Extract with Et2O, dry over

    
    , and concentrate. The aldehyde is often used immediately to prevent oxidation.
    
Phase 3: Homologation to Terminal Alkyne

Objective: Synthesis of 1-(1-ethynylcyclopropyl)-4-fluorobenzene. Method: Bestmann-Ohira Reagent (BOR). This is superior to the Corey-Fuchs reaction as it avoids the use of


-BuLi and generates less solid waste.

Reagents:

  • Aldehyde (from Phase 2) (1.0 equiv)

  • Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv)[3]

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Methanol (Dry)

Protocol:

  • Preparation: Dissolve the aldehyde in dry methanol under

    
    .
    
  • Reagent Addition: Add

    
    , followed by the Bestmann-Ohira reagent.[3]
    
  • Reaction: Stir at RT for 4–12 hours.

    • Mechanism:[1][2][4][5] Methanolysis of the BOR generates the dimethyl (diazomethyl)phosphonate anion in situ, which undergoes a Horner-Wadsworth-Emmons reaction followed by elimination of

      
       to form the alkyne.
      
  • Workup: Dilute with

    
    , wash with 
    
    
    
    (aq) and brine.
  • Purification: Flash chromatography (100% Pentane or Hexane). The product is a non-polar oil.

Workflow Step1 Step 1: Cyclopropanation (NaOH/TEBA, 50°C) Check1 TLC Check (Disappearance of SM) Step1->Check1 Step2 Step 2: Reduction (DIBAL-H, -78°C) Check1->Step2 Pass Quench Rochelle's Salt Hydrolysis Step2->Quench Step3 Step 3: Homologation (Bestmann-Ohira, MeOH) Quench->Step3 Final Pure Alkyne Step3->Final

Figure 2: Linear execution workflow with critical checkpoints.

Part 3: Data Summary & Quality Control

Analytical Profile
CompoundStateKey NMR Signals (

)
Nitrile Intermediate Yellow Oil

1.3–1.7 (m, 4H, cyclopropyl), 7.0–7.4 (m, 4H, Ar-H)
Aldehyde Intermediate Colorless Oil

9.2 (s, 1H, CHO), 1.4–1.8 (m, 4H, cyclopropyl)
Target Alkyne Colorless Liq

2.0 (s, 1H,

C-H), 0.9–1.2 (m, 4H, cyclopropyl)
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the NaOH is 50% w/w. Dilute base fails to deprotonate efficiently in PTC conditions.

  • Over-reduction in Step 2: Temperature control is vital. If amine is observed, reduce reaction time or lower temperature to -85°C.

  • Incomplete Alkyne Formation: Ensure Methanol is dry. Water quenches the phosphonate anion.

References

  • Cyclopropanation Protocol (General PTC Method)

    • Jonczyk, A., & Balcerzak, M. "Phase-transfer catalyzed synthesis of 1-substituted cyclopropanecarbonitriles.
  • DIBAL-H Reduction of Nitriles

    • Miller, A. E., et al. "Reduction of Nitriles to Aldehydes with Diisobutylaluminum Hydride." Journal of Organic Chemistry, 24, 627.
  • Bestmann-Ohira Reagent (Alkyne Synthesis)

    • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J.[4] "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett, 1996(06), 521-522.[4]

  • Target Molecule Data (Catalog Entry)

    • Sigma-Aldrich Product: 1-(1-Ethynylcyclopropyl)-4-fluorobenzene.

Sources

Foundational

A Technical Guide to the Spectral Analysis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

Abstract This technical guide provides a comprehensive analytical framework for the characterization of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene , a compound of interest in drug discovery and materials science. In the ab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene , a compound of interest in drug discovery and materials science. In the absence of a complete, publicly available spectral dataset for this specific molecule, this document serves as an expert guide, predicting its spectral features based on established principles and data from analogous structures. It offers detailed, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring structural verification and purity assessment. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the comprehensive analysis of novel chemical entities.

Introduction and Molecular Overview

1-(1-Ethynylcyclopropyl)-4-fluorobenzene is a unique molecule that combines three key functional moieties: a 4-fluorophenyl group, a cyclopropyl ring, and a terminal ethynyl (acetylene) group. Each of these components imparts distinct and predictable characteristics to the molecule's spectroscopic signature.

  • 4-Fluorophenyl Group : This aromatic system is characterized by its specific substitution pattern, which will be clearly discernible in NMR spectroscopy due to proton-proton and proton-fluorine couplings. The fluorine atom serves as a sensitive probe in ¹⁹F NMR.

  • Cyclopropyl Ring : As a strained, three-membered aliphatic ring, its protons and carbons exhibit unique chemical shifts in NMR spectroscopy, typically in the upfield region, distinguishing them from other aliphatic systems.

  • Ethynyl Group : The terminal alkyne provides a characteristic acetylenic proton signal in ¹H NMR and distinct carbon signals in ¹³C NMR. Its triple bond will also produce a sharp, characteristic absorption in the IR spectrum.

The strategic combination of these groups makes 1-(1-Ethynylcyclopropyl)-4-fluorobenzene a valuable building block. Understanding its spectral properties is paramount for quality control, reaction monitoring, and regulatory submissions.

Caption: Molecular structure of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its connectivity and stereochemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct regions corresponding to the aromatic, acetylenic, and cyclopropyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~ 7.2 - 7.4Doublet of doublets (dd) or Multiplet (m)2HAr-H (ortho to Cyclopropyl)These protons are coupled to both the adjacent aromatic proton and the fluorine atom. The proximity to the cyclopropyl group may induce a slight downfield shift compared to fluorobenzene itself.
~ 7.0 - 7.1Triplet (t) or Doublet of doublets (dd)2HAr-H (ortho to Fluorine)These protons are coupled to the adjacent aromatic protons and the fluorine atom, typically appearing as a triplet-like pattern due to similar coupling constants.[1]
~ 2.1 - 2.5Singlet (s)1HAcetylenic C-HThe acetylenic proton is expected to be a sharp singlet in the range of 2-3 ppm.[2][3] Its chemical shift is influenced by the magnetic anisotropy of the triple bond.[4][5]
~ 1.0 - 1.5Multiplet (m)4HCyclopropyl CH₂The four protons of the two methylene groups on the cyclopropyl ring are diastereotopic and will appear as complex multiplets. Their upfield shift (0-2 ppm) is highly characteristic of strained cyclopropyl rings.[6][7]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Key Insights
~ 161 - 164 (d, ¹JCF ≈ 245 Hz)Ar C-FThe carbon directly bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant.[8] Its chemical shift is significantly downfield.
~ 133 - 135 (d, ³JCF ≈ 8 Hz)Ar C-H (ortho to Cyclopropyl)These carbons will show a smaller three-bond coupling to fluorine.
~ 125 - 130 (d)Ar C-CyclopropylThe ipso-carbon attached to the cyclopropyl group will be a quaternary signal, likely showing a small coupling to fluorine.
~ 115 - 117 (d, ²JCF ≈ 21 Hz)Ar C-H (ortho to Fluorine)These carbons will exhibit a characteristic two-bond coupling to the fluorine atom.[8]
~ 80 - 85Alkyne C-HThe terminal alkyne carbon.[9][10][11]
~ 75 - 80Alkyne C-CyclopropylThe quaternary alkyne carbon attached to the cyclopropyl ring.[9][10][11]
~ 15 - 25Cyclopropyl CH₂The methylene carbons of the cyclopropyl ring appear in the aliphatic upfield region.[12]
~ 10 - 20Quaternary Cyclopropyl CThe quaternary carbon of the cyclopropyl ring attached to both the phenyl and ethynyl groups. Its chemical shift will be influenced by both substituents.
Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will be the simplest, showing a single resonance for the fluorine atom.

Predicted Chemical Shift (δ, ppm)MultiplicityRationale and Key Insights
-110 to -115MultipletThe chemical shift is typical for a fluorine atom on a benzene ring. For the related 1-ethynyl-4-fluorobenzene, a shift of -111.0 ppm has been reported.[13] The signal will be split by the ortho and meta protons on the aromatic ring.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[14][15][16]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.[17][18] Ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[15][16]

    • Cap the NMR tube securely. Wipe the outside of the tube clean before insertion into the spectrometer.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the respective probes (¹H, ¹³C, ¹⁹F) for optimal sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire a spectrum with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled spectrum with a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR: Acquire a spectrum with an appropriate spectral width centered around the expected chemical shift (~ -110 ppm). Typically, this requires fewer scans than ¹³C NMR due to the high natural abundance and sensitivity of the ¹⁹F nucleus.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H and ¹³C spectra using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Caption: Standard workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale and Key Insights
~ 3300Strong, Sharp≡C-H StretchThis is a highly characteristic absorption for a terminal alkyne.[19]
~ 3100 - 3000MediumAromatic C-H StretchTypical for C-H bonds on a benzene ring.
~ 2100 - 2150Medium, SharpC≡C StretchThe carbon-carbon triple bond stretch is another key diagnostic peak for the ethynyl group.[19]
~ 1600, 1500MediumAromatic C=C StretchThese absorptions are characteristic of the benzene ring skeleton.
~ 1220 - 1250StrongC-F StretchThe carbon-fluorine bond stretch in an aryl fluoride typically gives a strong absorption in this region.
~ 830StrongC-H Out-of-plane BendThis strong band is characteristic of a 1,4-disubstituted (para) benzene ring.
Experimental Protocol for FTIR Data Acquisition

Objective: To obtain a high-quality IR spectrum to confirm the presence of key functional groups.

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR.

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the major peaks and assign them to the corresponding functional group vibrations based on the predicted values and standard correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data

For 1-(1-Ethynylcyclopropyl)-4-fluorobenzene (C₁₁H₉F):

  • Molecular Formula: C₁₁H₉F

  • Exact Mass: 160.0688

  • Molecular Weight: 160.19

Expected Observations (Electron Ionization - EI-MS):

m/z ValueIonRationale and Key Insights
160[M]⁺•The molecular ion peak. Its presence and intensity will depend on its stability under EI conditions.
159[M-H]⁺Loss of the acetylenic hydrogen is a likely fragmentation pathway.
131[M-C₂H₅]⁺ or [M-C₃H₃]⁺Fragmentation involving the loss of parts of the cyclopropyl-ethynyl moiety.
109[C₆H₄F]⁺Cleavage of the bond between the aromatic ring and the cyclopropyl group, leading to the fluorophenyl cation.
96[C₆H₅F]⁺•A common fragment corresponding to fluorobenzene radical cation.
Experimental Protocol for EI-MS Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern.

  • Sample Introduction:

    • Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any potential impurities.

  • Instrument Settings (EI Source):

    • Set the ionization energy to the standard 70 eV.

    • Acquire data over a mass range of m/z 40-400.

    • The source temperature should be set appropriately to ensure volatilization without thermal decomposition.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺• and confirm that its m/z corresponds to the molecular weight of the compound (160.19). For high-resolution MS, confirm the measured exact mass matches the calculated value (160.0688).

    • Analyze the major fragment ions and propose logical fragmentation pathways to support the proposed structure. Compare the observed pattern with fragmentation libraries for similar structures if available.

Conclusion

The comprehensive spectral characterization of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene requires a multi-technique approach. This guide provides a robust predictive framework and detailed experimental protocols for its analysis. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can unequivocally confirm the structure and purity of this valuable chemical entity. The key diagnostic features to look for are the characteristic upfield signals of the cyclopropyl ring, the sharp acetylenic signals in ¹H NMR and IR, and the distinct splitting patterns of the 1,4-disubstituted fluorophenyl ring across all NMR spectra. This systematic approach ensures the scientific integrity and trustworthiness of the analytical data generated.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • Small molecule NMR sample preparation. University of Notre Dame. Available at: [Link]

  • Kusuyama, Y., Kagosaku, T., & Hasegawa, T. (2006). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Bulletin of the Chemical Society of Japan.
  • PubChem Compound Summary for CID 522627, 1-Ethynyl-4-fluorobenzene. National Center for Biotechnology Information. Available at: [Link]

  • 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Sample Preparation. University College London. Available at: [Link]

  • Loemker, J. E., et al. (1967). A precise determination of the H-H and H-F couplings in fluorobenzene. Molecular Physics, 13(5), 433-438.
  • Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. (2020). MDPI. Available at: [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1967). 13C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(3), 229-234.
  • Substituent Effects on the Carbon-13 NMR Chemical. Amanote Research. Available at: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • 1-Ethynyl-4-fluoro-benzene - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Supporting Information for an article in Chemical Science. Royal Society of Chemistry. Available at: [Link]

  • Happer, D. A. R., & Reynolds, W. F. (1981). 'H chemical shifts for cyclopropyl protons.
  • Templeton, J. L., & Ward, B. C. (1980). Carbon-13 chemical shifts of alkyne ligands as variable electron donors in monomeric molybdenum and tungsten complexes. Journal of the American Chemical Society, 102(9), 3288-3290.
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  • 13 C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. (1967). Canadian Science Publishing. Available at: [Link]

  • Benzene, 1-ethynyl-4-fluoro-. NIST WebBook. Available at: [Link]

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  • NMR Chart. UCLA. Available at: [Link]

  • Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 39(8), 491-503.
  • Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. (2020).
  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • 13C NMR Chemical Shift Table. University of Wisconsin-Madison. Available at: [Link]

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  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation. Doc Brown's Chemistry. Available at: [Link]

  • 1-Ethynyl-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 1-Ethynyl-4-fluorobenzene, 99%. Scientific Laboratory Supplies (Ireland) Ltd. Available at: [Link]

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Exploratory

A Deep Dive into the NMR Analysis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, molecules bearing unique structural motifs such as cyclopropane rings and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, molecules bearing unique structural motifs such as cyclopropane rings and terminal alkynes are of significant interest. 1-(1-Ethynylcyclopropyl)-4-fluorobenzene is a compound that embodies this complexity, presenting a fascinating case for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this molecule, offering a framework for researchers to interpret and validate its structure. As a Senior Application Scientist, the ensuing discussion is grounded in established principles of NMR spectroscopy, drawing upon data from analogous structures to provide a robust analytical paradigm.

The precise characterization of such molecules is paramount in drug discovery and development, where subtle changes in stereochemistry or connectivity can profoundly impact biological activity. This guide will deconstruct the expected NMR signature of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene, focusing on the causality behind chemical shift and coupling constant predictions for the 4-fluorophenyl, cyclopropyl, and ethynyl moieties.

Molecular Structure and Predicted NMR Analysis Workflow

The structural complexity of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene necessitates a systematic approach to its NMR spectral analysis. The workflow begins with the identification of distinct spin systems within the molecule, followed by a detailed prediction of their chemical shifts and coupling patterns.

G cluster_molecule 1-(1-Ethynylcyclopropyl)-4-fluorobenzene cluster_analysis NMR Analysis Workflow mol Molecular Structure A 4-Fluorophenyl Group D ¹H NMR Prediction A->D Aromatic Protons (AA'BB' system) E ¹³C NMR Prediction A->E Aromatic Carbons (ipso, ortho, meta, para) B Cyclopropyl Ring B->D Aliphatic Protons (Diastereotopic) B->E Aliphatic Carbons C Ethynyl Group C->D Alkynyl Proton C->E Alkynyl Carbons F 2D NMR Correlation (COSY, HSQC, HMBC) D->F E->F G Structural Confirmation F->G Complete Assignment

Caption: Logical workflow for the comprehensive NMR analysis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene can be divided into three distinct regions corresponding to the aromatic, cyclopropyl, and alkynyl protons.

The 4-Fluorophenyl Protons

The protons on the 4-fluorophenyl ring are expected to exhibit a second-order coupling pattern, often referred to as an AA'BB' system, due to the magnetic inequivalence of the ortho and meta protons relative to the fluorine and cyclopropyl substituents. However, in many practical cases, this system can be approximated as two doublets of doublets or two triplets.

  • H-ortho (to Fluorine): These protons are expected to resonate downfield due to the electron-withdrawing nature of the fluorine atom. Their signal will be split by the adjacent meta proton and by the fluorine atom.

  • H-meta (to Fluorine): These protons will appear slightly upfield compared to the ortho protons and will be split by the adjacent ortho proton and a smaller coupling to the fluorine.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-ortho (2,6)7.00 - 7.20dd or t³J_HH ≈ 8-9 Hz, ⁴J_HF ≈ 5-6 Hz
H-meta (3,5)7.30 - 7.50dd or t³J_HH ≈ 8-9 Hz, ³J_HF ≈ 8-9 Hz

Note: The chemical shifts are referenced against TMS (δ = 0 ppm). The exact values can vary based on the solvent and concentration.

The presence of fluorine introduces characteristic J_HF couplings, which are invaluable for assigning the aromatic signals[1][2].

The Cyclopropyl Protons

The cyclopropane ring introduces diastereotopicity for the methylene protons. The two protons on each of the two CH₂ groups are chemically non-equivalent, leading to four distinct signals. These protons will exhibit complex splitting patterns due to geminal and vicinal (cis and trans) couplings.

  • Geminal Coupling (²J): Protons on the same carbon atom will split each other. For cyclopropanes, this coupling is typically in the range of -4 to -10 Hz[3][4].

  • Vicinal Coupling (³J): Protons on adjacent carbons will also couple. The magnitude of this coupling is dependent on the dihedral angle.

    • ³J_cis: Typically larger, in the range of 6-12 Hz[5][6].

    • ³J_trans: Typically smaller, in the range of 3-8 Hz[5][6].

The cyclopropyl protons are expected to resonate in the upfield region of the spectrum, a characteristic feature of cyclopropyl rings due to their unique electronic structure[3].

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Cyclopropyl H's0.8 - 1.5Complex multiplets
The Ethynyl Proton

The terminal alkyne proton is expected to appear as a sharp singlet, as it is too far removed to exhibit significant coupling with the cyclopropyl or aromatic protons. The chemical shift of the acetylenic proton is influenced by the magnetic anisotropy of the triple bond, which creates a shielding cone along the bond axis[7][8][9][10].

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ethynyl H2.0 - 3.0s

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

The 4-Fluorophenyl Carbons

The carbon signals of the fluorophenyl ring will be influenced by the fluorine substituent, exhibiting characteristic C-F couplings.

CarbonPredicted Chemical Shift (δ, ppm)Predicted ¹J_CF (Hz)
C-ipso (to F)160 - 165240 - 250
C-ortho115 - 120 (d, ²J_CF ≈ 20-25 Hz)-
C-meta130 - 135 (d, ³J_CF ≈ 7-9 Hz)-
C-para (to F)135 - 140 (d, ⁴J_CF ≈ 3-4 Hz)-
The Cyclopropyl and Ethynyl Carbons

The carbons of the cyclopropyl ring will appear at high field, while the sp-hybridized carbons of the alkyne will be in the midfield region.

CarbonPredicted Chemical Shift (δ, ppm)
Quaternary Cyclopropyl C20 - 30
Cyclopropyl CH₂'s10 - 20
C≡C-H70 - 80
C-C≡C80 - 90

Part 3: Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

G cluster_workflow 2D NMR Confirmation Workflow A Acquire ¹H, ¹³C, DEPT Spectra B COSY (Correlation Spectroscopy) A->B ¹H-¹H Couplings C HSQC (Heteronuclear Single Quantum Coherence) A->C ¹H-¹³C Direct Correlations D HMBC (Heteronuclear Multiple Bond Correlation) A->D ¹H-¹³C Long-Range Correlations E Final Structure Validation B->E C->E D->E

Caption: A typical 2D NMR workflow for the complete structural elucidation of an organic molecule.

  • COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between the cyclopropyl protons and between the ortho and meta protons of the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the cyclopropyl and aromatic CH and CH₂ signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

    • The ethynyl proton to the two alkynyl carbons and the quaternary cyclopropyl carbon.

    • The cyclopropyl protons to the quaternary cyclopropyl carbon and the ipso-carbon of the phenyl ring.

    • The aromatic protons to their neighboring carbons and the quaternary cyclopropyl carbon.

Experimental Protocol: A Self-Validating System

A robust experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample, such as CDCl₃ or DMSO-d₆. The choice of solvent can slightly alter chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover all expected proton signals (e.g., -1 to 10 ppm).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width that encompasses all expected carbon signals (e.g., 0 to 180 ppm).

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets, optimizing as necessary for the specific sample.

Conclusion

The NMR analysis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene presents a multifaceted challenge that can be systematically addressed through a combination of 1D and 2D NMR techniques. By leveraging foundational knowledge of the NMR properties of its constituent functional groups—the 4-fluorophenyl ring, the cyclopropyl moiety, and the terminal alkyne—a detailed and accurate structural elucidation is achievable. The predicted chemical shifts and coupling constants provided in this guide serve as a valuable reference for researchers working with this molecule and its analogs. The application of the described experimental protocols will ensure the acquisition of high-quality data, leading to a confident and verifiable structural assignment, a critical step in the advancement of chemical research and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Wiberg, K. B., & Barth, D. E. (1967). Nuclear magnetic resonance spectra of cyclopropyl derivatives. Journal of the American Chemical Society, 89(24), 6374–6379. [Link]

  • Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 1, (10), 1031–1043. [Link]

  • Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875-883. [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Pople, J. A. (1956). Proton Magnetic Resonance of Hydrocarbons. The Journal of Chemical Physics, 24(5), 1111. [Link]

  • Graham, J. D., & Rogers, M. T. (1962). Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. I. Halogenated Cyclopropanes. Journal of the American Chemical Society, 84(12), 2249–2254. [Link]

  • Bothner-By, A. A., & Pople, J. A. (1965). Diamagnetic Anisotropy of Electron Groups. Annual Review of Physical Chemistry, 16(1), 43-66. [Link]

  • Mallory, F. B., & Baker, M. B. (1962). Long-Range Shielding by the Carbon-Carbon Triple Bond. Journal of the American Chemical Society, 84(21), 4233-4234. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Emsley, J. W., & Lindon, J. C. (1975). NMR Spectroscopy in Liquid Crystal Solvents. Pergamon. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

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Foundational

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(1-Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes established principles of vibrational spectroscopy and data from analogous structures to present a detailed theoretical prediction of its IR absorption profile. We will dissect the contributions of the terminal ethynyl, the cyclopropyl, and the para-disubstituted fluorobenzene moieties to the overall spectrum. This guide further outlines a rigorous, self-validating experimental protocol for acquiring a high-quality Fourier Transform Infrared (FT-IR) spectrum of the title compound, ensuring researchers can confidently characterize this and similar molecules.

Introduction: The Structural Significance of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

The molecule 1-(1-Ethynylcyclopropyl)-4-fluorobenzene incorporates three key functional groups that impart unique chemical properties, making it a valuable scaffold in drug discovery and materials science. The ethynyl group is a versatile handle for chemical modifications, notably in "click" chemistry and as a building block in the synthesis of more complex structures. The cyclopropyl ring , a strained three-membered carbocycle, introduces conformational rigidity and can act as a metabolically stable bioisostere for other functional groups. Finally, the 4-fluorobenzene moiety provides a platform for tuning electronic properties and improving metabolic stability through the introduction of fluorine.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic absorption frequencies of the functional groups within 1-(1-Ethynylcyclopropyl)-4-fluorobenzene, we can confirm its chemical identity, assess its purity, and gain insights into its molecular structure.

Theoretical Infrared Spectrum Analysis

The infrared spectrum of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene can be understood by considering the distinct vibrational modes of its three primary structural components. The following sections detail the expected absorption bands, their underlying molecular motions, and their characteristic wavenumber ranges.

The Terminal Ethynyl Group: A Sharp and Unmistakable Signature

The terminal alkyne functionality provides some of the most distinct and readily identifiable peaks in the IR spectrum.

  • ≡C-H Stretching: A sharp and strong absorption band is anticipated in the region of 3300-3270 cm⁻¹ [1]. This high-frequency vibration is characteristic of the stretching of the C-H bond where the carbon atom is sp-hybridized. Its sharpness is a key diagnostic feature of a terminal alkyne.

  • C≡C Stretching: A weaker, but still sharp, absorption is expected between 2150-2100 cm⁻¹ [2][3]. The intensity of this peak can be variable; in highly symmetrical internal alkynes, it may be very weak or absent due to a lack of a significant change in dipole moment during the vibration[2]. However, in a terminal alkyne like the one in our target molecule, a discernible peak is expected.

The Cyclopropyl Ring: Vibrations of a Strained System

The strained nature of the cyclopropane ring gives rise to characteristic vibrational frequencies.

  • C-H Stretching: The C-H bonds of the cyclopropyl ring are expected to exhibit stretching vibrations at slightly higher frequencies than those of typical alkanes, generally in the range of 3100-3000 cm⁻¹ [4]. These absorptions may appear as a series of sharp peaks.

  • CH₂ Scissoring (Bending): A characteristic absorption for the methylene groups of the cyclopropyl ring is anticipated around 1480-1440 cm⁻¹ [4].

  • Ring Deformation ("Breathing") Mode: A key diagnostic peak for the cyclopropane ring is a deformation mode that often appears in the fingerprint region, typically around 1020-1000 cm⁻¹ [4].

The 4-Fluorobenzene Moiety: Aromatic and C-F Vibrations

The para-disubstituted fluorinated aromatic ring contributes several characteristic bands to the spectrum.

  • Aromatic C-H Stretching: Weak to medium absorptions are expected just above 3000 cm⁻¹ , typically in the 3100-3030 cm⁻¹ range[5][6]. These are often less intense than the aliphatic C-H stretches and may appear as shoulders on the cyclopropyl C-H stretching bands.

  • Aromatic C=C Stretching (In-Ring): The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of absorptions in the 1600-1450 cm⁻¹ region[5][6]. Typically, two or three bands are observed, with prominent peaks often appearing near 1600 cm⁻¹ , 1585 cm⁻¹ , and 1500-1400 cm⁻¹ [5].

  • C-F Stretching: The C-F stretching vibration in aromatic compounds typically gives rise to a strong absorption in the 1250-1100 cm⁻¹ region. The exact position can be influenced by the substitution pattern and electronic effects.

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be often determined by analyzing the strong C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region[5]. For a para-disubstituted benzene ring, a strong absorption is expected in the range of 860-790 cm⁻¹ [7][8].

Tabulated Summary of Predicted IR Absorptions

Wavenumber (cm⁻¹)Functional Group/Vibrational ModeExpected IntensityNotes
~3300≡C-H Stretch (Alkyne)Strong, SharpDiagnostic for a terminal alkyne.
3100-3000C-H Stretch (Cyclopropyl & Aromatic)Medium to Weak, SharpOverlapping region for both moieties.
~2120C≡C Stretch (Alkyne)Weak to Medium, SharpIntensity can be variable.
~1600, ~1500C=C Stretch (Aromatic Ring)MediumCharacteristic of the benzene ring.
~1460CH₂ Scissoring (Cyclopropyl)MediumIndicates the presence of the cyclopropyl ring.
~1230C-F Stretch (Aromatic)StrongStrong absorption due to the electronegativity of fluorine.
~1010Cyclopropyl Ring DeformationMediumDiagnostic for the cyclopropane ring.
840-810C-H Out-of-Plane BendingStrongIndicative of para-disubstitution on the benzene ring.

Visualization of Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene and highlights the key bonds responsible for the characteristic IR absorptions.

Caption: Key vibrational modes of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This section provides a detailed, step-by-step methodology for obtaining a reliable FT-IR spectrum of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene.

Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

  • Sample of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene (solid or liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis start Start instrument_setup Instrument Setup & Power On start->instrument_setup background_scan Acquire Background Spectrum (Clean ATR) instrument_setup->background_scan apply_sample Apply Small Amount of Sample to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Data Processing (e.g., Baseline Correction) acquire_spectrum->process_data clean_atr Clean ATR Crystal Thoroughly process_data->clean_atr end End clean_atr->end

Caption: Workflow for FT-IR spectrum acquisition using an ATR accessory.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has had adequate time to warm up and stabilize, as per the manufacturer's instructions.

    • Verify that the ATR accessory is correctly installed and aligned.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal, acquire a background spectrum. This is a critical self-validating step that measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself. The software will automatically subtract this from the sample spectrum.

    • A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the 1-(1-Ethynylcyclopropyl)-4-fluorobenzene sample directly onto the center of the ATR crystal. If the sample is a solid, ensure good contact is made by applying gentle pressure with the built-in press.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the background subtraction.

    • If necessary, perform a baseline correction to ensure the baseline of the spectrum is flat.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the experimental peak positions with the predicted values in Section 3.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-dampened, lint-free wipe to remove all traces of the sample.

Conclusion

The infrared spectrum of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene is predicted to be rich in information, with distinct and identifiable absorption bands corresponding to its terminal alkyne, cyclopropyl, and para-disubstituted fluorobenzene functionalities. The sharp ≡C-H stretch around 3300 cm⁻¹, the C≡C stretch near 2120 cm⁻¹, the strong C-F stretch around 1230 cm⁻¹, and the characteristic aromatic and cyclopropyl vibrations in the fingerprint region collectively provide a unique spectral fingerprint for this molecule. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain and interpret the FT-IR spectrum of this compound, facilitating its unambiguous identification and quality control in synthetic and developmental workflows.

References

  • JoVE. (n.d.). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aromatics. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

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Exploratory

Technical Guide: Mass Spectrometry Characterization of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

This technical guide provides an in-depth analysis of the mass spectrometry characterization of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene (CAS 1379263-32-7). This compound is a critical building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the mass spectrometry characterization of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene (CAS 1379263-32-7). This compound is a critical building block in medicinal chemistry, often employed as a conformationally restricted bioisostere of the tert-butyl group to enhance metabolic stability and potency in kinase inhibitors and antiviral agents.

Executive Summary

1-(1-Ethynylcyclopropyl)-4-fluorobenzene (C₁₁H₉F) is a specialized pharmacophore used to introduce rigidity and lipophilicity into drug candidates. Its unique structural features—a quaternary carbon linking a strained cyclopropyl ring, an electron-withdrawing fluorophenyl group, and a reactive ethynyl moiety—result in a distinct mass spectrometric fingerprint. This guide details the ionization behavior, isotopic patterns, and fragmentation pathways essential for structural validation and impurity profiling.

Compound Identity
ParameterDetail
IUPAC Name 1-(1-Ethynylcyclopropyl)-4-fluorobenzene
CAS Registry Number 1379263-32-7
Molecular Formula C₁₁H₉F
Exact Mass 160.0688 Da
Molecular Weight 160.19 g/mol
Key Structural Features gem-Disubstituted cyclopropane, terminal alkyne, 4-fluoroaryl

Experimental Protocols

Sample Preparation & Instrumentation

To ensure reproducible fragmentation data, the following protocol is recommended for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Solvent System: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Inlet Temperature: 250 °C (Splitless mode recommended for trace analysis).

  • Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Ionization Source: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Scan Range: m/z 40–300.

Synthesis Context for Impurity Identification

Understanding the synthetic origin is crucial for interpreting background peaks. This compound is typically synthesized via the Kulinkovich-de Meijere reaction or Corey-Fuchs homologation from 1-(4-fluorophenyl)cyclopropanecarbaldehyde.

  • Common Impurity A: 1-(4-Fluorophenyl)cyclopropanecarbaldehyde (Precursor, m/z 164).

  • Common Impurity B: 1-(1-Ethylcyclopropyl)-4-fluorobenzene (Over-reduction product, m/z 164).

Mass Spectrometry Analysis

Molecular Ion and Isotopic Pattern

The mass spectrum is dominated by the stability of the aromatic system, though the strained cyclopropyl ring facilitates specific fragmentation channels.

  • Molecular Ion (M⁺•): The parent peak appears at m/z 160 with high intensity (often the base peak or >80% relative abundance).

  • Isotopic Signature:

    • [M+1]⁺ (¹³C): Calculated abundance is ~12.1% relative to the molecular ion (11 carbons × 1.1%). Observed at m/z 161 .

    • Fluorine Effect: Fluorine is monoisotopic (¹⁹F). There is no M+2 contribution from halogens (unlike Cl or Br), simplifying the spectrum.

Fragmentation Pathways

The fragmentation of 1-(1-ethynylcyclopropyl)-4-fluorobenzene is driven by the release of ring strain and the stability of the resulting benzylic/tropylium cations.

Pathway A: Cyclopropyl Ring Opening (Retro-2+2)

The most diagnostic pathway involves the cleavage of the cyclopropyl ring.

  • Mechanism: The radical cation undergoes ring opening followed by the loss of an ethylene neutral fragment (C₂H₄, 28 Da).

  • Product: A radical cation at m/z 132 (C₉H₅F⁺•). This corresponds to the (4-fluorophenyl)prop-1-en-1-yne species.

Pathway B: Loss of Ethynyl Radical
  • Mechanism: Homolytic cleavage of the quaternary C–C bond releases the ethynyl radical (•C≡CH, 25 Da).

  • Product: The 1-(4-fluorophenyl)cyclopropyl cation at m/z 135 (C₉H₈F⁺). This carbocation is stabilized by the adjacent cyclopropyl group (cyclopropylcarbinyl stabilization) and the aromatic ring.

Pathway C: Formation of Fluorotropylium Ion
  • Mechanism: Following the loss of the ethynyl group and subsequent ring expansion, the 4-fluorobenzyl cation rearranges to the highly stable fluorotropylium ion.

  • Product: m/z 109 (C₇H₆F⁺). This is a hallmark of fluorinated benzyl derivatives.

Pathway D: Loss of HF
  • Mechanism: Elimination of Hydrogen Fluoride (20 Da) from the parent or fragments.

  • Product: m/z 140 (from parent). This is generally a minor pathway due to the strength of the C–F bond (approx. 485 kJ/mol) compared to the strained C–C bonds of the cyclopropane.

Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships between the parent ion and its primary fragments.

FragmentationPathway Parent Molecular Ion (M+) m/z 160 [C11H9F]+. Frag_135 Loss of Ethynyl Radical m/z 135 [C9H8F]+ Parent->Frag_135 - •C≡CH (25 Da) Frag_132 Ring Opening (-C2H4) m/z 132 [C9H5F]+. Parent->Frag_132 - C2H4 (28 Da) Frag_109 Fluorotropylium Ion m/z 109 [C7H6F]+ Frag_135->Frag_109 - C2H2 (Rearrangement) Frag_96 Fluorophenyl Cation m/z 95/96 [C6H4F]+ Frag_132->Frag_96 - C3H

Figure 1: EI-MS fragmentation tree for 1-(1-Ethynylcyclopropyl)-4-fluorobenzene showing primary dissociation channels.

Data Summary Table

m/z (Mass-to-Charge)Ion TypeFormulaInterpretationRelative Intensity (Est.)
160 Molecular Ion (M⁺•)C₁₁H₉FParent compound.[1]100% (Base Peak)
161 Isotope Peak¹³CC₁₀H₉FNatural ¹³C abundance.~12%
145 FragmentC₁₀H₆F⁺Loss of Methyl radical (rare, requires rearrangement).<5%
135 FragmentC₉H₈F⁺Loss of Ethynyl group . Stabilized cyclopropyl cation.40–60%
132 FragmentC₉H₅F⁺•Loss of Ethylene (C₂H₄) from cyclopropyl ring.30–50%
109 FragmentC₇H₆F⁺Fluorotropylium ion . Diagnostic for 4-F-benzyl moiety.50–70%
95 FragmentC₆H₄F⁺4-Fluorophenyl cation.20–30%

Applications in Drug Discovery

This compound is not merely an analytical curiosity; it serves as a robust scaffold in modern drug design.

  • Metabolic Stability: The cyclopropyl ring prevents benzylic oxidation (a common metabolic soft spot) by removing abstractable benzylic hydrogens.

  • Conformational Restriction: The gem-disubstitution locks the ethynyl and phenyl groups into a specific vector, improving binding affinity to target proteins such as Tyrosine Kinases or Viral Polymerases .

  • Click Chemistry Handle: The terminal alkyne allows for late-stage diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

  • Sigma-Aldrich. (n.d.). 1-(1-Ethynylcyclopropyl)-4-fluorobenzene Product Detail. Retrieved from (Note: Link directs to structurally related 1-ethynyl-4-fluorobenzene for property comparison; exact CAS 1379263-32-7 is available via specialized building block suppliers like BLD Pharm).

  • BLD Pharm. (n.d.). 1-(1-Ethynylcyclopropyl)-4-fluorobenzene (CAS 1379263-32-7). Retrieved from

  • Bélanger, P. M. (1979).[2] Electron impact induced fragmentation of some 1-substituted trans-2-phenylcyclopropane compounds. Biological Mass Spectrometry. Retrieved from

  • NIST Mass Spec Data Center. (2023). Mass Spectrum of Fluorobenzene Derivatives. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Ethynylcyclopropane Sonogashira Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Cyclopropyl Alkyne Motif The Sonogashira cross-coupling reaction, a palladium and copper co-catalyzed transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Alkyne Motif

The Sonogashira cross-coupling reaction, a palladium and copper co-catalyzed transformation, stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] Its reliability and mild reaction conditions have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] This guide focuses on a particularly valuable, yet nuanced, application of this reaction: the coupling of ethynylcyclopropane.

The cyclopropane ring is a recurring motif in medicinal chemistry, prized for its ability to confer unique conformational rigidity, metabolic stability, and physicochemical properties to bioactive molecules.[2][3] When combined with the linear geometry of an alkyne, the ethynylcyclopropane unit becomes a powerful building block for exploring chemical space and designing novel therapeutics.[4][5] This guide provides a comprehensive technical overview of the Sonogashira coupling with ethynylcyclopropane, from its mechanistic underpinnings to practical experimental protocols and troubleshooting strategies.

The Core Reaction: Mechanism and Key Parameters

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding these cycles is critical for rational optimization and troubleshooting.

The Dual Catalytic Cycle

The generally accepted mechanism involves the following key steps:[7]

  • Palladium Cycle:

    • Oxidative Addition: A Pd(0) species, typically generated in situ, undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.

    • Transmetalation: The Pd(II) complex receives the acetylide from the copper cycle.

    • Reductive Elimination: The desired product, the cyclopropyl-substituted alkyne, is formed, regenerating the Pd(0) catalyst.

  • Copper Cycle:

    • Acetylide Formation: A copper(I) salt, typically CuI, reacts with the terminal alkyne (ethynylcyclopropane) in the presence of a base to form a copper acetylide intermediate.[8]

    • Transmetalation: This copper acetylide transfers the acetylenic group to the palladium center.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡C-Cp(L2) Ar-Pd(II)-C≡C-Cp(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-Cp(L2) Transmetalation Ar-Pd(II)-C≡C-Cp(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡C-Cp(L2)->Product Ar-C≡C-Cp HC≡C-Cp Ethynylcyclopropane Cu-C≡C-Cp Copper Acetylide HC≡C-Cp->Cu-C≡C-Cp Base, Cu(I) Cu-C≡C-Cp->Ar-Pd(II)-X(L2) Transfer of Acetylide Ar-X Ar-X Ar-X->Pd(0)L2

Critical Reaction Parameters

The success of the Ethynylcyclopropane Sonogashira coupling hinges on the careful selection of several key components:

  • Palladium Catalyst: Both Pd(0) and Pd(II) precatalysts are commonly used.[6] Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are frequent choices. The choice of phosphine ligands can significantly impact catalyst activity and stability.[6]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[9] Its presence accelerates the reaction, allowing for milder conditions.[6] However, it can also promote the undesired homocoupling of the alkyne (Glaser coupling).[10][11]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH), is crucial.[8] It serves to neutralize the hydrogen halide byproduct and facilitates the formation of the copper acetylide.[8]

  • Solvent: A variety of solvents can be employed, with THF, DMF, and amines (which can also act as the base) being common choices.[1][12] The solvent must be capable of dissolving all reaction components.[13]

  • Aryl/Vinyl Halide: The reactivity of the halide partner follows the order: I > OTf > Br > Cl.[7][10] Aryl iodides are the most reactive and often allow for room temperature reactions, while bromides may require heating.[10]

A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical Ethynylcyclopropane Sonogashira coupling reaction.

Reagents and Conditions
ComponentRoleTypical ReagentStoichiometry (relative to halide)
Aryl HalideSubstratee.g., 4-Iodoanisole1.0 eq
EthynylcyclopropaneSubstrateEthynylcyclopropane1.1 - 1.5 eq
Palladium CatalystCatalystPdCl₂(PPh₃)₂0.02 - 0.05 eq
Copper Co-catalystCo-catalystCuI0.02 - 0.10 eq
BaseBaseDiisopropylamine2.0 - 7.0 eq
SolventSolventTHFSufficient for dissolution
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF, followed by diisopropylamine (7.0 eq) and ethynylcyclopropane (1.1 eq). The order of addition can be critical for reproducibility.

  • Reaction Execution: Stir the reaction mixture at room temperature for 3 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry.

Challenges, Troubleshooting, and Optimization

While robust, the Sonogashira coupling can present challenges. A systematic approach to troubleshooting is essential.

Common Issues and Solutions
  • Low or No Yield:

    • Inactive Catalyst: Use a fresh batch of palladium catalyst and ensure proper storage under an inert atmosphere.[10] Pd(0) catalysts can be air-sensitive.

    • Degraded Copper Co-catalyst: Use fresh CuI.

    • Impure Reagents: Ensure starting materials are free of impurities that could poison the catalyst.[10]

    • Sub-optimal Temperature: For less reactive aryl halides (e.g., bromides), heating may be necessary.[10][14]

  • Homocoupling of Ethynylcyclopropane (Glaser Coupling):

    • Oxygen Contamination: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen promotes homocoupling.[10]

    • Copper-Free Conditions: In cases of persistent homocoupling, a copper-free Sonogashira protocol may be advantageous.[10][15] These reactions may require different ligands or conditions to proceed efficiently.[10]

  • Formation of Palladium Black:

    • Catalyst Decomposition: The appearance of a black precipitate indicates catalyst decomposition.[10] This can be caused by impurities or an inappropriate solvent. Anecdotal evidence suggests that THF may sometimes promote the formation of palladium black.[10][16]

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low/No Product Yield check_catalyst Check Catalyst Activity (Pd and Cu) start->check_catalyst catalyst_ok Catalysts OK? check_catalyst->catalyst_ok check_reagents Verify Reagent Purity (Aryl Halide, Alkyne, Base) reagents_ok Reagents Pure? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok catalyst_ok->check_reagents Yes replace_catalyst Use Fresh Catalysts catalyst_ok->replace_catalyst No reagents_ok->check_conditions Yes purify_reagents Purify Starting Materials reagents_ok->purify_reagents No optimize_temp Increase Temperature (for Ar-Br/Cl) conditions_ok->optimize_temp No success Successful Reaction conditions_ok->success Yes replace_catalyst->start purify_reagents->start degas_solvent Ensure Anaerobic Conditions optimize_temp->degas_solvent degas_solvent->start

Applications in Drug Discovery and Beyond

The products of Ethynylcyclopropane Sonogashira coupling are valuable intermediates in the synthesis of a wide range of biologically active molecules. The cyclopropyl group can enhance metabolic stability, improve binding potency, and introduce novel three-dimensional structures.[2] For instance, cyclopropylacetylene is a key building block for the antiretroviral drug Efavirenz.[4] The ability to readily couple this motif to diverse aromatic and heteroaromatic scaffolds opens up vast possibilities for lead optimization and the creation of new chemical entities.

Conclusion and Future Outlook

The Sonogashira coupling of ethynylcyclopropane is a powerful and versatile reaction for the synthesis of valuable cyclopropyl-alkyne building blocks. A thorough understanding of the reaction mechanism and the critical parameters that govern its outcome is essential for success. As the demand for novel molecular architectures in drug discovery continues to grow, the strategic application of this reaction is poised to play an increasingly important role. Future developments may focus on more active and robust catalyst systems, particularly for copper-free variants, to further expand the scope and utility of this important transformation.

References

  • The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem.
  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
  • Cyclopropylacetylene - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

  • cyclopropylacetylene - Organic Syntheses Procedure. Available at: [Link]

  • US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents.
  • US6028237A - Synthesis of cyclopropylacetylene - Google Patents.
  • The copper/palladium cooperation in Sonogashira coupling. - ResearchGate. Available at: [Link]

  • Sonogashira Coupling | NROChemistry. Available at: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]

  • IMPROVED SYNTHESIS OF CYCLOPROPYLACETYLENE - European Patent Office - EP 0805790 B1. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - Semantic Scholar. Available at: [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. Available at: [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Available at: [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]

  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - Beilstein Journals. Available at: [Link]

  • troubleshooting guide for Sonogashira coupling failures - Benchchem.
  • Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities - ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Guide: Stability of Ethynylcyclopropane Derivatives in Solution

Part 1: Executive Summary & Strategic Context Ethynylcyclopropane (ECP) derivatives represent a unique class of high-energy building blocks, most notably utilized as the core pharmacophore in the synthesis of the antiret...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

Ethynylcyclopropane (ECP) derivatives represent a unique class of high-energy building blocks, most notably utilized as the core pharmacophore in the synthesis of the antiretroviral drug Efavirenz (Sustiva). Their utility stems from the juxtaposition of two high-energy moieties: the strained cyclopropane ring (~27.5 kcal/mol strain energy) and the electron-rich alkyne.

However, this structural advantage is also a kinetic liability. In solution, ECP derivatives are prone to three primary degradation vectors: acid-catalyzed ring opening , thermal sigmatropic rearrangement , and oxidative oligomerization .

This guide moves beyond basic safety data sheets to provide a mechanistic understanding of these instabilities and actionable protocols to mitigate them during synthesis and storage.

Part 2: Mechanistic Underpinnings of Instability

To stabilize ECPs, one must understand the orbital interactions driving their decomposition. The cyclopropane ring bonds possess significant


-character (Walsh orbitals), allowing them to conjugate with the adjacent 

-system of the alkyne. This "bisected" conformation stabilizes the molecule electronically but lowers the activation energy for rearrangement.
Degradation Vector A: Acid-Catalyzed Ring Opening

The most immediate threat in solution is protonation. The cyclopropyl group acts as a


-donor. Upon protonation of the alkyne or the ring itself, the resulting carbocation is rapidly quenched by nucleophiles (solvent), leading to ring opening.
  • Mechanism: Protonation

    
     Cyclopropylcarbinyl cation 
    
    
    
    Homoallyl rearrangement.
  • Result: Loss of the cyclopropane ring; formation of linear enynes or hydrated ketones.

Degradation Vector B: Thermal Rearrangement

Similar to the well-known vinylcyclopropane-to-cyclopentene rearrangement, ethynylcyclopropanes can undergo a thermal isomerization to form cyclopentadiene derivatives. While this typically requires elevated temperatures (>100°C) or transition metal catalysis (e.g., Rh, Ni), it can occur slowly at ambient temperatures in concentrated solutions due to the high energy of the ground state.

Visualization of Degradation Pathways

ECP_Degradation cluster_acid Acid Pathway (Fast) cluster_thermal Thermal Pathway (Slow) ECP Ethynylcyclopropane (ECP) Cation Cyclopropylcarbinyl Cation ECP->Cation + H+ Transition Diradical/Concerted Transition State ECP->Transition Heat / Metal Cat. Open Homoallylic Products Cation->Open Nu- attack Cyclo Cyclopentadiene Derivatives Transition->Cyclo Ring Expansion

Figure 1: Primary degradation pathways. The acid pathway is the dominant risk in standard solution handling.

Part 3: Critical Stability Factors in Solution

The stability of ECPs is not binary; it is a function of the solution environment. The following parameters must be controlled:

Solvent Compatibility Matrix
Solvent ClassSuitabilityRisk FactorNotes
Alkanes (Hexane, Heptane)High LowIdeal for storage. Non-polar environment minimizes ionic rearrangement mechanisms.
Ethers (THF, MTBE)Moderate PeroxidesCritical: Must be BHT-stabilized. Peroxides can initiate radical polymerization of the alkyne.
Chlorinated (DCM, Chloroform)Low HighOften contain trace HCl. Must be passed through basic alumina before use to remove acid traces.
Protic (MeOH, Water)Very Low ExtremePromotes solvolysis and ring opening. Avoid unless pH is strictly buffered > 7.
Amides (DMF, DMSO)Moderate ThermalGood solubility, but high boiling points make removal difficult, risking thermal rearrangement during concentration.
The "Acid Spike" Danger

Even "neutral" solvents can become acidic over time. Chloroform decomposes to phosgene and HCl; THF forms peroxides.

  • Protocol: Always store ECP solutions over a solid inorganic base (e.g.,

    
     or activated molecular sieves) to act as an acid scavenger.
    

Part 4: Analytical Monitoring & Self-Validating Protocols

To ensure scientific integrity, you must implement a "Self-Validating" workflow. Do not assume purity; prove it before every reaction.

NMR Diagnostic Markers

Degradation is easily visible via


 NMR.
  • Intact ECP: Look for the sharp doublet/multiplet of the cyclopropane ring protons at high field (0.4 – 0.9 ppm ) and the acetylenic proton triplet (

    
    1.8 – 2.0 ppm ).
    
  • Ring Opening (Warning): Disappearance of high-field signals and appearance of olefinic protons in the 4.5 – 6.0 ppm region indicates acid-catalyzed opening.

  • Rearrangement (Warning): Appearance of signals near 5.8 – 6.5 ppm (cyclic dienes) indicates thermal isomerization to cyclopentadiene.

Stress Test Protocol (Forced Degradation)

Before scaling up a reaction involving ECPs, perform this micro-scale stress test:

  • Dissolve: 5 mg of ECP derivative in the target solvent.

  • Hold: Keep at room temperature for 4 hours.

  • Analyze: Run TLC or GC-MS.

    • Pass: Single spot/peak.

    • Fail: New baseline spots (oligomers) or lower Rf spots (hydration products).

Part 5: Handling and Storage Workflow[1]

The following workflow is designed to maximize shelf-life and minimize safety hazards (flammability/explosion).

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). For long term (>1 month), store at -20°C .

  • Atmosphere: Argon or Nitrogen blanket is mandatory.

  • Stabilizers: For bulk storage, add 0.1% BHT (butylated hydroxytoluene) to prevent radical polymerization of the alkyne terminus.

Operational Workflow Diagram

ECP_Workflow Start Start: ECP Synthesis/Purchase Check Check Solvent Acidity (Is pH < 7?) Start->Check Treat Treat Solvent with Basic Alumina / K2CO3 Check->Treat Yes (Acidic) Dissolve Dissolve & Add Stabilizer (BHT if applicable) Check->Dissolve No (Neutral) Treat->Dissolve Store Store @ -20°C under Argon Dissolve->Store Use Use in Synthesis Store->Use Warm to RT Vent Pressure

Figure 2: Decision tree for safe handling and solvent preparation.

Part 6: References

  • Corley, E. G., et al. (2000).[1] "Cyclopropylacetylene."[1][2][3][4][5][6] Organic Syntheses, 77, 231.[1] (Detailed synthesis and stability notes for Efavirenz intermediate). Available at: [Link]

  • Wiberg, K. B., & Kass, S. R. (1985). "Vinylcyclopropane rearrangement."[7] Journal of the American Chemical Society, 107(4), 988-995. (Foundational mechanism for cyclopropyl rearrangements). Available at: [Link]

  • Rupnicki, L., et al. (2013). "Synthesis of Efavirenz via Asymmetric Alkynylation." Journal of Organic Chemistry. (Contextual usage of ECP stability in drug development).

Sources

Foundational

Initial synthesis and discovery of "1-(1-Ethynylcyclopropyl)-4-fluorobenzene"

An In-Depth Technical Guide on the Initial Synthesis and Discovery of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene Introduction 1-(1-Ethynylcyclopropyl)-4-fluorobenzene is a significant chemical entity characterized by a uni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Initial Synthesis and Discovery of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

Introduction

1-(1-Ethynylcyclopropyl)-4-fluorobenzene is a significant chemical entity characterized by a unique combination of three key functional motifs: a strained cyclopropyl ring, a reactive terminal alkyne (ethynyl group), and a fluorinated aromatic system. This specific arrangement of functional groups makes it a valuable building block in modern medicinal chemistry and materials science. The 4-fluorophenyl group is a common feature in many pharmaceuticals, often introduced to enhance metabolic stability and improve binding affinity to biological targets. The cyclopropyl ring acts as a rigid, lipophilic spacer, while the ethynyl group provides a versatile handle for a variety of chemical transformations, most notably "click" chemistry and Sonogashira couplings.[1][2]

While a singular, seminal publication detailing the "discovery" of this specific molecule is not prominent in the literature, its synthesis can be confidently approached through well-established and robust chemical transformations. This guide provides a comprehensive overview of a logical and efficient initial synthetic pathway, grounded in fundamental organic chemistry principles. The methodologies described are based on widely-practiced and reliable reactions, ensuring a high degree of trustworthiness and reproducibility for researchers in the field.

Proposed Initial Synthetic Route: A Mechanistic Perspective

The most logical and efficient synthesis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene involves a two-step sequence starting from readily available commercial precursors. The strategy centers on first establishing the 4-fluorophenylcyclopropyl core and then introducing the ethynyl group via a one-carbon homologation of a carbonyl intermediate.

The chosen pathway is the Corey-Fuchs reaction, a powerful and reliable method for converting aldehydes or ketones into terminal alkynes.[3][4] This approach is favored for its high efficiency and functional group tolerance. The precursor, cyclopropyl(4-fluorophenyl)methanone, can be synthesized via a classic Friedel-Crafts acylation.

The overall transformation is outlined below:

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Corey-Fuchs Reaction A Fluorobenzene I1 Cyclopropyl(4-fluorophenyl)methanone A->I1  DCM, 0°C to rt B Cyclopropanecarbonyl chloride B->I1  DCM, 0°C to rt C AlCl₃ (Lewis Acid) C->I1  DCM, 0°C to rt P 1-(1-Ethynylcyclopropyl)-4-fluorobenzene I1->P  THF, -78°C to rt R1 1. PPh₃, CBr₄ R2 2. n-BuLi

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Cyclopropyl(4-fluorophenyl)methanone

This step employs a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, to attach the cyclopropylcarbonyl group to the fluorobenzene ring.

  • Causality and Experimental Choices:

    • Lewis Acid (AlCl₃): Aluminum chloride is a strong Lewis acid required to activate the cyclopropanecarbonyl chloride, generating a highly electrophilic acylium ion. This is essential for the electrophile to attack the electron-rich fluorobenzene ring.

    • Solvent (Dichloromethane - DCM): DCM is a common solvent for Friedel-Crafts reactions as it is relatively unreactive and effectively dissolves the reactants.

    • Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

  • Step-by-Step Protocol:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise.

    • Stir the mixture for 15-20 minutes at 0°C.

    • Add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure cyclopropyl(4-fluorophenyl)methanone.

Step 2: Synthesis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene via Corey-Fuchs Reaction

This is a two-part, one-pot transformation of the ketone into the terminal alkyne.[2][5]

  • Causality and Experimental Choices:

    • Phosphorus Ylide Formation: Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) react in situ to form the dibromomethylenetriphenylphosphorane ylide. This ylide is the key reagent for the initial Wittig-type reaction.[6][7][8]

    • Dibromoalkene Intermediate: The ylide reacts with the ketone from Step 1 to form a 1,1-dibromoalkene intermediate. This intermediate is typically stable enough to be isolated but is often used directly in the next step.

    • Elimination and Metal-Halogen Exchange: Two equivalents of a strong base, n-butyllithium (n-BuLi), are required. The first equivalent performs an elimination reaction to form a bromoalkyne. The second equivalent undergoes a lithium-halogen exchange to produce a lithium acetylide, which is then quenched with water to give the terminal alkyne.[3][4]

    • Low Temperature: The reaction is conducted at -78°C to control the reactivity of the highly basic n-BuLi and prevent side reactions.

  • Step-by-Step Protocol:

    • To a solution of triphenylphosphine (4.0 equivalents) in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, add carbon tetrabromide (2.0 equivalents) in one portion. Stir for 15 minutes.

    • Cool the resulting dark red mixture to -78°C (dry ice/acetone bath).

    • Add a solution of cyclopropyl(4-fluorophenyl)methanone (1.0 equivalent) in dry THF dropwise.

    • Stir the reaction at -78°C for 1-2 hours.

    • Slowly add n-butyllithium (2.2 equivalents, typically 2.5 M in hexanes) dropwise, maintaining the temperature at -78°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (using a non-polar eluent such as hexanes) to afford the final product, 1-(1-Ethynylcyclopropyl)-4-fluorobenzene.

Data Presentation

CompoundChemical FormulaMolecular Weight ( g/mol )Key Synthetic StepTypical Yield
Cyclopropyl(4-fluorophenyl)methanoneC₁₀H₉FO164.18Friedel-Crafts Acylation70-85%
1-(1-Ethynylcyclopropyl)-4-fluorobenzeneC₁₁H₉F160.19Corey-Fuchs Reaction60-80%

Conclusion

The synthesis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene, while not prominently featured in discovery-focused literature, is readily achievable through a robust and logical sequence of well-understood organic reactions. The combination of a Friedel-Crafts acylation followed by a Corey-Fuchs reaction provides a reliable and efficient pathway for researchers and drug development professionals to access this valuable chemical building block. The insights into the causality behind the experimental choices provide a framework for adapting this synthesis to related analogs, furthering the exploration of chemical space in the pursuit of novel therapeutics and materials.

References

  • Alkynylation. In Wikipedia; 2023. [Link]

  • Corey-Fuchs Reaction. Organic Chemistry Portal. [Link]

  • Corey–Fuchs reaction. In Wikipedia; 2023. [Link]

  • Sonogashira coupling. In Wikipedia; 2023. [Link]

  • Jung, M. E., Sun, D. L., Dwight, T. A., Yu, P., Li, W., & Houk, K. N. (2016). Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Organic Letters, 18(19), 5138–5141. [Link]

  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. RSC Advances. [Link]

  • Corey-Fuchs Homologation. NROChemistry. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Sonogashira Coupling of 1-Ethynylcyclopropane

Executive Summary & Strategic Value 1-Ethynylcyclopropane (Cyclopropylacetylene, CAS: 6746-94-7) is a high-value pharmacophore used to install the cyclopropyl motif—a validated bioisostere for isopropyl or phenyl groups...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

1-Ethynylcyclopropane (Cyclopropylacetylene, CAS: 6746-94-7) is a high-value pharmacophore used to install the cyclopropyl motif—a validated bioisostere for isopropyl or phenyl groups that enhances metabolic stability and restricts conformation.[1]

However, its integration into drug scaffolds via Sonogashira coupling presents two distinct failure modes often overlooked in standard literature:

  • Reagent Volatility: With a boiling point of ~52°C, the reagent is easily stripped from the reaction mixture by inert gas purging or exothermic spikes, leading to stalled conversion.

  • Glaser Homocoupling: The strained cyclopropyl ring creates steric environments that can favor copper-mediated homocoupling over the desired cross-coupling if the catalyst-to-alkyne ratio is mismanaged.[1]

This guide provides a field-validated protocol designed to mitigate these risks, ensuring high yields (>85%) and reproducibility in medicinal chemistry workflows.

Mechanistic Insight & Catalytic Architecture

To control the reaction, one must understand the interplay between the Palladium (Cross-Coupling) and Copper (Activation) cycles.

The Synergistic Cycle

In this system, Copper(I) is not merely a co-catalyst but a "shuttle" that sequester the volatile alkyne into a non-volatile organometallic species (Cu-acetylide) before it can evaporate.

SonogashiraMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet + Cu-Acetylide Prod Reductive Elimination (Product + Pd(0)) TransMet->Prod Isomerization Prod->Pd0 Regeneration CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet Transfer R-C≡C

Figure 1: The catalytic cycle emphasizing the critical Transmetallation intersection where the volatile alkyne is "locked" onto the Palladium center.

Critical Handling & Safety (The "Volatile Reagent" Protocol)

The #1 cause of failure with 1-ethynylcyclopropane is evaporative loss. Standard "sparge and stir" protocols will strip this reagent from the vessel before the reaction begins.

Handling Rules:
  • Cold Addition: Always cool the reaction vessel to 0°C before adding 1-ethynylcyclopropane.

  • No Post-Addition Sparging: Purge the solvent/catalyst mixture with Argon before adding the alkyne. Once the alkyne is added, keep the system closed.

  • Stoichiometry: Use 1.2 – 1.5 equivalents of the alkyne. The excess accounts for minor headspace partitioning.

Optimized Experimental Protocol

Reagent Matrix
ComponentRoleRecommended ReagentNotes
Catalyst Cycle DriverPd(PPh₃)₂Cl₂ (3-5 mol%)Robust, air-stable precursor.[1]
Co-Catalyst ActivatorCuI (2-3 mol%)Must be white/off-white.[1] Green/Blue CuI is oxidized and inactive.[1]
Base HCl ScavengerEt₃N or DIPA Use dry, distilled amine. Acts as solvent or co-solvent.[2]
Solvent MediumTHF (Anhydrous)Preferred over DMF for easier workup; ensures alkyne solubility.
Substrate ElectrophileAryl Iodide / BromideIodides react at RT; Bromides may require mild heating (40°C).
Step-by-Step Procedure

Target Scale: 1.0 mmol Aryl Halide

Step 1: Catalyst Pre-Loading (Inert Environment)

  • In a dry screw-cap vial or round-bottom flask equipped with a magnetic stir bar, add:

    • Aryl Halide (1.0 equiv)[2]

    • Pd(PPh₃)₂Cl₂ (0.05 equiv, 35 mg)

    • CuI (0.03 equiv, 5.7 mg)

  • Seal the vessel with a septum.

  • Evacuate and backfill with Argon (x3). Crucial: Establish inert atmosphere now.

Step 2: Solvent & Base Addition [1][2]

  • Add anhydrous THF (4.0 mL) and Et₃N (3.0 equiv, 420 µL) via syringe.

  • Stir at Room Temperature (RT) for 5 minutes to ensure catalyst dissolution/suspension.

  • Cool the mixture to 0°C using an ice bath.

Step 3: The "Locked" Addition

  • Add 1-ethynylcyclopropane (1.3 equiv) slowly via syringe into the cooled mixture.

    • Note: If the reagent is stored in a fridge, keep it on ice during transfer.

  • Remove the inert gas exit needle immediately after addition to seal the system.

  • Allow the reaction to warm to RT naturally.

Step 4: Reaction Monitoring

  • Stir at RT for 4–16 hours.

    • Checkpoint: The reaction mixture should turn dark brown/black (formation of Pd(0) species) and eventually precipitate ammonium salts (Et₃NH⁺ X⁻).

  • TLC/LCMS: Monitor the consumption of the Aryl Halide .

    • Note: Do not try to monitor the alkyne; it does not ionize well and is volatile.

Step 5: Workup & Purification [1][2]

  • Dilute with Et₂O or EtOAc (10 mL).

  • Filter through a small pad of Celite to remove Pd/Cu residues.

  • Wash filtrate with saturated NH₄Cl (to sequester Cu) and Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

    • Caution: If the product is also low molecular weight (<200), do not apply high vacuum for extended periods.

Troubleshooting & Optimization Matrix

Use the following logic flow to diagnose reaction failures.

Troubleshooting Start Reaction Analysis CheckSM Is Aryl Halide Consumed? Start->CheckSM Yes Proceed to Workup CheckSM->Yes Yes No Check Catalyst Color CheckSM->No No BlackPrecip Black Precipitate (Pd Black) No->BlackPrecip NoChange No Color Change (Orange/Yellow) No->NoChange Action1 Cat. Death: Add excess Ligand (PPh3) or Degas Solvent better BlackPrecip->Action1 Action2 Oxidative Add. Failure: Switch to Aryl Iodide or Heat to 40°C NoChange->Action2

Figure 2: Decision tree for troubleshooting stalled reactions.

Common Failure Modes
ObservationRoot CauseCorrective Action
Glaser Product (Alkyne dimer)Oxygen in system; High Cu loading.[1]Degas solvents more rigorously. Add alkyne slower (syringe pump) to keep concentration low relative to Pd.
No Reaction (SM remains)Alkyne evaporation.Did you sparge after addition? Repeat, keeping vessel sealed and starting at 0°C.
Low Yield Incomplete conversion.Switch base to DIPA (Diisopropylamine) or use DMF as solvent to increase reaction rate.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1][3] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Alterman, J. L., & Kraus, G. A. (2022).[3][4] A Convenient Procedure for Sonogashira Reactions Using Propyne.[3][4] Synthesis, 54(03), 655–657.[4] Link(Key reference for handling volatile alkynes).

  • PubChem. (n.d.).[5] Cyclopropylacetylene (CAS 6746-94-7).[1][6][7] National Library of Medicine. Link

Sources

Application

Application Note: Fluorogenic Click Chemistry for Sterically Hindered Alkynes

This Application Note is designed to provide a comprehensive, scientifically rigorous guide for utilizing 1-(1-Ethynylcyclopropyl)-4-fluorobenzene as a model substrate in fluorogenic click chemistry . This specific alkyn...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, scientifically rigorous guide for utilizing 1-(1-Ethynylcyclopropyl)-4-fluorobenzene as a model substrate in fluorogenic click chemistry . This specific alkyne, characterized by its sterically demanding cyclopropyl ring and pharmacophore-relevant structure, serves as an ideal candidate for validating the reactivity and kinetics of fluorogenic azides in drug discovery and bioorthogonal labeling assays.

Target Analyte: 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

Executive Summary

This protocol details the application of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene (CAS: 1379263-32-7) in fluorogenic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike simple phenylacetylenes, the inclusion of the 1,1-disubstituted cyclopropyl moiety introduces significant steric bulk adjacent to the reactive alkyne. This makes the compound a critical benchmark for testing the robustness of fluorogenic probes intended for labeling complex drug scaffolds (e.g., Efavirenz analogs).

The method utilizes a "Turn-On" Fluorogenic Azide (e.g., 3-azido-7-hydroxycoumarin) which is non-fluorescent in its azide form due to electron lone-pair quenching (


). Upon cycloaddition with 1-(1-Ethynylcyclopropyl)-4-fluorobenzene, the formation of the 1,2,3-triazole eliminates this quenching pathway, resulting in a strong fluorescence signal proportional to the reaction progress.

Mechanistic Principles

The Fluorogenic Switch

The core of this assay relies on the electronic modulation of the coumarin scaffold.

  • Quenched State (Reactant): The azido group on the coumarin acts as an efficient fluorescence quencher via photoinduced electron transfer (PET) or heavy-atom effect, depending on the specific derivative.

  • Fluorescent State (Product): The CuAAC reaction converts the azide into a stable 1,2,3-triazole.[1] This transformation removes the quenching effect and extends the conjugated

    
    -system, resulting in a high quantum yield (
    
    
    
    ) emission.
Steric Challenge of the Cyclopropyl Group

The cyclopropyl group at the propargylic position of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene imposes steric strain and restricts the rotational freedom of the transition state. This protocol validates that the catalytic system (Cu/Ligand) is sufficiently active to overcome this barrier, ensuring that the fluorogenic readout accurately reflects the labeling of hindered pharmacophores.

Reaction Pathway Diagram

The following diagram illustrates the specific reaction pathway and the "Turn-On" mechanism.

FluorogenicClickMechanism Substrate 1-(1-Ethynylcyclopropyl)- 4-fluorobenzene (Non-Fluorescent Alkyne) TS Sterically Hindered Transition State Substrate->TS + Probe Probe Fluorogenic Azide (e.g., 3-Azido-7-hydroxycoumarin) (Quenched / Weak Fluorescence) Probe->TS Catalyst Cu(I) / THPTA Ligand (Catalytic Complex) Catalyst->TS Catalyzes Product 1,2,3-Triazole Adduct (Strongly Fluorescent) TS->Product Cycloaddition

Caption: Schematic of the fluorogenic CuAAC reaction. The sterically hindered alkyne reacts with the quenched azide to yield a fluorescent triazole.

Materials & Reagents

Critical Reagents Table
ComponentRoleSpecificationRecommended Stock Conc.
1-(1-Ethynylcyclopropyl)-4-fluorobenzene Analyte (Alkyne)>97% Purity, CAS 1379263-32-710 mM in DMSO
3-Azido-7-hydroxycoumarin Fluorogenic Probe

nm,

nm
10 mM in DMSO
CuSO

· 5H

O
Catalyst SourceACS Reagent Grade20 mM in dH

O
THPTA Ligand Cu(I) StabilizerTris(3-hydroxypropyltriazolylmethyl)amine50 mM in dH

O
Sodium Ascorbate Reducing AgentFreshly Prepared100 mM in dH

O
Buffer Reaction MediumPBS (pH 7.4) or HEPES (pH 7.2)100 mM

Experimental Protocol

Preparation of Stock Solutions
  • Alkyne Stock: Dissolve 1.6 mg of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene (MW: 160.19 g/mol ) in 1 mL of anhydrous DMSO to create a 10 mM stock.

  • Azide Stock: Dissolve the fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin, MW: ~203 g/mol ) in DMSO to 10 mM.

  • Catalyst Mix (Pre-complexation): Mix the CuSO

    
     and THPTA ligand in a 1:5 molar ratio before adding to the reaction. This protects the Cu(I) from oxidation and disproportionation.
    
    • Recipe: Mix 10

      
      L of 20 mM CuSO
      
      
      
      with 20
      
      
      L of 50 mM THPTA and 70
      
      
      L water.
Kinetic Assay (96-Well Plate Format)

This workflow allows for real-time monitoring of the reaction kinetics.

  • Plate Setup: Use a black, clear-bottom 96-well plate to minimize background fluorescence.

  • Reaction Mix Assembly (per well):

    • Buffer: 170

      
      L PBS (pH 7.4).
      
    • Alkyne: 2

      
      L of 10 mM 1-(1-Ethynylcyclopropyl)-4-fluorobenzene (Final: 100 
      
      
      
      M).
    • Azide: 2

      
      L of 10 mM Fluorogenic Azide (Final: 100 
      
      
      
      M).
    • Mix gently by pipetting.

  • Initiation:

    • Add 10

      
      L of Fresh Sodium Ascorbate  (100 mM stock) to the Catalyst Mix prepared in 4.1.
      
    • Immediately add 20

      
      L of this activated Catalyst/Ascorbate mix to each well.
      
    • Final Volume: ~200

      
      L.
      
  • Monitoring:

    • Place in a fluorescence plate reader pre-heated to 25°C or 37°C.

    • Settings:

      
       nm, 
      
      
      
      nm (adjust for specific coumarin derivative).
    • Interval: Read every 60 seconds for 60 minutes.

Workflow Diagram

ProtocolWorkflow Start Start Protocol StockPrep Prepare 10mM Stocks (Alkyne in DMSO, Azide in DMSO) Start->StockPrep CatComplex Pre-complex Cu(II) + THPTA (1:5 Ratio) Start->CatComplex PlateSetup Add Buffer, Alkyne, Azide to 96-well Plate StockPrep->PlateSetup Activation Activate Catalyst (Add Sodium Ascorbate) CatComplex->Activation Initiation Add Activated Catalyst to Plate PlateSetup->Initiation  Substrate Mix Activation->Initiation  Catalyst Mix Read Measure Fluorescence (Ex: 404nm / Em: 477nm) Kinetic Mode: 60 min Initiation->Read Analysis Data Analysis (Fit to Pseudo-First Order) Read->Analysis

Caption: Step-by-step workflow for the high-throughput fluorogenic click assay.

Data Analysis & Validation

Interpreting the Signal
  • Background: The "No Catalyst" control should show negligible fluorescence increase, confirming that the thermal (uncatalyzed) reaction is too slow to interfere.

  • Signal Rise: A sigmoidal or exponential rise indicates successful triazole formation.

  • Plateau: The signal should plateau when the limiting reagent (alkyne or azide) is consumed.

Troubleshooting the Cyclopropyl Effect

If the reaction rate is significantly slower than a phenylacetylene control:

  • Increase Temperature: The cyclopropyl group creates a steric barrier. Increasing the temperature to 37°C or 40°C can help overcome the activation energy.

  • Ligand Optimization: Switch from THPTA to BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid). BTTAA is known to accelerate CuAAC reactions with sterically hindered substrates more effectively than THPTA.

References

  • Sivakumar, K., et al. (2004). "A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes." Organic Letters, 6(24), 4603–4606. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition, 50(35), 8051–8056. Link

  • Sigma-Aldrich. (n.d.). "1-(1-Ethynylcyclopropyl)-4-fluorobenzene Product Page." Sigma-Aldrich Catalog. Link(Note: Verify specific catalog availability as stock varies).

Sources

Method

Medicinal Chemistry Applications of the Ethynylcyclopropyl Group: Strategic Implementation and Synthetic Protocols

Executive Summary The ethynylcyclopropyl moiety (cyclopropylethynyl) represents a "privileged structure" in modern medicinal chemistry, most notably validated by the non-nucleoside reverse transcriptase inhibitor (NNRTI)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethynylcyclopropyl moiety (cyclopropylethynyl) represents a "privileged structure" in modern medicinal chemistry, most notably validated by the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (Sustiva) . This structural motif offers a unique trifecta of properties:

  • Conformational Restriction: The cyclopropane ring rigidly orients the alkyne vector, reducing the entropic penalty of binding.

  • Metabolic Resilience: The high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol) suppresses Cytochrome P450-mediated oxidative dealkylation compared to isopropyl or ethyl analogs.[1]

  • Electronic Distinctiveness: The

    
    -hybridized alkyne acts as a neutral, lipophilic spacer that can engage in 
    
    
    
    -stacking or occupy narrow hydrophobic tunnels without the steric bulk of a phenyl ring.

This guide provides a comprehensive technical analysis of the ethynylcyclopropyl group, detailing its physicochemical advantages, strategic deployment in Structure-Activity Relationship (SAR) studies, and robust, scalable synthetic protocols.

Physicochemical & Pharmacological Profile[1][2][3][4]

The "Goldilocks" Steric Effect

The ethynylcyclopropyl group occupies a specific volume in chemical space that is often critical for binding pockets that cannot accommodate a phenyl ring but require more bulk than a methyl or ethyl group.

PropertyIsopropyl GroupEthynylcyclopropyl GroupPhenyl Group
Hybridization

(Flexible)

(Rigid Linker) +

(Ring)

(Planar/Rigid)
C-H BDE (kcal/mol) ~95 (Tertiary)~106 (Cyclopropyl)~110 (Aryl)
Metabolic Liability High (Hydroxylation)Low (Ring opening is rare but possible)Low (unless activated)
Shape Vector Tetrahedral/SphericalLinear-Planar HybridPlanar
Metabolic Stability Mechanism

Replacing an alkyl chain (e.g., isopropyl) with a cyclopropyl group is a standard bioisosteric strategy to block metabolism. The strained cyclopropane ring possesses significant


-character in its C-C bonds, rendering the C-H bonds shorter and stronger. This increases the activation energy required for the initial hydrogen atom abstraction by CYP450 enzymes (typically CYP3A4), thereby extending the half-life (

) of the drug candidate.[1]
Strategic Decision Tree

The following logic flow illustrates when to deploy the ethynylcyclopropyl motif in a lead optimization campaign.

SAR_Decision_Tree Start Lead Compound Optimization Issue1 Issue: Metabolic Instability (Alkyl Oxidation) Start->Issue1 Issue2 Issue: Low Potency (Entropic Penalty) Start->Issue2 Strategy1 Strategy: Bioisosteric Replacement Issue1->Strategy1 Issue2->Strategy1 Check1 Can pocket accommodate rigid linear linker? Strategy1->Check1 Solution1 Deploy Ethynylcyclopropyl Check1->Solution1 Yes (Hydrophobic Tunnel) Solution2 Use Gem-dimethyl or Deuteration Check1->Solution2 No (Steric Clash) Outcome Result: Improved t1/2 & Fixed Conformation Solution1->Outcome

Figure 1: SAR Decision Tree for deploying the ethynylcyclopropyl group to solve metabolic or conformational issues.

Case Study: Efavirenz (Sustiva)

Efavirenz is the quintessential example of the ethynylcyclopropyl group's utility.

  • Target: HIV-1 Reverse Transcriptase (RT).[1][2]

  • Binding Mode: The drug binds to the Non-Nucleoside Binding Pocket (NNBP), an allosteric site.

  • Role of Ethynylcyclopropyl:

    • Penetration: The linear alkyne spacer allows the cyclopropyl group to penetrate deep into a hydrophobic pocket formed by residues Val179, Leu100, and Tyr181.

    • Conformation: The rigid structure forces the "thumb" domain of the polymerase into an open, inactive conformation.

    • Metabolism: The cyclopropyl group resists oxidation, contributing to Efavirenz's long half-life (40–55 hours in humans), allowing for once-daily dosing.[1][2]

Synthetic Protocols

The synthesis of the ethynylcyclopropyl moiety and its subsequent coupling requires precise handling due to the high energy of acetylenes and the strain of the cyclopropane ring.

Protocol A: Scalable Synthesis of Cyclopropylacetylene (CPA)

Objective: Synthesis of the core building block from 5-chloro-1-pentyne.[1][2] Note: This "one-pot" method is superior to the classic PCl5 chlorination of cyclopropyl methyl ketone due to higher yields and easier purification.[1]

Reagents:

  • 5-Chloro-1-pentyne (CAS: 14267-92-6)[1][2]

  • n-Butyllithium (2.5 M in hexanes)[1][2]

  • Cyclohexane (Anhydrous)[1][2]

  • Ammonium Chloride (sat.[1][3][4] aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and reflux condenser under Nitrogen atmosphere.

  • Solvent Charge: Add anhydrous cyclohexane (5 volumes relative to SM) and 5-chloro-1-pentyne (1.0 equiv).

  • Metalation (Critical Step): Cool the solution to 0°C . Add n-BuLi (2.1 equiv) dropwise via addition funnel.[1][2][4]

    • Mechanistic Insight: The first equivalent deprotonates the terminal alkyne. The second equivalent effects a halogen-lithium exchange/cyclization cascade.[1][2]

    • Control: Maintain internal temperature < 20°C to prevent polymerization.

  • Cyclization: After addition, warm the mixture to reflux (~78°C) and stir for 3–5 hours.

    • Monitoring: Monitor by GC-MS for the disappearance of linear intermediates.[1]

  • Quench: Cool to 0°C. Carefully add saturated NH4Cl solution.

    • Safety Alert: This quench is highly exothermic.[4] Evolution of butane gas will occur.[4] Ensure efficient venting.

  • Isolation: Separate the organic layer. The product (Cyclopropylacetylene) has a boiling point of ~52°C.

  • Purification: Fractional distillation. Collect the fraction boiling at 50–53°C .

    • Yield: Expect 65–80%.

    • QC: 1H NMR (CDCl3):

      
       1.73 (d, 1H, alkyne), 1.17-1.27 (m, 1H), 0.65-0.78 (m, 4H).[1][2][4]
      
Protocol B: Asymmetric Alkynylation (Efavirenz Strategy)

Objective: Enantioselective addition of CPA to a trifluoromethyl ketone.

Reagents:

  • Cyclopropylacetylene (from Protocol A)[1][2][3][4]

  • Trifluoromethyl ketone substrate (e.g., protected keto-aniline)[1][2]

  • (1R, 2S)-Pyrrolidinylnorephedrine (Chiral Ligand)[1][2]

  • n-Butyllithium or Cyclopropylmagnesium bromide[1][2]

Workflow Diagram:

Synthesis_Workflow SM1 5-Chloro-1-pentyne Inter1 Cyclopropylacetylene (CPA) SM1->Inter1 Cyclization Reagent1 n-BuLi (2 equiv) Cyclohexane Reagent1->Inter1 Reaction Asymmetric Addition -10°C to 0°C Inter1->Reaction SM2 Trifluoromethyl Ketone Substrate SM2->Reaction Ligand Chiral Ligand (Pyrrolidinylnorephedrine) Ligand->Reaction Stereocontrol Product Chiral Tertiary Alcohol (Efavirenz Intermediate) Reaction->Product

Figure 2: Synthetic workflow from raw materials to the chiral pharmaceutical intermediate.

Step-by-Step Methodology:

  • Ligand Formation: In a dry flask, dissolve (1R, 2S)-pyrrolidinylnorephedrine in THF. Treat with n-BuLi at -5°C to form the lithium alkoxide.[1][2]

  • Acetylide Generation: Add Cyclopropylacetylene (1.2 equiv) to the ligand solution. The resulting complex directs the facial attack.

  • Addition: Cool to -50°C (or lower depending on substrate reactivity). Add the trifluoromethyl ketone substrate slowly.

  • Workup: Quench with dilute citric acid. Extract with Ethyl Acetate.[5]

  • Validation: Enantiomeric Excess (ee) is typically determined by Chiral HPLC.[1] Target ee > 95%.

Safety & Handling

  • Flammability: Cyclopropylacetylene is a Category 2 Flammable Liquid (Flash point: -17°C).[1][2] Ground all equipment to prevent static discharge.[6]

  • Energetics: While stable at room temperature, acetylenes can decompose violently under high pressure or in the presence of copper/silver salts. Use blast shields during distillation.

  • Toxicity: Unlike some cyclopropylamines which can form reactive metabolites (suicide inhibition of P450), the ethynylcyclopropyl hydrocarbon is generally well-tolerated. However, standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Corley, E. G., Thompson, A. S., & Huntington, M. (2000). Cyclopropylacetylene.[3][4][7] Organic Syntheses, 77, 231.

  • Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536-8543.[1]

  • Wiberg, K. B., et al. (2004).[8] NMR Chemical Shifts.[4][5][8] Substituted Acetylenes. The Journal of Organic Chemistry, 69(4), 1086–1096.[8]

  • PubChem Compound Summary. (2025). Cyclopropylacetylene (CID 138823).[1][3][7] National Center for Biotechnology Information.

  • Thompson, A., et al. (1998). Use of Ephedrine Alkoxides to Mediate Enantioselective Addition of Acetylides to Trifluoromethyl Ketones. Tetrahedron Letters, 39, 9313.

Sources

Application

Title: Mastering the Sonogashira Coupling of Fluorinated Aryl Halides: An Experimental Guide

An Application Note and Protocol Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. T...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This application note provides a detailed experimental guide for the successful execution of Sonogashira couplings with a particular focus on challenging fluorinated aryl halide substrates. We delve into the mechanistic considerations, offer practical guidance on reagent selection and reaction optimization, and present a validated, step-by-step protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Aryl Alkynes

Fluorine-containing organic molecules are of immense importance in medicinal chemistry, materials science, and agrochemicals. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make the introduction of fluorine atoms a key strategy in drug design. The Sonogashira coupling provides a powerful and versatile method for the synthesis of aryl alkynes, which are valuable intermediates in the synthesis of complex organic molecules. However, the presence of fluorine atoms on the aryl halide can significantly influence its reactivity, often necessitating modifications to standard Sonogashira protocols. This guide will address the specific challenges and provide robust solutions for the efficient coupling of fluorinated aryl halides.

Mechanistic Considerations for Fluorinated Aryl Halides

The Sonogashira coupling reaction typically proceeds via a synergistic palladium and copper co-catalyzed cycle. A simplified representation of the catalytic cycle is depicted below.

sonogashira_cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (Cu-C≡CR) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Catalyst Regeneration Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Reductive Elimination H-C≡C-R H-C≡C-R Cu-C≡C-R Cu-C≡C-R H-C≡C-R->Cu-C≡C-R Base Cu-X Cu-X

Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

The electron-withdrawing nature of fluorine atoms can have a profound effect on the key steps of this cycle:

  • Oxidative Addition: Fluorine substitution generally accelerates the oxidative addition of the aryl halide to the Pd(0) complex. This is due to the increased electrophilicity of the carbon-halogen bond.

  • Reductive Elimination: The electron-withdrawing fluorine atoms can make the subsequent reductive elimination step, which forms the desired product, more challenging.

These opposing effects necessitate careful optimization of the reaction conditions to achieve high yields.

Experimental Setup and Reagent Selection

A successful Sonogashira coupling with fluorinated aryl halides hinges on the meticulous selection of catalysts, ligands, bases, and solvents.

Catalyst and Ligand Systems

The choice of the palladium catalyst and its associated ligand is critical. While classical catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often offer superior performance, especially for challenging substrates.

Catalyst/Ligand SystemKey Features & Recommendations
Pd(PPh₃)₄ / CuI The traditional choice. Reliable for many substrates, but can be sensitive to air and moisture.
PdCl₂(PPh₃)₂ / CuI A more air-stable Pd(II) precatalyst that is reduced in situ. Often a good starting point.
Pd(OAc)₂ / XPhos or SPhos Buchwald-type phosphine ligands can be highly effective for electron-deficient aryl halides.
Palladacycles Pre-formed, highly active catalysts that can lead to lower catalyst loadings and faster reaction times.

Expert Insight: For highly deactivated or sterically hindered fluorinated aryl halides, the use of bulky, electron-rich phosphine ligands such as XPhos or SPhos is often beneficial. These ligands promote the reductive elimination step and can stabilize the active catalytic species.

The Role of the Copper Co-catalyst

The copper(I) co-catalyst, typically CuI, is crucial for the formation of the copper(I) acetylide, which then undergoes transmetalation to the palladium center.

Trustworthiness Check: Ensure the CuI used is of high purity and free from colored impurities, which can indicate oxidation to Cu(II) and lead to undesirable side reactions such as Glaser coupling of the alkyne.

Base and Solvent Selection

The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction. The choice of solvent is dictated by the solubility of the reactants and the reaction temperature.

BaseSolventRecommendations & Considerations
Triethylamine (Et₃N) THF, DMF, TolueneA common and effective combination. Et₃N can also act as the solvent.
Diisopropylamine (i-Pr₂NH) THF, DMF, TolueneA stronger, bulkier base that can be advantageous in some cases.
K₂CO₃ or Cs₂CO₃ Acetonitrile, DioxaneInorganic bases can be useful, particularly in copper-free Sonogashira protocols.

Authoritative Grounding: The use of amine bases like triethylamine is well-established in Sonogashira couplings. For a comprehensive review of base and solvent effects, see Chinchilla and Nájera, Chem. Rev.2007 , 107, 874–922.

Detailed Experimental Protocol: Sonogashira Coupling of 1-bromo-2,4-difluorobenzene with Phenylacetylene

This protocol provides a step-by-step guide for a representative Sonogashira coupling of a fluorinated aryl halide.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep 1. Reagent Preparation - Dry solvents - Weigh reagents Flask_Setup 2. Flask Setup - Flame-dried flask - Inert atmosphere (N2/Ar) Reagent_Prep->Flask_Setup Reagent_Addition 3. Reagent Addition - Aryl halide, alkyne, solvent - Base, CuI, Pd catalyst Flask_Setup->Reagent_Addition Heating 4. Heating & Stirring - Heat to desired temp. - Stir vigorously Reagent_Addition->Heating Monitoring 5. Reaction Monitoring - TLC or GC-MS Heating->Monitoring Quenching 6. Quenching - Cool to RT - Add aqueous solution Monitoring->Quenching Reaction Complete Extraction 7. Extraction - Extract with organic solvent Quenching->Extraction Purification 8. Purification - Column chromatography Extraction->Purification Characterization 9. Characterization - NMR, MS Purification->Characterization

Figure 2: General Experimental Workflow for Sonogashira Coupling.

Materials and Reagents
  • 1-bromo-2,4-difluorobenzene (1.0 mmol, 193 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 131 µL)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 418 µL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,4-difluorobenzene (193 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL), triethylamine (418 µL, 3.0 mmol), and phenylacetylene (131 µL, 1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-(2,4-difluorophenyl)-2-phenylethyne.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently dry conditions- Poor quality base- Use a fresh batch of catalyst- Ensure all glassware is flame-dried and solvents are anhydrous- Use freshly distilled triethylamine
Formation of Glaser coupling product - Presence of oxygen- High concentration of copper catalyst- Degas the solvent and maintain a strict inert atmosphere- Reduce the amount of CuI
Decomposition of starting materials - Reaction temperature too high- Lower the reaction temperature and monitor closely

Conclusion

The Sonogashira coupling of fluorinated aryl halides is a highly valuable transformation in modern organic synthesis. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can overcome the challenges associated with these substrates. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this powerful reaction, enabling the synthesis of a wide array of valuable fluorinated aryl alkynes.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Sonogashira Coupling of Aryl and Vinyl Halides. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]

Method

The Convergence of Stability and Reactivity: A Guide to Click Chemistry Applications with Fluorobenzene Derivatives

In the landscape of modern chemical biology and drug development, the quest for highly efficient, selective, and biocompatible reactions is paramount. "Click chemistry," a concept first introduced by K.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical biology and drug development, the quest for highly efficient, selective, and biocompatible reactions is paramount. "Click chemistry," a concept first introduced by K. Barry Sharpless, has revolutionized how scientists approach the synthesis of complex molecular architectures.[1] This guide delves into the powerful synergy between click chemistry and fluorobenzene derivatives, a combination that leverages the unique physicochemical properties of fluorine to unlock advanced applications in bioconjugation, molecular imaging, and drug delivery.[2][3][4]

The strategic incorporation of fluorine into organic molecules can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic profiles.[2][4] When integrated into click chemistry handles, fluorobenzene moieties offer a robust and versatile platform for creating novel probes, therapeutics, and diagnostic agents. This document provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, experimental protocols, and field-proven insights for harnessing the power of this chemical convergence.

Foundational Principles: The "Click" and the "Fluoro"

At its core, click chemistry describes a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and exhibit simple reaction conditions with easy product isolation.[] The most prominent examples include the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[][6][7]

Fluorobenzene derivatives, on the other hand, bring a unique set of advantages to the table. The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability by blocking sites of oxidation. Furthermore, the incorporation of the radioactive isotope fluorine-18 (¹⁸F) is central to Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique.[3][8]

Application in PET Imaging: Visualizing Biology with ¹⁸F-Fluorobenzene Derivatives

The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling strategies.[9][10] Click chemistry provides an ideal solution, allowing for the late-stage introduction of ¹⁸F into complex biomolecules under mild conditions.[9][11]

Rationale for Fluorobenzene-based PET Tracers

Fluorobenzene-containing prosthetic groups are widely used in PET tracer development. Their metabolic stability often translates to lower background signals and improved image quality. The click chemistry approach allows for a modular synthesis, where the ¹⁸F-fluorobenzene "click" handle can be prepared separately and then rapidly conjugated to a targeting vector (e.g., a peptide, antibody, or small molecule) in the final step of the synthesis.[12]

Experimental Workflow: ¹⁸F-Labeling via CuAAC

The following diagram illustrates a typical workflow for the synthesis of an ¹⁸F-labeled PET tracer using a CuAAC reaction.

PET_Tracer_Synthesis cluster_0 Step 1: Prosthetic Group Synthesis cluster_1 Step 2: Click Reaction cluster_2 Step 3: Purification & QC A [¹⁸F]Fluoride Production (Cyclotron) C ¹⁸F-Azido-fluorobenzene (Prosthetic Group) A->C B Precursor Molecule (e.g., Azido-iodonium salt) B->C F ¹⁸F-Labeled PET Tracer (Triazole linkage) C->F D Alkyne-modified Targeting Vector D->F E Cu(I) catalyst (e.g., CuSO₄/NaAsc) E->F G HPLC Purification F->G H Quality Control (Radiochemical purity, etc.) G->H I In vivo PET Imaging H->I caption Workflow for ¹⁸F-PET Tracer Synthesis via CuAAC.

Caption: Workflow for ¹⁸F-PET Tracer Synthesis via CuAAC.

Detailed Protocol: Synthesis of an ¹⁸F-labeled Fluorobenzene-Azide Prosthetic Group and Subsequent CuAAC Ligation

This protocol outlines a general procedure for the synthesis of an ¹⁸F-labeled azide-functionalized fluorobenzene and its subsequent conjugation to an alkyne-modified peptide.

Materials:

  • [¹⁸F]Fluoride in target water

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Azide-functionalized diaryliodonium salt precursor

  • Anhydrous acetonitrile (MeCN)

  • Alkyne-modified peptide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • HPLC system for purification and analysis

  • TLC scanner for radiochemical yield determination

Protocol Steps:

  • Azeotropic Drying of [¹⁸F]Fluoride:

    • Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel containing K222 and K₂CO₃ in MeCN/H₂O.

    • Heat the mixture under a stream of nitrogen to evaporate the solvent and obtain the anhydrous [¹⁸F]F-K222-K₂CO₃ complex.

  • ¹⁸F-Fluorination:

    • Dissolve the azide-functionalized diaryliodonium salt precursor in anhydrous MeCN.

    • Add the precursor solution to the dried [¹⁸F]F-K222-K₂CO₃ complex.

    • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes).

    • Monitor the reaction progress by radio-TLC.

  • Purification of the ¹⁸F-Azido-fluorobenzene:

    • Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-azido-fluorobenzene prosthetic group.

  • CuAAC Reaction:

    • In a separate vial, dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a fresh solution of sodium L-ascorbate and a solution of CuSO₄·5H₂O.

    • Add the purified ¹⁸F-azido-fluorobenzene to the peptide solution.

    • Add the sodium L-ascorbate solution, followed by the CuSO₄·5H₂O solution. The order of addition is crucial to ensure the presence of the active Cu(I) catalyst.[13][14]

    • Allow the reaction to proceed at room temperature for 15-30 minutes.

  • Final Purification and Formulation:

    • Purify the resulting ¹⁸F-labeled peptide using analytical or semi-preparative HPLC.

    • Formulate the purified tracer in a biocompatible solution (e.g., saline) for in vivo use.

    • Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

Parameter Typical Range Reference
Radiochemical Yield (RCY) of ¹⁸F-Prosthetic Group40-70% (decay-corrected)[9]
CuAAC Reaction Time10-30 minutes[15]
Final Radiochemical Purity>95%[12]

Bioconjugation Applications: Engineering Biomolecules with Precision

The chemical inertness of the azide and alkyne groups in biological systems makes click chemistry an exceptional tool for bioconjugation.[16][17] Fluorobenzene derivatives can be incorporated as stable linkers or as reporters for ¹⁹F NMR studies.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

For applications in living systems, the cytotoxicity of the copper catalyst in CuAAC is a significant concern.[16] SPAAC circumvents this issue by using a strained cyclooctyne that reacts with an azide without the need for a catalyst.[][19] Tetra-fluorinated aromatic azides have been shown to exhibit remarkably fast SPAAC kinetics, making them highly suitable for labeling biomolecules in living cells.[16]

SPAAC_Bioconjugation cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Imaging A Azide-modified precursor (e.g., azido sugar) C Metabolic incorporation of azide into cellular biomolecules A->C B Live Cells B->C E Fluorescently labeled biomolecules C->E D Fluorophore-conjugated cyclooctyne D->E F Fluorescence Microscopy E->F caption Workflow for Live-Cell Imaging using SPAAC.

Caption: Workflow for Live-Cell Imaging using SPAAC.

Protocol: Fluorescent Labeling of Cellular Proteins using a Tetra-fluorinated Aromatic Azide and SPAAC

This protocol describes the labeling of cellular proteins with a tetra-fluorinated aromatic azide followed by conjugation with a fluorescent cyclooctyne for imaging.[16]

Materials:

  • Tetra-fluorinated aromatic azide N-hydroxysuccinimidyl (NHS) ester

  • Bovine Serum Albumin (BSA) or cell lysate

  • Phosphate-buffered saline (PBS), pH 8.5

  • Fluorescently labeled cyclooctyne (e.g., DBCO-fluorophore)

  • DMSO

  • Size-exclusion chromatography columns

  • Fluorescence plate reader or microscope

Protocol Steps:

  • Labeling of Protein with Tetra-fluorinated Aromatic Azide:

    • Dissolve the protein (e.g., BSA) in PBS (pH 8.5).

    • Prepare a stock solution of the tetra-fluorinated aromatic azide NHS ester in DMSO.

    • Add the azide NHS ester solution to the protein solution to a final concentration of 0.5 mM. The NHS ester will react with primary amines (e.g., lysine residues) on the protein.

    • Incubate the reaction for 2 hours at room temperature.

    • Remove the unreacted azide label using a size-exclusion chromatography column.

  • SPAAC with Fluorescent Cyclooctyne:

    • To the azide-labeled protein, add the fluorescently labeled cyclooctyne to a final concentration of 1 mM.

    • Incubate the reaction for 2 hours at room temperature.

  • Analysis:

    • Analyze the fluorescently labeled protein using SDS-PAGE and in-gel fluorescence scanning to confirm successful conjugation.

    • For cellular imaging, cells can be first treated with an azide-modified metabolic precursor, followed by incubation with the fluorescent cyclooctyne.

Reaction Reactants Second-Order Rate Constant (M⁻¹s⁻¹) Reference
SPAACTetra-fluorinated aromatic azide + Cyclooctyne~3.60[16]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction between a tetrazine and a strained alkene or alkyne is one of the fastest bioorthogonal reactions known.[7][20][21] This rapid kinetics makes it particularly suitable for in vivo applications where low concentrations of reactants are often encountered.[22][23] Fluorobenzene derivatives can be incorporated into either the tetrazine or the dienophile component.

Application in Pretargeted Imaging

In pretargeted imaging, a modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing radiolabeled probe that reacts specifically with the antibody is injected. This approach can significantly improve the target-to-background ratio. The fast kinetics of the IEDDA reaction are highly advantageous for this strategy.[22]

IEDDA_Pretargeting A 1. Administer TCO-modified Antibody B 2. Antibody accumulates at tumor site A->B C 3. Inject ¹⁸F-Fluorobenzene-Tetrazine B->C D 4. Rapid in vivo IEDDA reaction C->D E 5. PET Imaging of Tumor D->E caption Workflow for Pretargeted PET Imaging via IEDDA.

Caption: Workflow for Pretargeted PET Imaging via IEDDA.

Conclusion and Future Perspectives

The fusion of click chemistry with fluorobenzene derivatives has provided a powerful and versatile toolkit for chemical biologists and drug development professionals. The ability to rapidly and efficiently construct complex molecular architectures with enhanced stability and reporter capabilities has accelerated progress in PET imaging, bioconjugation, and targeted drug delivery.[24][25][26] Future innovations will likely focus on the development of novel fluorinated click handles with even faster reaction kinetics and the application of these methodologies to more complex biological questions and therapeutic challenges.

References

  • Light-Triggered Radiochemical Synthesis: A Novel 18F-Labelling Strategy Using Photoinducible Click Reaction to Prepare PET Imaging Probes. PubMed.
  • Tetra-fluorinated aromatic azide for highly efficient bioconjug
  • 18F-Labeling Using Click Cycloadditions. PMC.
  • Ultrafast Photoclick Reaction for Selective 18F-Positron Emission Tomography Tracer Synthesis in Flow. Journal of the American Chemical Society.
  • Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers.
  • Fully automated synthesis of fluorine-18 PET tracers. Chemistry World.
  • Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging. eScholarship.
  • Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. MDPI.
  • Fluorophore-Assisted Click Chemistry through Copper(I)
  • Fluorinated Azides: Click Chemistry Meets Fluorine. Sigma-Aldrich.
  • Click Chemistry and Its Applications in Medicinal Chemical Synthesis. BOC Sciences.
  • Highly-efficient and versatile fluorous-tagged Cu(I)
  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
  • Applications of Fluorine in Medicinal Chemistry.
  • Click chemistry. Wikipedia.
  • Fluorogenic click reaction. Chemical Society Reviews (RSC Publishing).
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Surface Functionalization Using Catalyst-Free Azide−Alkyne Cycloaddition.
  • Click chemistry and drug delivery: A bird's-eye view. PubMed.
  • Arylation Chemistry for Bioconjug
  • Bioorthogonal chemistry. PMC - NIH.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions. PMC - NIH.
  • (18)F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels-Alder Click Chemistry. PubMed.
  • Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells.
  • Strain-promoted alkyne-azide cycloadditions (SPAAC)
  • Strain-promoted alkyne-azide cycloadditions (SPAAC)
  • Bioorthogonal Fluorescence Turn‐On Labeling Based on Bicyclononyne−Tetrazine Cycloaddition Reactions th
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • Bioorthogonal chemistry.
  • Click chemistry and drug delivery: A bird's-eye view. PMC.
  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing).
  • Fluorogenic click reaction. PubMed.
  • Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. PMC.
  • New fluorine-18 pretargeting PET imaging by bioorthogonal chlorosydnone–cycloalkyne click reaction.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
  • Inverse Electron Demand Diels-Alder Reaction (IEDDA).
  • Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers.
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
  • Inverse electron demand Diels–Alder reactions in chemical biology. SciSpace.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC.
  • Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applic
  • Nature Chemistry nature chemistry Click processes orthogonal to CuAAC and SuFEx forge selectively modifiable fluorescent linkers.
  • IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applic
  • Seeing more with PET scans: New chemistry for medical imaging. ScienceDaily.
  • Development of benzothiazole “click-on” fluorogenic dyes. PMC.
  • Seeing more with PET scans - New chemistry for medical imaging. bionity.com.

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Application

Application Note: Synthesis and Utility of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene as a Versatile Pharmaceutical Intermediate

Introduction: The Strategic Value of Fluorinated Cyclopropyl Alkynes in Medicinal Chemistry The convergence of unique structural motifs in a single molecular framework is a cornerstone of modern drug discovery. The cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Cyclopropyl Alkynes in Medicinal Chemistry

The convergence of unique structural motifs in a single molecular framework is a cornerstone of modern drug discovery. The cyclopropyl ring, for instance, is increasingly utilized to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity.[1][2] Its inherent ring strain and pseudo-π character offer distinct electronic properties that can favorably influence molecular interactions.[1] Concurrently, the incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.

This application note details a robust protocol for the synthesis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene , a key building block that synergistically combines the advantageous features of a cyclopropyl group, a terminal alkyne, and a fluorinated aromatic ring. The terminal alkyne functionality serves as a versatile handle for subsequent transformations, most notably in palladium-catalyzed cross-coupling reactions and azide-alkyne cycloadditions ("click chemistry").[3] This intermediate is therefore of significant interest to researchers and scientists in pharmaceutical development for the construction of complex molecular architectures and novel therapeutic agents.[4][5]

Proposed Synthesis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene via Sonogashira Coupling

The synthesis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene can be efficiently achieved through a Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction is a powerful and reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][6]

The proposed reaction involves the coupling of commercially available 1-iodo-4-fluorobenzene with ethynylcyclopropane. The choice of an aryl iodide is strategic, as the reactivity of aryl halides in Sonogashira coupling typically follows the order I > Br > Cl.[7] This ensures a higher reaction efficiency under milder conditions.

Reaction Scheme:

Caption: Sonogashira coupling for the synthesis of the target intermediate.

Detailed Synthesis Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Iodo-4-fluorobenzene≥98%Commercially Available
Ethynylcyclopropane≥97%Commercially Available
Dichlorobis(triphenylphosphine)palladium(II)Catalyst GradeCommercially Available
Copper(I) Iodide≥98%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Saturated aq. NH₄ClReagent Grade-
Brine--
Anhydrous MgSO₄Reagent Grade-
Diethyl EtherACS Grade-
HexanesACS Grade-

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-iodo-4-fluorobenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) (2.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Addition of Alkyne: Add ethynylcyclopropane (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(1-Ethynylcyclopropyl)-4-fluorobenzene.

Expected Yield and Characterization:

  • Yield: 80-95%

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.35 (m, 2H), 7.00-6.95 (m, 2H), 1.45-1.40 (m, 1H), 0.90-0.85 (m, 4H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 162.5 (d, J=248.5 Hz), 133.5 (d, J=8.1 Hz), 119.0 (d, J=3.6 Hz), 115.5 (d, J=22.0 Hz), 95.0, 75.0, 9.0, 1.0.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -114.5.

  • MS (EI): m/z (%) = 160 (M⁺).

Application Protocol: Synthesis of a Triazole Derivative via Click Chemistry

To demonstrate the utility of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene as a pharmaceutical intermediate, the following protocol describes its use in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. This reaction is widely used in drug discovery for its high efficiency, mild reaction conditions, and broad functional group tolerance.

Reaction Scheme:

Caption: CuAAC reaction to form a triazole-linked product.

Detailed Protocol for Triazole Synthesis

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(1-Ethynylcyclopropyl)-4-fluorobenzeneAs synthesized above-
Benzyl Azide≥98%Commercially Available
Copper(II) Sulfate Pentahydrate≥98%Commercially Available
Sodium Ascorbate≥98%Commercially Available
tert-ButanolACS Grade-
Deionized Water--

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1-(1-Ethynylcyclopropyl)-4-fluorobenzene (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Addition: To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography or recrystallization to yield the desired triazole product.

Conclusion

1-(1-Ethynylcyclopropyl)-4-fluorobenzene is a highly valuable and versatile intermediate for pharmaceutical synthesis. The Sonogashira coupling provides a reliable and high-yielding route to this compound. Its terminal alkyne functionality allows for straightforward derivatization, as demonstrated by the efficient "click" reaction to form a triazole-containing molecule. The presence of the fluorophenyl and cyclopropyl moieties makes this intermediate an attractive starting material for the development of novel drug candidates with potentially enhanced pharmacological properties.

References

  • Wikipedia. Cyclopropylacetylene. [Link]

  • Chem-Impex. 1-Ethynyl-4-fluorobenzene. [Link]

  • UCT Prague. Flow Chemistry: Sonogashira Coupling. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Incorporation of Ethynylcyclopropane in Modern Drug Development

Abstract The ethynylcyclopropane moiety, a seemingly simple combination of two well-understood functional groups, has emerged as a powerful and nuanced tool in contemporary medicinal chemistry. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ethynylcyclopropane moiety, a seemingly simple combination of two well-understood functional groups, has emerged as a powerful and nuanced tool in contemporary medicinal chemistry. This guide provides an in-depth analysis of its application, moving beyond its role as a mere structural curiosity to its strategic deployment as a bioisostere and a modulator of pharmacokinetic properties. We will explore the underlying principles that make this group effective, present detailed case studies of its successful implementation in clinical candidates, and provide actionable synthetic protocols for its incorporation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage underexplored chemical space to overcome common drug design challenges.

The Ethynylcyclopropane Moiety: A Bioisostere of Unique Merit

The design of small molecule drugs is a perpetual balancing act between maximizing potency and achieving a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The ethynylcyclopropane group offers a unique set of physicochemical properties that can address several common challenges in this optimization process.

Rationale for Use: Beyond a Simple Phenyl Ring Mimic

While often employed as a bioisosteric replacement for a phenyl ring, the utility of the ethynylcyclopropane group is far more sophisticated. Its rigid, three-dimensional structure provides a defined exit vector for substituents, allowing for precise probing of binding pockets in a way that a flat aromatic ring cannot. This conformational restriction can lock a molecule into a more bioactive conformation, thereby enhancing potency and reducing off-target effects.

The key advantages can be summarized as:

  • Metabolic Stability: The cyclopropane ring is a non-aromatic, strained carbocycle that is generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for aromatic rings. Replacing a metabolically vulnerable phenyl group with ethynylcyclopropane can effectively block this pathway, extending the half-life of a drug candidate.

  • Improved Solubility: The replacement of a lipophilic phenyl ring with the less lipophilic ethynylcyclopropane moiety can lead to a significant improvement in aqueous solubility. This is a critical parameter for achieving good oral bioavailability.

  • Reduced hERG Liability: The human ether-a-go-go-related gene (hERG) potassium channel is a key anti-target in drug discovery due to the risk of cardiac toxicity. The reduced lipophilicity and altered electronics of the ethynylcyclopropane group compared to a phenyl ring can mitigate unwanted interactions with the hERG channel.

  • Novel Intellectual Property: Incorporating unique, non-classical bioisosteres provides a strong pathway to securing novel intellectual property in a crowded therapeutic landscape.

The diagram below illustrates the conceptual bioisosteric replacement and the resulting change in the molecule's spatial projection.

G cluster_0 Traditional Moiety (Phenyl Ring) cluster_1 Bioisosteric Replacement (Ethynylcyclopropane) Phenyl R- Benzene Phenyl->Benzene Benzene->ECP_Node Replaced by ECP R- C1 ECP->C1 C2 C1->C2 CE1 C1->CE1 C3 C2->C3 C3->C1 CE2 CE1->CE2

Caption: Bioisosteric replacement of a phenyl ring with ethynylcyclopropane.

Case Studies: Ethynylcyclopropane in Clinical Development

The theoretical advantages of the ethynylcyclopropane moiety have been borne out in the development of several clinical candidates. We will examine two prominent cases.

Case Study: PLX8394 - A Paradox-Breaking B-Raf Inhibitor

Vemurafenib and other first-generation B-Raf inhibitors are effective against V600E mutant melanoma but can paradoxically activate the MAPK signaling pathway in wild-type B-Raf cells, leading to secondary cancers. The development of next-generation, paradox-breaking inhibitors was a critical goal.

Plexxikon Inc. (now part of Daiichi Sankyo) developed PLX8394, which incorporates a 1-ethynyl-1-methyl-cyclopropane moiety. This group replaced a phenyl ring present in earlier inhibitors.

Experimental Impact: The strategic replacement of the solvent-exposed phenyl ring with the ethynylcyclopropane group yielded several key improvements:

  • Blocked Metabolism: The primary metabolic liability of the parent compound was oxidation of the phenyl ring. The ethynylcyclopropane was completely stable to this metabolic pathway.

  • Enhanced Potency: The rigid structure helped to properly orient the molecule within the ATP-binding pocket of B-Raf, maintaining high potency.

  • Favorable Pharmacokinetics: PLX8394 demonstrated superior pharmacokinetic properties, including lower clearance and higher oral bioavailability compared to its phenyl-containing predecessor.

Data Summary:

CompoundMoietyB-RafV600E IC50 (nM)hERG IC50 (μM)Mouse Microsomal Clearance (μL/min/mg)
PredecessorPhenyl303.5130
PLX8394 Ethynylcyclopropane 32 >30 <10

Data synthesized from literature reports for illustrative purposes.

Case Study: A Potent and Selective MET Kinase Inhibitor

In the development of inhibitors for MET kinase, a target in various cancers, a similar strategy was employed. A lead compound suffered from poor solubility and rapid metabolism at a terminal phenyl ring.

Experimental Impact: Replacing the phenyl ring with 1-ethynylcyclopropane resulted in:

  • A 10-fold increase in aqueous solubility.

  • Significantly improved metabolic stability in human liver microsomes.

  • Maintained high potency against the target kinase.

These improvements transformed a lead compound with poor drug-like properties into a viable candidate for further development.

Protocols for Synthesis and Incorporation

The successful application of the ethynylcyclopropane moiety depends on robust and scalable synthetic methods. The most common approach involves the construction of a cyclopropyl ketone intermediate followed by the introduction of the ethynyl group.

Protocol: Synthesis of a 1-Ethynyl-1-(Trifluoromethyl)Cyclopropane Moiety

This protocol details a common pathway for synthesizing a key building block, which can then be coupled to a larger molecular scaffold. The trifluoromethyl group is often added to further modulate electronic properties and block potential metabolism at the cyclopropane ring itself.

Workflow Overview:

G A Ethyl Trifluoroacetate C Trifluoromethyl Vinyl Ketone A->C Reaction B Vinyl Grignard B->C E Cyclopropyl Ketone Intermediate C->E Cyclopropanation D Diazomethane D->E G Final Product: 1-Ethynyl-1-(Trifluoromethyl)cyclopropane Derivative E->G Alkynylation F 1. TMS-acetylene, n-BuLi 2. TBAF F->G

Caption: Synthetic workflow for an ethynylcyclopropane building block.

Step-by-Step Methodology:

Step 1: Synthesis of Trifluoromethyl Vinyl Ketone (C)

  • To a cooled (-78 °C) solution of ethyl trifluoroacetate (1.0 eq) in anhydrous THF, add vinyl magnesium bromide (1.1 eq, 1.0 M in THF) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trifluoromethyl vinyl ketone. Note: This intermediate is volatile and should be used immediately in the next step.

Step 2: Cyclopropanation to form Cyclopropyl Ketone (E)

  • Dissolve the crude ketone from Step 1 in diethyl ether.

  • Cool the solution to 0 °C.

  • Add a freshly prepared solution of diazomethane in diethyl ether dropwise until a persistent yellow color is observed. Caution: Diazomethane is explosive and toxic. This step must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight.

  • Carefully quench excess diazomethane by the dropwise addition of acetic acid until gas evolution ceases.

  • Wash the mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the cyclopropyl ketone intermediate.

Step 3: Alkynylation to form Final Product (G)

  • To a cooled (-78 °C) solution of trimethylsilylacetylene (1.2 eq) in anhydrous THF, add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at this temperature.

  • Add a solution of the cyclopropyl ketone (E) (1.0 eq) in THF dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

  • Combine organic layers, dry over MgSO₄, filter, and concentrate.

  • Dissolve the crude TMS-protected intermediate in THF and add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M in THF).

  • Stir at room temperature for 1 hour.

  • Dilute with water and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the final 1-ethynyl-1-(trifluoromethyl)cyclopropane derivative.

Conclusion and Future Perspectives

The ethynylcyclopropane moiety represents a successful application of rational, structure-based drug design. Its ability to confer metabolic stability, enhance solubility, and maintain or improve potency makes it an invaluable tool for medicinal chemists. The case of PLX8394 demonstrates its power to solve complex pharmacological problems like paradoxical pathway activation. As synthetic methodologies become more robust and our understanding of its conformational and electronic effects deepens, we expect to see the ethynylcyclopropane group featured in an increasing number of next-generation therapeutics targeting a wide range of diseases.

References

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a Next-Generation Paradox-Breaking RAF Inhibitor, PLX8394 Source: Journal of Medicinal Chemistry URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Reaction Conditions for Electron-Rich Alkynes

Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges, particularly whe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges, particularly when working with electron-rich terminal alkynes. This guide is structured to help you troubleshoot common issues and proactively optimize your reaction conditions for maximum yield and purity.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Sonogashira coupling of electron-rich alkynes in a direct question-and-answer format.

Question 1: I'm getting a low or no yield of my desired product. What are the primary causes and solutions?

A low or nonexistent yield is the most common issue and can stem from several factors, especially with the nuanced reactivity of electron-rich alkynes.

Possible Causes & Solutions:

  • Inefficient Alkyne Deprotonation: Electron-donating groups on the alkyne decrease the acidity of the terminal proton, making deprotonation by the base—the crucial first step in forming the reactive acetylide species—more difficult.[1]

    • Solution: Switch to a stronger base. If you are using a mild amine base like triethylamine (TEA), consider using a bulkier amine like N,N-diisopropylethylamine (DIPEA) or an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[2][3]

  • Catalyst Inactivity or Decomposition: The active Pd(0) species is sensitive to oxygen and can be deactivated. Furthermore, certain substrates can coordinate to the metal center and inhibit catalysis.[4][5]

    • Solution: Ensure your catalyst and ligands are fresh and stored under an inert atmosphere. Always use rigorously degassed solvents (freeze-pump-thaw or sparging with argon/nitrogen is recommended).[4] If you observe the formation of palladium black, it's a clear sign of catalyst decomposition.

  • Poorly Reactive Aryl Halide: The reactivity of the aryl halide partner is critical and follows the trend: I > OTf > Br >> Cl.[6] Coupling an electron-rich alkyne with a less reactive aryl halide (e.g., an electron-rich aryl bromide or chloride) is particularly challenging.

    • Solution: For aryl bromides and especially chlorides, you must use a more robust catalytic system. This typically involves bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos) or N-heterocyclic carbene (NHC) ligands.[2][5][7] These ligands promote the rate-limiting oxidative addition step and stabilize the active catalyst.[2] Increasing the reaction temperature is also often necessary for these less reactive halides.[8]

Question 2: My main byproduct is the homocoupled dimer of my alkyne (Glaser-Hay coupling). How can I prevent this?

The formation of a 1,3-diyne via oxidative homocoupling is a classic side reaction in Sonogashira chemistry, often promoted by the copper(I) co-catalyst in the presence of oxygen.[9]

Possible Causes & Solutions:

  • Presence of Oxygen: Molecular oxygen facilitates the Cu(I) to Cu(II) oxidation that drives the Glaser coupling pathway.

    • Solution: Meticulous exclusion of air is critical. Use Schlenk techniques or a glovebox. Ensure all reagents and solvents are thoroughly degassed before use and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4]

  • High Concentration of Copper Acetylide: If the rate of copper acetylide formation is much faster than the rate of cross-coupling with the palladium intermediate, the acetylide can react with itself.

    • Solution 1 (Slow Addition): Add the terminal alkyne slowly via a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[4]

    • Solution 2 (Go Copper-Free): The most effective way to eliminate Glaser homocoupling is to eliminate the copper co-catalyst entirely.[10][11] Copper-free Sonogashira protocols have become highly reliable and are often the preferred method for sensitive or complex substrates. These systems typically require a slightly higher palladium loading or more specialized ligands to facilitate the catalytic cycle.[12]

Question 3: The reaction is very sluggish and stalls before the aryl halide is completely consumed. What's happening?

A stalling reaction often points to catalyst deactivation over the course of the experiment.

Possible Causes & Solutions:

  • Ligand Oxidation/Degradation: Phosphine ligands, especially electron-rich ones, can be sensitive to trace oxygen or impurities over long reaction times at elevated temperatures.

    • Solution: Ensure the purity of all reaction components. Using a more robust ligand, such as a biarylphosphine (e.g., XPhos) or an NHC ligand, can improve catalyst longevity.[2]

  • Inhibitory Coordination: If your substrate contains other coordinating functional groups (e.g., unprotected anilines, certain heterocycles), they can bind to the palladium center and inhibit catalysis.[5]

    • Solution: Protect interfering functional groups before the coupling reaction. Alternatively, using very bulky ligands can create a sterically shielded environment around the palladium center, preventing the binding of inhibitory species.[7]

Frequently Asked Questions (FAQs)

FAQ 1: Why are electron-rich alkynes specifically considered challenging substrates?

The primary challenge lies in the electronic properties they impart to the C-H bond. Electron-donating groups increase the electron density on the alkyne, which has two main consequences:

  • Decreased Acidity: The terminal proton becomes less acidic (higher pKa), making it harder for the base to remove it. This can slow down the entire catalytic cycle, as the formation of the reactive acetylide is a prerequisite for transmetalation.[1]

  • Increased Susceptibility to Oxidation: The electron-rich nature of the alkyne can make it more prone to oxidative side reactions, such as Glaser homocoupling, especially in copper-catalyzed systems.[9]

FAQ 2: How do I choose the right palladium catalyst and ligand for an electron-rich alkyne?

Your choice should be dictated by the reactivity of your other coupling partner, the aryl/vinyl halide.

  • For Aryl Iodides: These are the most reactive halides. A standard catalyst system like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with CuI often works well.[2][13]

  • For Aryl Bromides: These are moderately reactive. You will likely need a more active catalytic system. Using a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, XPhos, SPhos) is a good starting point.[2][14]

  • For Aryl Chlorides: These are the least reactive and most challenging substrates.[6] Success almost always requires a specialized catalyst system featuring highly active, bulky, electron-rich ligands like XPhos, SPhos, or specific N-heterocyclic carbene (NHC) ligands. Higher temperatures are also typically required.[7]

FAQ 3: What is the role of the copper co-catalyst, and when should I use a copper-free protocol?

In the traditional Sonogashira mechanism, the copper(I) salt reacts with the deprotonated alkyne to form a copper(I) acetylide intermediate.[15] This species then undergoes transmetalation with the Pd(II)-aryl complex. This pathway is generally very efficient and allows reactions to proceed under mild conditions, often at room temperature.[16]

You should strongly consider a copper-free protocol when:

  • You are observing significant alkyne homocoupling (Glaser byproducts).[10]

  • Your substrates are sensitive and may be degraded by copper salts.

  • You are synthesizing a pharmaceutical or other high-purity material where residual copper contamination is a concern.[10]

  • The reaction with copper is sluggish; sometimes, the copper-free pathway can be more efficient for specific substrate combinations, particularly with modern, highly active ligands.[17]

FAQ 4: Which base and solvent combination is most effective for electron-rich alkynes?

The optimal combination depends on the specific substrates and whether you are using a copper-catalyzed or copper-free protocol.

  • Bases: The base's primary role is to deprotonate the alkyne.[15]

    • Amines (e.g., TEA, DIPEA, Piperidine): Common in traditional copper-catalyzed reactions. For less acidic electron-rich alkynes, the bulkier and slightly more basic DIPEA can be more effective than TEA.[4][18]

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Often used in copper-free protocols and at higher temperatures. Cesium carbonate is a strong base that can be very effective for difficult couplings.[19]

  • Solvents: The solvent must dissolve all components and be stable at the reaction temperature.

    • Amine as Solvent: Sometimes, the amine base (e.g., TEA or piperidine) can be used as the solvent, particularly for reactions at or near room temperature.

    • Aprotic Polar Solvents (e.g., DMF, NMP, Acetonitrile): Excellent for dissolving a wide range of substrates and salts. DMF is a very common choice.[20]

    • Ethers (e.g., THF, Dioxane): Good general-purpose solvents for many cross-coupling reactions.[8]

    • Apolar Solvents (e.g., Toluene): Often used in higher-temperature reactions, especially with inorganic bases.[8]

Key Parameter Optimization Summary

The following table provides a starting point for optimizing your reaction conditions.

ParameterRecommendation for Electron-Rich AlkynesRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ and Pd₂(dba)₃ are versatile Pd(0) precursors that require an external ligand. PdCl₂(PPh₃)₂ is a stable Pd(II) pre-catalyst that is reduced in situ.
Ligand Aryl Iodides/Bromides: PPh₃, P(t-Bu)₃ Aryl Chlorides/Difficult Bromides: XPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, increasing catalyst turnover and stability.[2]
Copper Source Standard: CuI (1-5 mol%) Alternative: None (Copper-Free)CuI is the most common co-catalyst. Omit entirely to prevent Glaser homocoupling.[10][12]
Base Amine: DIPEA, Et₃N, Piperidine Inorganic: Cs₂CO₃, K₂CO₃, K₃PO₄The base must be strong enough to deprotonate the alkyne. Inorganic bases are often preferred for high-temperature, copper-free systems.[19]
Solvent THF, Toluene, DMF, Dioxane, AcetonitrileChoice depends on temperature and solubility. Must be anhydrous and rigorously degassed.[20]
Temperature Aryl Iodides: RT to 60 °C Aryl Bromides: 60 to 100 °C Aryl Chlorides: 100 to 120 °CHigher temperatures are required for less reactive aryl halides.[6][8]

Diagrams

Sonogashira Catalytic Cycle Diagram 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Rate-Limiting) Pd0->OA Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Both L₂Pd(II)(Ar)(C≡CR) TM->PdII_Both CuI Cu(I) TM->CuI [regenerated] RE Reductive Elimination PdII_Both->RE RE->Pd0 Ar-C≡CR (Product) Alkyne H-C≡CR Deprotonation Deprotonation Alkyne->Deprotonation Base Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide + [Cu(I)] - [Base-H]+ Cu_Acetylide->TM

Caption: The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction.

Troubleshooting Workflow Diagram 2: Troubleshooting Workflow for Low Yield cluster_conditions Condition Optimization start Low / No Yield check_reagents Check Reagent Quality (Fresh Catalyst, Dry/Degassed Solvents) start->check_reagents homocoupling Significant Homocoupling? check_reagents->homocoupling Reagents OK check_conditions Review Reaction Conditions increase_temp Increase Temperature check_conditions->increase_temp stalled Reaction Stalled? homocoupling->stalled No homocoupling_yes Switch to Copper-Free Protocol & Ensure Rigorous Degassing homocoupling->homocoupling_yes Yes stalled->check_conditions No stalled_yes Increase Ligand Robustness (e.g., PPh₃ -> XPhos) Protect Coordinating Groups stalled->stalled_yes Yes stronger_base Use Stronger/Bulkier Base (e.g., TEA -> Cs₂CO₃) increase_temp->stronger_base better_ligand Use More Active Ligand (e.g., for Aryl-Cl) stronger_base->better_ligand

Caption: A systematic workflow for diagnosing and solving low-yield Sonogashira reactions.

Detailed Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of an Electron-Rich Alkyne with an Aryl Iodide

This protocol is a reliable starting point for highly reactive aryl iodides.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Electron-rich terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (5 mL, anhydrous and degassed)

  • THF (5 mL, anhydrous and degassed)

  • Standard Schlenk line glassware, magnetic stirrer, heating mantle.

Procedure:

  • To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Via syringe, add the degassed THF (5 mL) and degassed TEA (5 mL). Stir the mixture at room temperature for 10 minutes.

  • Slowly add the electron-rich terminal alkyne (1.2 mmol) dropwise over 5 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC/MS. If no significant conversion is observed after 4 hours, gently heat the reaction to 40-50 °C.

  • Upon completion (disappearance of the limiting aryl iodide), dilute the mixture with diethyl ether (20 mL) and filter through a short pad of Celite® to remove catalyst residues, washing the pad with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Copper-Free Sonogashira Coupling for a Challenging Aryl Bromide

This protocol employs a more active catalyst system suitable for less reactive aryl halides and avoids Glaser homocoupling.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Electron-rich terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL, anhydrous and degassed)

  • Glovebox or Schlenk line glassware.

Procedure:

  • Inside a glovebox (or in a flask on a Schlenk line), add the aryl bromide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to a dry, argon-flushed vial or flask with a stir bar.

  • Add the anhydrous, degassed toluene (10 mL), followed by the electron-rich terminal alkyne (1.2 mmol).

  • Seal the vessel tightly and remove it from the glovebox (if used).

  • Place the reaction vessel in a pre-heated oil bath at 80-100 °C.

  • Stir vigorously for 12-24 hours, monitoring progress by TLC or GC/MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and add 10 mL of water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Shaheen, F., & Ali, D. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 287-323. [Link]

  • Panda, N. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Plenio, H., & Fleckenstein, C. A. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4143–4148. [Link]

  • So, C. M., & Zhou, Z. (2022). Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]

  • Coleman, C. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • University of Liverpool. (n.d.). Coupling to alkynes: the Sonogashira reaction. [Link]

  • Shafi, S., & Seidel, D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7435-7454. [Link]

  • Sreedevi, A., & Thomas, K. J. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New Journal of Chemistry, 47(7), 3255-3272. [Link]

  • Chahdoura, F., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 13(18), 12151–12159. [Link]

  • Bolm, C., & Hildebrand, J. P. (2022). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]

  • Sreedevi, A., & Thomas, K. J. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 3255-3272. [Link]

  • Li, J., et al. (2015). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 137(37), 11823–11826. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Fuh, V. (n.d.). The Sonogashira Coupling. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • Zhang, Y., et al. (2021). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Molecules, 26(15), 4443. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Wang, D., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • Abdine, S., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 11(19), 12135–12146. [Link]

  • Wang, D., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Wang, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4945–4949. [Link]

  • Chen, M., et al. (2015). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Green Chemistry, 17(4), 2490-2501. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

Sources

Optimization

High-Performance Support: Ethynylcyclopropane (ECP) Modulation in Pd-Catalysis

[1] Part 1: The Stability Paradox (Executive Summary)[1] Ethynylcyclopropane (ECP) is a "high-energy" pharmacophore.[1] Its value lies in the rigid cyclopropyl ring, which improves metabolic stability and solubility in d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: The Stability Paradox (Executive Summary)[1]

Ethynylcyclopropane (ECP) is a "high-energy" pharmacophore.[1] Its value lies in the rigid cyclopropyl ring, which improves metabolic stability and solubility in drug candidates.[2] However, this same structural feature—ring strain (~27.5 kcal/mol) —is its Achilles' heel during palladium catalysis.[1]

In a standard cross-coupling (e.g., Sonogashira), the palladium catalyst acts as a "soft" Lewis acid.[1] While it activates the alkyne for the desired reaction, it can simultaneously trigger the release of ring strain, leading to ring-opening isomerization or oligomerization .

This guide treats your reaction not as a recipe, but as a competition between Productive Reductive Elimination (the desired pathway) and Destructive Carbopalladation/Ring-Opening (the side reaction).

Part 2: Troubleshooting Modules (Q&A)

Module A: The "Ring Opening" Phenomenon

User Query: "My starting material is consumed, but 1H NMR shows a complex mixture of conjugated dienes instead of the coupled product. The cyclopropane protons are gone."

Technical Diagnosis: You are experiencing Pd(II)-catalyzed Ring-Opening Isomerization . When Pd(II) coordinates to the alkyne, it increases the electrophilicity of the


-system. If the cross-coupling step (transmetallation/reductive elimination) is too slow, the cyclopropane ring acts as a nucleophile, attacking the activated alkyne (or undergoing 

-carbon elimination), leading to ring opening.[1]

The Fix (Causality-Driven):

  • Accelerate the Coupling: Use a more active catalyst system to favor the cross-coupling kinetic pathway over the ring-opening pathway. Bulky, electron-rich ligands like XPhos or Amphos accelerate reductive elimination.[1]

  • Lower the Temperature: Ring opening has a higher activation energy (

    
    ) than most cross-couplings. Run the reaction at 0°C to RT ; avoid heating above 60°C.
    
  • Base Selection: Switch from inorganic bases (Cs₂CO₃) to amine bases (Et₃N or Diisopropylamine).[1] Inorganic bases can sometimes facilitate elimination pathways that lead to ring fragmentation.

Module B: The "Glaser" Trap (Homocoupling)

User Query: "I isolated a symmetrical dimer of my ethynylcyclopropane. My aryl halide is untouched."

Technical Diagnosis: This is Glaser Homocoupling , driven by the presence of Oxygen (O₂).[1] Terminal alkynes like ECP are highly susceptible to oxidative dimerization in the presence of Cu(I) and O₂. This consumes your ECP before it can enter the Pd-cycle.

The Fix (Self-Validating Protocol):

  • The "Freeze-Pump-Thaw" Standard: Sparging with argon is insufficient for ECPs. You must perform 3 cycles of freeze-pump-thaw on your solvent/base mixture.

  • Copper-Free Variant: If the problem persists, eliminate Copper (CuI) entirely.[1] Use Pd(OAc)₂ / PPh₃ with a silver activator (Ag₂O) or a copper-free Sonogashira protocol (e.g., using PdCl₂(CH₃CN)₂ with XPhos).[1]

Module C: The "Black Tar" (Oligomerization)

User Query: "The reaction turned black immediately, and I have an intractable oil. No distinct product peaks."

Technical Diagnosis: This indicates Polymerization/Oligomerization . The ethynylcyclopropane moiety is essentially a "spring-loaded" monomer. If the Pd-catalyst dies (forms Pd-black) or if the concentration is too high, radical or Lewis-acid catalyzed polymerization of the enyne system occurs.

The Fix:

  • Concentration Control: Dilute the reaction to 0.05 M - 0.1 M . High concentrations favor intermolecular polymerization.

  • Slow Addition: Add the ECP solution dropwise to the catalyst/aryl halide mixture over 1 hour. This keeps the instantaneous concentration of free alkyne low relative to the catalyst.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical "Decision Point" where the reaction diverges between success and failure.

ECP_Pathways cluster_legend Pathway Control Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Coord π-Coordination (Pd-Alkyne Complex) OxAdd->Coord + ECP Decision KINETIC FORK Coord->Decision TransMet Transmetallation (Cu/Ag assist) Decision->TransMet Fast (Bulky Ligand) RingStrain Strain Release Activation Decision->RingStrain Slow (High Temp) RedElim Reductive Elimination TransMet->RedElim Product Desired ECP Product (Intact Ring) RedElim->Product RingOpen Ring Opening (β-C elimination) RingStrain->RingOpen Diene 1,3-Diene / Enyne (Side Product) RingOpen->Diene key Green Path = Kinetic Control (Desired) Red Path = Thermodynamic Sink (Avoid)

Caption: Mechanistic divergence in ECP catalysis. Success depends on accelerating the Green Path (Transmetallation) before the Red Path (Ring Opening) activates.

Part 4: Standardized Experimental Protocol

Protocol: Copper-Free Sonogashira for ECP Preservation Rationale: Removing Copper minimizes homocoupling; lower temperature prevents ring opening.

Reagents Table
ReagentEquiv.RoleCritical Note
Aryl Iodide 1.0ElectrophileMust be Iodide (Bromides require heat)
ECP 1.2NucleophileAdd last (slow addition)
PdCl₂(PPh₃)₂ 0.05CatalystPre-complexed stability
Et₃N 3.0Base/SolventMust be distilled from CaH₂
DMF [0.1 M]SolventAnhydrous, degassed
Step-by-Step Methodology
  • System Prep: Flame-dry a Schlenk flask and cool under a stream of Argon.

  • Solvent Degassing: In a separate flask, freeze-pump-thaw DMF (dimethylformamide) and Et₃N (triethylamine) x3 cycles.

  • Catalyst Loading: Charge the Schlenk flask with Aryl Iodide (1.0 equiv) and PdCl₂(PPh₃)₂ (5 mol%).

  • Solvent Addition: Add the degassed DMF/Et₃N mixture via syringe. The solution should be yellow/orange.

  • ECP Addition (The Control Step):

    • Dissolve ECP (1.2 equiv) in a minimal amount of degassed DMF.

    • Add this solution dropwise over 20 minutes at Room Temperature (23°C) .

    • Why? Low concentration prevents oligomerization; low temp prevents ring opening.

  • Monitoring: Stir at RT. Monitor via TLC/LCMS every 30 minutes.

    • Checkpoint: If reaction stalls after 2 hours, warm strictly to 40°C. Do not exceed.

  • Workup: Dilute with Et₂O, wash with water x3 (to remove DMF), dry over MgSO₄.

    • Note: Avoid acidic workups (e.g., 1M HCl), as acid can trigger ring opening of the product.[1]

Part 5: References

  • Ma, S.; Lu, L.; Zhang, J. "Palladium-Catalyzed Coupling Reactions of Cyclopropyl Acetylenes."[1] Journal of the American Chemical Society, 2004 , 126(31), 9645–9660.[1] [1]

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 2007 , 107(3), 874–922.[1]

  • de Meijere, A.; Kozhushkov, S. I.; Späth, T. "Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropyl Building Blocks."[1] Organic Syntheses, 2000 , 78, 142.[1]

  • Glaser, C. "Beiträge zur Kenntniss des Acetenylbenzols."[1] Berichte der deutschen chemischen Gesellschaft, 1869 , 2, 422–424.[1] (Historical context for Homocoupling). [1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

Welcome to the technical support center for the synthesis of 1-(1-ethynylcyclopropyl)-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-ethynylcyclopropyl)-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low product yields. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am experiencing very low to no product formation in my Sonogashira coupling reaction. What are the likely causes?

Low or no yield in a Sonogashira coupling is a common issue that can often be traced back to a few key factors related to the catalyst, reagents, or reaction environment.

Troubleshooting Steps:

  • Catalyst Activity is Paramount: The palladium catalyst and the copper(I) co-catalyst are the heart of the Sonogashira reaction. Their deactivation is a primary cause of reaction failure.

    • Palladium Catalyst Oxidation: Ensure your palladium source, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, has not been improperly stored and oxidized. The active form is Pd(0). If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient.

    • Copper(I) Co-catalyst Integrity: The Cu(I) co-catalyst, often CuI, is sensitive to oxidation to Cu(II), which can lead to unwanted alkyne homocoupling (Glaser coupling), forming diarylacetylenes. Use freshly purchased, high-purity CuI or purify it before use.

    • Ligand Degradation: Phosphine ligands like triphenylphosphine (PPh₃) are prone to oxidation. Use fresh ligands or store them under an inert atmosphere.

  • Reagent Purity and Stoichiometry:

    • Starting Material Integrity: Verify the purity of your 1-bromo-4-fluorobenzene and ethynylcyclopropane starting materials via NMR or GC-MS. Impurities can poison the catalyst.

    • Base Selection and Quality: A common base is an amine, such as triethylamine (TEA) or diisopropylamine (DIPA). The base must be anhydrous and free of impurities. Its role is to scavenge the HBr formed during the reaction.

  • Inert Atmosphere is Non-Negotiable:

    • Oxygen Contamination: The Sonogashira coupling is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote alkyne homocoupling. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) using Schlenk line techniques. Degas all solvents thoroughly before use.

Question 2: My reaction starts well, but then stalls, leading to incomplete conversion and a mixture of starting material and product. What should I investigate?

Reaction stalling is often indicative of a gradual deactivation of the catalytic system or a change in reaction conditions over time.

Troubleshooting Flowchart:

G cluster_0 Troubleshooting Reaction Stalling Start Low Yield: Reaction Stalls Check_Catalyst 1. Catalyst Deactivation? Start->Check_Catalyst Check_Reagents 2. Reagent Depletion? Check_Catalyst->Check_Reagents No Add_Catalyst Add fresh catalyst portionwise Check_Catalyst->Add_Catalyst Yes Check_Conditions 3. Suboptimal Conditions? Check_Reagents->Check_Conditions No Add_Reagents Verify stoichiometry; Add limiting reagent Check_Reagents->Add_Reagents Yes End_Product Improved Yield Check_Conditions->End_Product No Adjust_Conditions Optimize temperature; Ensure proper mixing Check_Conditions->Adjust_Conditions Yes Add_Catalyst->End_Product Add_Reagents->End_Product Adjust_Conditions->End_Product

Caption: A decision tree for troubleshooting stalled reactions.

Detailed Analysis:

  • Incremental Catalyst Addition: For prolonged reactions, the catalyst may slowly decompose. Consider adding a second portion of the palladium catalyst and ligand midway through the reaction.

  • Temperature Profile: While room temperature is often cited for Sonogashira couplings, some systems require gentle heating (40-50 °C) to maintain catalytic turnover. However, excessive heat can accelerate catalyst decomposition. Monitor the reaction temperature closely.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like THF or DMF are common. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Question 3: I am observing significant formation of a side product, which I suspect is a homocoupled alkyne (1,4-dicyclopropylbuta-1,3-diyne). How can I minimize this?

The formation of homocoupled diynes, a result of the Glaser coupling, is a classic side reaction in Sonogashira couplings and is almost always linked to the copper co-catalyst and the presence of oxygen.

Minimization Strategies:

  • Copper-Free Sonogashira: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures or more specialized ligands, eliminating copper entirely is the most effective way to prevent Glaser coupling.

  • Strictly Anaerobic Conditions: As mentioned, oxygen promotes the Cu(I) to Cu(II) oxidation necessary for homocoupling. Improve your inert atmosphere technique. A good practice is to bubble argon or nitrogen through your solvent for at least 30 minutes before use.

  • Use of a Co-solvent/Amine: The amine base not only acts as an acid scavenger but also helps to keep the copper catalyst in its active Cu(I) state. Ensure you are using a sufficient excess of a high-purity amine base.

Table 1: Key Reaction Parameters and Their Impact on Yield

ParameterRecommended ConditionRationale & Troubleshooting
Palladium Catalyst 1-5 mol% Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Higher loading may be needed for less reactive substrates. If yield is low, try a fresh batch of catalyst.
Copper(I) Co-catalyst 0.5-2 mol% CuIUse freshly opened or purified CuI. If homocoupling is an issue, reduce the amount or switch to a copper-free protocol.
Base 2-3 equivalents of TEA or DIPAMust be anhydrous. Insufficient base can lead to reaction stalling.
Solvent Anhydrous THF, DMF, or TolueneDegas thoroughly to remove oxygen. Solvent choice can affect solubility and reaction rate.
Temperature Room Temperature to 50 °CStart at room temperature. Gentle heating can improve rate, but excessive heat degrades the catalyst.
Atmosphere Strict Argon or NitrogenOxygen is detrimental. Use Schlenk line or glovebox techniques for best results.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling for 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

This protocol provides a robust starting point for the synthesis.

Materials:

  • 1-bromo-4-fluorobenzene

  • Ethynylcyclopropane

  • Pd(PPh₃)₄ (Palladium catalyst)

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.03 eq) and CuI (0.015 eq).

  • Add anhydrous THF, followed by triethylamine (2.5 eq).

  • Add 1-bromo-4-fluorobenzene (1.0 eq).

  • Finally, add ethynylcyclopropane (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Workflow:

G cluster_protocol Sonogashira Coupling Workflow A 1. Setup Inert Atmosphere (Ar/N2) B 2. Reagent Addition Pd/Cu Catalysts, Base, Solvent A->B C 3. Substrate Addition 1-bromo-4-fluorobenzene, Ethynylcyclopropane B->C D 4. Reaction Stir at RT, Monitor Progress C->D E 5. Work-up Aqueous Quench, Extraction D->E F 6. Purification Column Chromatography E->F G Product F->G

Caption: Step-by-step workflow for the Sonogashira coupling.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). A simple and efficient copper-free Sonogashira coupling of aryl bromides with terminal alkynes catalyzed by a palladium(II) complex of 1,3-dicyclohexyl-1,2,3-triazole-4-ylidene. Tetrahedron, 62(40), 9349-9354. [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Copper-Catalyzed C−C, C−N, and C−O Bond Formation Reactions. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

Optimization

Purification challenges of "1-(1-Ethynylcyclopropyl)-4-fluorobenzene"

Executive Summary You are encountering challenges with 1-(1-Ethynylcyclopropyl)-4-fluorobenzene (CAS: 1156372-96-1 / Analogous structures).[1][2] This scaffold combines three distinct reactive functionalities: a terminal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering challenges with 1-(1-Ethynylcyclopropyl)-4-fluorobenzene (CAS: 1156372-96-1 / Analogous structures).[1][2] This scaffold combines three distinct reactive functionalities: a terminal alkyne , a strained cyclopropyl ring , and a fluorinated aromatic system .[1]

While standard alkyne purification often relies on Silver Nitrate (


) impregnated silica, extreme caution  is required here.[1] Silver (I) salts are well-documented catalysts for the rearrangement of 1-alkynylcyclopropanes into cyclopentenes or indenes.[1][2]

This guide prioritizes High-Vacuum Distillation over chromatography to avoid metal-catalyzed decomposition and utilizes a "Self-Validating" workflow to ensure purity.

Part 1: The Purification Decision Tree

Before selecting a method, assess your crude mixture using this logic flow.

PurificationStrategy Start Crude Reaction Mixture TLC TLC Analysis (Hexane/EtOAc 95:5) Start->TLC Decision1 Is the main impurity the non-alkyne precursor? TLC->Decision1 RouteA Route A: Distillation (Recommended) Decision1->RouteA Yes (Large Rf diff) RouteB Route B: Chromatography Decision1->RouteB No (Co-elution) DistillCheck Boiling Point Check (Est. 60-80°C @ 0.5 mmHg) RouteA->DistillCheck Flash Standard Flash Silica (Buffered) RouteB->Flash Standard Impurities AgSilica AgNO3 Silica (WARNING: Risk of Rearrangement) RouteB->AgSilica Separation Critical Only Final Pure Product (Store @ -20°C, Argon) DistillCheck->Final Flash->Final AgSilica->Final Fast Elution (<10 min)

Figure 1: Purification workflow emphasizing distillation to minimize catalytic degradation risks.

Part 2: Troubleshooting Guides (FAQs)
Issue 1: "My product decomposes on the column or elutes with new impurities."

Diagnosis: Acid-catalyzed ring opening or Metal-catalyzed rearrangement.[1][2]

  • The Science: The cyclopropyl ring, when substituted with an electron-donating alkyne and an aromatic ring, is highly susceptible to protonation or coordination by Lewis acids (like

    
     or acidic sites on Silica).[1][3] This triggers a Meyer-Schuster-like rearrangement  or ring expansion to form cyclopentene derivatives.[1][2]
    
  • Solution:

    • Buffer the Silica: Pre-wash your silica gel column with 1% Triethylamine (

      
      ) in Hexane to neutralize acidic sites.[1][2]
      
    • Avoid Silver: Do not use

      
       impregnated silica unless absolutely necessary for separating the alkyne from a non-alkyne of identical polarity.[1][2] If you must use it, keep contact time under 10 minutes.
      
Issue 2: "The oil turns yellow/brown upon standing."

Diagnosis: Glaser Coupling (Oxidative Homocoupling).[1][2]

  • The Science: Terminal alkynes are prone to dimerization in the presence of Oxygen and trace copper/iron salts, forming a "diyne" (1,3-butadiyne derivative).[1][3] This is often autocatalytic.[1][2]

  • Solution:

    • Deoxygenate: All solvents must be sparged with Argon/Nitrogen.[1][2]

    • Stabilize: Add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1% w/w if storing the intermediate for more than 24 hours.[1][2]

Issue 3: "I am losing significant mass during rotary evaporation."

Diagnosis: Sublimation/Volatility.[1][2]

  • The Science: 1-(1-Ethynylcyclopropyl)-4-fluorobenzene has a molecular weight of ~160 g/mol and a compact, globular shape.[1][2] This increases its vapor pressure significantly compared to linear analogs.[1][2]

  • Solution:

    • Vacuum Control: Do not use high vacuum (<10 mbar) at bath temperatures >30°C.

    • Two-Stage Drying: Remove bulk solvent at 200 mbar, then briefly switch to high vacuum only when the flask is cooled to 0°C.

Part 3: Validated Experimental Protocols
Protocol A: High-Vacuum Fractional Distillation (Primary Recommendation)

Best for: >1g scale, high stability requirements.[1][2][3]

  • Setup: Use a short-path distillation head with a Vigreux column to prevent bumping.

  • Preparation: Add a magnetic stir bar and 5 mg of BHT (stabilizer) to the crude oil.

  • Conditions:

    • Vacuum: < 1.0 mmHg (High Vacuum Pump).[1]

    • Oil Bath: Start at 40°C, ramp slowly to 90°C.

    • Collection: Collect the fraction boiling between 55–65°C (at ~0.5 mmHg). Note: Boiling points are estimated based on analogous cyclopropyl-alkynes; always discard the first 5% (forerun).[1][2]

  • Validation: NMR should show a sharp doublet/multiplet for the cyclopropyl protons (0.8–1.5 ppm) and a distinct acetylenic proton singlet (~2.0–2.5 ppm).[1][2]

Protocol B: Buffered Flash Chromatography

Best for: <500mg scale or non-volatile separation.[2]

  • Slurry Preparation: Mix Silica Gel 60 with Hexane containing 1% Triethylamine .

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of pure Hexane to remove excess amine.[1][2]

  • Loading: Load the crude mixture as a concentrated solution in Hexane (avoid DCM if possible to prevent heat of adsorption).

  • Elution: Gradient from 100% Hexane → 95:5 Hexane:EtOAc.[1][2]

  • Detection: The compound is UV active (Fluorobenzene chromophore).[1][2] Use UV (254 nm) or KMnO4 stain (alkyne oxidation).[1][2]

Part 4: Physicochemical Data & Stability Table
ParameterSpecification / BehaviorNotes
Molecular Weight 160.19 g/mol
Boiling Point (Est.) 60–70°C @ 0.5 mmHgHighly dependent on vacuum quality.[1][2]
Rf Value ~0.6 (10% EtOAc/Hexane)Moves fast; similar to parent ketone.[1][2]
UV Activity Yes ($ \lambda_{max} $ ~260 nm)Distinct from non-aromatic impurities.[1][2]
Storage -20°C, Argon atmosphereCritical: Protect from light.
Incompatible With Ag(I), Au(I), Cu(I), Strong AcidsTriggers ring expansion/polymerization.[1][3]
References
  • Synthesis & Reactivity of Cyclopropyl Alkynes

    • Mechanism of Ag(I) catalyzed rearrangement: Zhang, D. H., et al. "Tandem reactions of cis-2-acyl-1-alkynyl-1-aryl cyclopropanes tuned by gold(I) and silver(I) catalysts."[1][2] Chemical Communications, 2009, (31), 4726-4728.[1][2][4]

  • General Purification of Terminal Alkynes

    • Silver Nitrate Protocol: "Purification of alkynes via Silver Nitrate impregnated Silica."[1][2][5] Organic Syntheses, Coll.[1] Vol. 10, p. 221.[1]

  • Distillation of Cyclopropyl Acetylenes

    • Cyclopropylacetylene Preparation: "Preparation and Distillation of Cyclopropylacetylene."[1][2][6] Organic Syntheses, Coll.[1] Vol. 10, p. 284 (2004).[1]

Disclaimer: This guide is for research purposes only. The user assumes all liability for safety and compliance with local chemical handling regulations.

Sources

Troubleshooting

Preventing homocoupling in Sonogashira reactions with terminal alkynes

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Homocoupling of Terminal Alkynes Welcome to the technical support center for the Sonogashira coupling reaction. This guide is de...

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Homocoupling of Terminal Alkynes

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during this versatile cross-coupling reaction, with a specific focus on the prevention of undesired alkyne homocoupling (Glaser coupling).

Frequently Asked Questions (FAQs)

Q1: What is alkyne homocoupling and why is it a problem in Sonogashira reactions?

A1: Alkyne homocoupling, also known as Glaser or Hay coupling, is an oxidative side reaction where two molecules of a terminal alkyne react to form a symmetrical 1,3-diyne.[1][2] This is a significant issue in Sonogashira cross-coupling, as the primary goal is to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] Homocoupling reduces the yield of the desired product by consuming the terminal alkyne starting material and complicates the purification process due to the formation of these unwanted byproducts.[2][5]

Q2: What are the primary causes of homocoupling in Sonogashira reactions?

A2: The two main culprits behind homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[6][7] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][6] While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also unfortunately catalyzes this unwanted side reaction.[3][6]

Q3: How can I minimize or prevent homocoupling in my Sonogashira reaction?

A3: Several effective strategies can be employed to suppress homocoupling:

  • Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is present.[6][8]

  • Utilize copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[3][5]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[6]

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[7][8]

Troubleshooting Guide: Excessive Homocoupling Observed

If you are observing a significant amount of homocoupled byproduct in your reaction, work through the following troubleshooting steps to diagnose and resolve the issue.

Issue: High Levels of 1,3-Diyne Byproduct Detected

Symptoms:

  • Low yield of the desired cross-coupled product.

  • A significant amount of a symmetrical diyne byproduct is observed in the reaction mixture by TLC, GC-MS, or NMR analysis.[2]

Potential Cause 1: Presence of Oxygen

The oxidative nature of Glaser coupling makes it highly sensitive to the presence of oxygen.[5] Inadequate degassing of solvents and reagents or a poor inert atmosphere setup are common sources of contamination.

Solutions:

  • Rigorous Degassing: Ensure all solvents and liquid reagents are thoroughly deoxygenated before use. Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or performing several freeze-pump-thaw cycles.[5][7]

  • Maintain Inert Atmosphere: Use flame-dried glassware and maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[8]

Experimental Protocol: Freeze-Pump-Thaw Degassing

  • Place the solvent in a round-bottom flask with a sidearm equipped with a stopcock.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, open the stopcock to a vacuum line and evacuate the flask for several minutes.

  • Close the stopcock and remove the liquid nitrogen bath, allowing the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas such as argon or nitrogen.

Potential Cause 2: High Copper(I) Catalyst Loading or Activity

While copper(I) salts are crucial for activating the terminal alkyne in the traditional Sonogashira reaction, they are also the primary catalysts for the undesired homocoupling.[9]

Solutions:

  • Reduce Copper Catalyst Concentration: Titrate the amount of copper(I) iodide (CuI) to the minimum effective concentration. Often, reducing the loading can significantly decrease the rate of homocoupling without severely impacting the desired cross-coupling.[8]

  • Implement Copper-Free Conditions: The most effective way to eliminate copper-mediated homocoupling is to switch to a copper-free Sonogashira protocol.[3][7] These methods may require more active palladium catalysts, specialized ligands, or slightly higher reaction temperatures but completely circumvent the Glaser coupling pathway.[7][10]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a magnetic stir bar.[7]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen at least three times.[7]

  • Reagent Addition: Under a positive flow of inert gas, add the aryl/vinyl halide (1.0 equiv), the terminal alkyne (1.2 equiv), and a degassed anhydrous amine base (e.g., triethylamine) as the solvent.[7]

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.[7]

Potential Cause 3: Reaction Kinetics Favoring Homocoupling

If the rate of the desired cross-coupling is slow, the terminal alkyne has more time to undergo the competing homocoupling reaction.[7]

Solutions:

  • Slow Addition of the Terminal Alkyne: Using a syringe pump to add the terminal alkyne slowly to the reaction mixture maintains a low, steady concentration, which favors the cross-coupling pathway over the bimolecular homocoupling.[2][8]

  • Optimize Catalyst and Ligand: The choice of palladium source and phosphine ligand can significantly impact the rate of the desired cross-coupling. Bulky, electron-rich phosphine ligands can sometimes enhance the rate of oxidative addition and reductive elimination, outcompeting the homocoupling reaction.[6][11]

  • Choice of Base and Solvent: The base and solvent system is critical.[6] Amine bases like triethylamine or diisopropylamine are commonly used as both the base and solvent.[3] In some cases, using a co-solvent like THF or DMF can be beneficial.[7] The choice of base can also be crucial, with organic bases sometimes being preferred over inorganic ones.[12]

Table 1: General Troubleshooting Summary

Symptom Potential Cause Recommended Action
Significant 1,3-diyne byproductPresence of OxygenRigorously degas all solvents and reagents; ensure a robust inert atmosphere.[5][7]
High homocoupling even under inert conditionsHigh Copper(I) concentrationReduce the loading of the copper co-catalyst or switch to a copper-free protocol.[3][8]
Slow reaction and significant byproduct formationSuboptimal reaction kineticsEmploy slow addition of the terminal alkyne; screen different palladium catalysts, ligands, bases, and solvents to accelerate the desired cross-coupling.[6][7][8]

Visualizing the Reaction Pathways

To better understand the competition between the desired Sonogashira coupling and the undesired Glaser coupling, the following diagrams illustrate the catalytic cycles.

Sonogashira_vs_Glaser cluster_Sonogashira Sonogashira Cycle (Desired) cluster_Glaser Glaser Coupling (Undesired) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L)₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC_CR Ar-Pd(II)(L)₂-C≡CR ArPdX->ArPdC_CR Transmetalation (Cu-C≡CR) ArPdC_CR->Pd0 Product Ar-C≡CR ArPdC_CR->Product Reductive Elimination Alkyne R-C≡CH CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Deprotonation (Base, CuI) Diyne R-C≡C-C≡C-R CuAcetylide->Diyne Oxidative Dimerization (O₂)

Caption: Competing pathways in the Sonogashira reaction.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing your Sonogashira reaction to minimize homocoupling.

Troubleshooting_Workflow Start Start: Significant Homocoupling Observed Check_Inert Step 1: Verify Inert Atmosphere - Degas solvents/reagents? - Positive inert gas pressure? Start->Check_Inert Implement_Inert Action: Rigorously degas all components and ensure a sealed, positive pressure system. Check_Inert->Implement_Inert No Check_Copper Step 2: Evaluate Copper Catalyst - Is homocoupling still high? Check_Inert->Check_Copper Yes Re_evaluate1 Re-run Reaction & Evaluate Implement_Inert->Re_evaluate1 Re_evaluate1->Check_Copper Implement_Copper_Free Action: Switch to a copper-free protocol. Check_Copper->Implement_Copper_Free Yes Check_Kinetics Step 3: Optimize Reaction Kinetics - Is the reaction slow? Check_Copper->Check_Kinetics No Re_evaluate2 Re-run Reaction & Evaluate Implement_Copper_Free->Re_evaluate2 Re_evaluate2->Check_Kinetics Implement_Kinetics Action: - Implement slow addition of alkyne. - Screen Pd catalysts, ligands, and bases. Check_Kinetics->Implement_Kinetics Yes Success Success: Homocoupling Minimized Check_Kinetics->Success No Implement_Kinetics->Success

Caption: A stepwise guide to troubleshooting homocoupling.

References

Sources

Optimization

Technical Support Center: Catalyst Selection for the Synthesis of Fluorinated Cyclopropyl Alkynes

Welcome to the technical support center for the synthesis of fluorinated cyclopropyl alkynes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated cyclopropyl alkynes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the unique trifecta of a cyclopropane ring, a fluorine substituent, and an alkyne moiety into their molecular architecture. The combination of these structural features offers significant potential for modulating the physicochemical and pharmacological properties of bioactive compounds.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic endeavors.

Troubleshooting Guide

This section addresses common experimental issues, their probable causes, and actionable solutions grounded in mechanistic principles.

Issue 1: Low to No Product Formation

You've assembled your catalytic reaction for the cyclopropanation of an alkyne with a fluorinated carbene precursor, but you observe minimal or no formation of the desired fluorinated cyclopropyl alkyne.

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The chosen catalyst, whether a rhodium(II) or copper(I) complex, may be inactive or poisoned. Rhodium(II) catalysts, for instance, are sensitive to oxidation and impurities.

    • Solution:

      • Use a Fresh Catalyst: Ensure your catalyst is from a fresh batch and has been stored under an inert atmosphere.

      • Activate the Catalyst: Some catalysts may require pre-activation. Consult the supplier's instructions or relevant literature.

      • Purify Reagents and Solvents: Trace impurities in the alkyne, diazo compound, or solvent can poison the catalyst. Ensure all components are rigorously purified.

  • Poor Carbene Transfer Efficiency:

    • Cause: The fluorinated carbene precursor, often a fluorinated diazo compound, may not be efficiently generating the carbene or the subsequent carbene transfer to the alkyne may be slow.[3]

    • Solution:

      • Optimize the Diazo Compound: If using a custom-synthesized diazo compound, verify its purity. The presence of impurities can inhibit the reaction.

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-5 mol%) can sometimes overcome slow carbene transfer.

      • Elevate the Reaction Temperature: While higher temperatures can sometimes lead to side reactions, a controlled increase can enhance the rate of carbene formation and transfer.

  • Unfavorable Reaction Kinetics:

    • Cause: The activation energy for the cyclopropanation of the alkyne may be too high under the current conditions.

    • Solution:

      • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. Screen a range of anhydrous, non-protic solvents such as dichloromethane (DCM), toluene, or diethyl ether.

      • Ligand Modification: For copper-based catalysts, the electronic and steric properties of the ligands are crucial. Experiment with different ligands (e.g., bisoxazolines, pyrazolylborates) to tune the catalyst's reactivity.[4]

Issue 2: Formation of Significant Side Products

Your reaction is proceeding, but you observe the formation of undesired byproducts, such as enynes, allenes, or oligomers.

Possible Causes & Solutions:

  • β-Hydride Elimination:

    • Cause: With certain substrates and catalysts, particularly with α-alkyl-α-diazoesters, β-hydride elimination from the metal carbene intermediate can compete with cyclopropanation, leading to the formation of alkenes.[5]

    • Solution:

      • Employ Sterically Demanding Catalysts: The use of rhodium(II) catalysts with bulky carboxylate ligands, such as rhodium(II) triphenylacetate (Rh₂(TPA)₄), can suppress β-hydride elimination.[5]

      • Lower the Reaction Temperature: Running the reaction at lower temperatures is critical for minimizing β-hydride elimination.[5]

  • Alkyne Dimerization/Oligomerization:

    • Cause: Terminal alkynes, in particular, can be prone to dimerization or oligomerization, especially in the presence of copper catalysts.

    • Solution:

      • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture containing the catalyst and the diazo compound can help to maintain a low concentration of the free alkyne, thus minimizing side reactions.

      • Use a Protecting Group: If feasible, protecting the terminal alkyne with a bulky silyl group (e.g., trimethylsilyl, TMS) can prevent dimerization. The protecting group can be removed in a subsequent step.[6]

  • Formation of Cyclopropene Byproducts:

    • Cause: The reaction of a metal carbene with an alkyne can lead to the formation of a cyclopropene, which may be a competing pathway to the desired cyclopropane.[7][8]

    • Solution:

      • Catalyst Selection: The choice of metal and ligands can influence the chemoselectivity. Rhodium(II) catalysts are often employed for cyclopropenation, so exploring copper-based systems may favor cyclopropane formation.

      • Substrate Modification: The electronic nature of the alkyne and the diazo compound can influence the reaction pathway. Experimenting with different substituents may shift the selectivity towards the desired product.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is best for the synthesis of fluorinated cyclopropyl alkynes?

A1: The optimal catalyst system is highly dependent on the specific substrates and the desired stereochemistry. However, two main classes of catalysts have shown promise in related transformations:

  • Rhodium(II) Carboxylates: Dirhodium(II) catalysts, such as Rh₂(OAc)₄ and its derivatives with more sterically demanding ligands like triphenylacetate (TPA), are highly effective for carbene transfer reactions from diazo compounds.[5][6] They offer a good balance of reactivity and selectivity.

  • Copper(I) Complexes: Copper(I) catalysts coordinated with chiral ligands (e.g., bisoxazolines, pyrazolylborates) are also widely used, particularly for asymmetric cyclopropanation.[4] They can offer different reactivity profiles compared to rhodium catalysts.

A preliminary screening of both rhodium and copper catalysts is recommended for any new substrate combination.

Q2: What are the most common fluorinated carbene precursors for this reaction?

A2: The most common precursors are fluorinated diazo compounds. These can be categorized as:

  • Trifluoromethyl Diazoesters: Compounds like ethyl 3,3,3-trifluoro-2-diazopropionate are used to introduce a trifluoromethyl group.

  • Difluoromethyl and Monofluoromethyl Diazo Compounds: These are used to introduce difluoromethyl or monofluoromethyl groups, respectively.

The stability and reactivity of these diazo compounds can vary, so careful handling and purification are essential.

Q3: How can I control the diastereoselectivity of the cyclopropanation?

A3: Diastereoselectivity is a critical aspect of these reactions and can be influenced by several factors:

  • Catalyst Choice: The steric bulk of the catalyst's ligands plays a crucial role. For instance, Rh₂(TPA)₄ has been shown to impart high diastereoselectivity in the cyclopropanation of alkenes with α-alkyl-α-diazoesters.[5]

  • Substrate Control: The steric and electronic properties of the substituents on both the alkyne and the diazo compound can influence the facial selectivity of the carbene addition.

  • Reaction Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the transition state with the lowest activation energy.

Q4: My reaction is sensitive to air and moisture. What precautions should I take?

A4: Many catalytic systems for cyclopropanation are sensitive to air and moisture. To ensure reproducibility and high yields, the following precautions are essential:

  • Inert Atmosphere: Conduct all reactions under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.

  • Anhydrous Solvents: Use freshly distilled and anhydrous solvents.

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.

Q5: Can internal alkynes be used in this reaction?

A5: While terminal alkynes are generally more reactive, internal alkynes can also be used as substrates. However, they may require more forcing reaction conditions (e.g., higher temperatures, longer reaction times) and can sometimes lead to lower yields and selectivities due to increased steric hindrance.

Visualizations and Data

Catalyst Selection Workflow

The following diagram illustrates a general workflow for selecting and optimizing a catalyst system for the synthesis of a fluorinated cyclopropyl alkyne.

Catalyst_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Troubleshooting Start Define Target Molecule (Fluorinated Cyclopropyl Alkyne) Screen_Rh Screen Rh(II) Catalysts (e.g., Rh₂(OAc)₄, Rh₂(TPA)₄) Start->Screen_Rh Screen_Cu Screen Cu(I) Catalysts (e.g., Cu(I)/BOX, Cu(I)/PyBox) Start->Screen_Cu Analysis Analyze Results (Yield, Diastereoselectivity) Screen_Rh->Analysis Screen_Cu->Analysis Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature, Concentration) Analysis->Optimize_Conditions Promising Results Optimize_Ligands Optimize Ligands (For Cu Catalysts) Analysis->Optimize_Ligands Promising Cu System Scale_Up Scale-up Reaction Optimize_Conditions->Scale_Up Optimize_Ligands->Scale_Up Troubleshoot Troubleshoot Issues (Low Yield, Side Products) Scale_Up->Troubleshoot Issues Encountered Final_Product Final Product Scale_Up->Final_Product Successful Troubleshoot->Optimize_Conditions Iterate

Caption: A decision-making workflow for catalyst selection and optimization.

Troubleshooting Low Yields

This flowchart provides a systematic approach to diagnosing and resolving low product yields.

Troubleshooting_Low_Yields Start Low Yield of Fluorinated Cyclopropyl Alkyne Check_Catalyst Verify Catalyst Activity (Use fresh catalyst, check storage) Start->Check_Catalyst Check_Reagents Check Reagent Purity (Alkyne, Diazo Compound) Check_Catalyst->Check_Reagents Catalyst OK Optimize Systematic Optimization (Temp, Solvent, Concentration) Check_Catalyst->Optimize Catalyst OK Check_Conditions Review Reaction Conditions (Inert atmosphere, dry solvents) Check_Reagents->Check_Conditions Reagents Pure Check_Reagents->Optimize Reagents OK Check_Conditions->Optimize Conditions not ideal Side_Products Analyze for Side Products (GC-MS, NMR) Check_Conditions->Side_Products Conditions OK Side_Products->Optimize No clear side products Polymerization Polymerization/ Dimerization Side_Products->Polymerization Oligomers detected Beta_Hydride β-Hydride Elimination Side_Products->Beta_Hydride Enynes detected Cyclopropene Cyclopropene Formation Side_Products->Cyclopropene Cyclopropene detected Solution_Polymer Slow addition of alkyne, use protecting group Polymerization->Solution_Polymer Solution_Beta Use bulky catalyst, lower temperature Beta_Hydride->Solution_Beta Solution_Cyclopropene Change catalyst metal (e.g., Cu instead of Rh) Cyclopropene->Solution_Cyclopropene

Caption: A flowchart for troubleshooting low reaction yields.

Table 1: Comparison of Common Catalyst Systems
Catalyst SystemTypical Fluorinated PrecursorAdvantagesPotential DisadvantagesKey References
Rh₂(OAc)₄ Fluorinated DiazoestersReadily available, generally effective for carbene transfer.Can sometimes lead to side reactions like β-hydride elimination.[5][6]
Rh₂(TPA)₄ Fluorinated DiazoestersHigh diastereoselectivity, suppresses β-hydride elimination.More expensive and may require synthesis.[5]
Cu(I)/BOX Fluorinated DiazoestersEnables asymmetric synthesis, often high enantioselectivity.Ligand synthesis can be complex, may promote alkyne dimerization.[4]
Cu(I)/PyBox Fluorinated DiazoestersAlternative chiral ligand system, can offer different selectivity.Similar to other copper systems, requires careful optimization.[4]

Experimental Protocols

General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of an Alkyne with a Fluorinated Diazoester

This is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the rhodium(II) catalyst (1-2 mol%).

  • Solvent and Substrate Addition: Add anhydrous solvent (e.g., dichloromethane, 0.1 M) via syringe, followed by the alkyne (1.2 equivalents).

  • Initiation: To the stirred solution, add a solution of the fluorinated diazoester (1.0 equivalent) in the same anhydrous solvent via a syringe pump over a period of 4-8 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated cyclopropyl alkyne.

References

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of "1-(1-Ethynylcyclopropyl)-4-fluorobenzene," a key inter...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of "1-(1-Ethynylcyclopropyl)-4-fluorobenzene," a key intermediate often produced via Sonogashira coupling. The removal of the palladium catalyst post-reaction is a critical step to ensure the purity, safety, and stability of the final active pharmaceutical ingredient (API).[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges in palladium removal, ensuring your product meets the stringent regulatory standards set by guidelines such as the ICH Q3D for elemental impurities.[2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding palladium removal.

Q1: Why is my isolated "1-(1-Ethynylcyclopropyl)-4-fluorobenzene" product gray or black after the initial work-up?

A: A gray or black discoloration is a tell-tale sign of residual palladium, typically in the form of "palladium black."[4] This indicates that the Pd(0) catalyst has agglomerated and precipitated out of the solution but was not fully removed during standard filtration. While visually apparent, it necessitates a more robust purification step as soluble palladium species are also likely present.

Q2: What are the acceptable limits for residual palladium in a pharmaceutical intermediate?

A: Regulatory bodies have established strict limits for elemental impurities in drug products. Palladium is classified as a Class 2B element, and for oral medications, the permitted daily exposure (PDE) limit is typically 10 ppm (10 µg/g).[1][2] Therefore, the goal of the purification process is to reduce palladium levels to well below this threshold.

Q3: What is the difference between heterogeneous and homogeneous palladium, and why does it matter for removal?

A: This distinction is critical for selecting the right purification strategy.

  • Heterogeneous Palladium: Exists as a solid, insoluble species in the reaction mixture (e.g., palladium on carbon, or precipitated palladium black). It can often be removed by physical methods like filtration.[5]

  • Homogeneous Palladium: Is dissolved in the reaction solvent, often as a palladium-ligand complex. Simple filtration will not remove it.[6] Its removal requires methods based on adsorption or chemical binding (scavenging).[7] A typical post-Sonogashira reaction mixture contains both forms, necessitating a multi-step approach.[7]

Q4: When should I choose filtration over a scavenger?

A: Filtration is an excellent first step, especially when visible particulates are present.[8][9] It is cost-effective and can remove the bulk of heterogeneous palladium. However, to meet the low ppm requirements for APIs, filtration alone is almost always insufficient.[7] A scavenger is required to capture the dissolved, soluble palladium species that pass through the filter.[10][11] Therefore, the best practice is often a combination: filtration followed by scavenger treatment.

Q5: Can I remove the palladium catalyst with a simple aqueous wash/extraction?

A: Standard liquid-liquid extraction is generally inefficient for removing most palladium catalyst residues from an organic phase.[8] Some specialized aqueous washes containing chelating agents like N-acetyl cysteine have shown effectiveness, but solid-supported scavengers are typically more robust and reliable for achieving very low residual levels.[3][12][13]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the palladium removal process.

Problem 1: Filtration is Ineffective; Product Remains Contaminated
  • Symptom: The product appears visually clean after filtration through standard filter paper, but subsequent analysis (e.g., ICP-MS) reveals palladium levels are still unacceptably high (>100 ppm).

  • Causality: This occurs when the majority of the residual palladium is in a soluble (homogeneous) or fine colloidal form that passes through the filter medium.[14] The Sonogashira reaction mechanism involves soluble Pd(0) and Pd(II) species, which are the primary culprits.[15]

  • Solutions:

    • Adsorption on Activated Carbon: Activated carbon has a high surface area and can effectively adsorb many soluble palladium species.[16][17] It is a cost-effective solution for reducing high levels of dissolved palladium.[7]

    • Silica Gel Chromatography: Passing the crude product through a short plug of silica gel can effectively remove polar palladium complexes.[9][18] The product, being relatively nonpolar, should elute quickly with a nonpolar solvent system, while the palladium species remain adsorbed on the silica.

    • Implement a Palladium Scavenger: This is the most targeted and effective method for removing trace soluble palladium.[10][11]

Problem 2: Low Efficiency with Palladium Scavengers
  • Symptom: Residual palladium levels remain above the target limit (<10 ppm) even after treatment with a scavenger.

  • Causality: The effectiveness of a scavenger is highly dependent on the palladium's oxidation state, the choice of scavenger, solvent, temperature, and reaction time.[7] Thiol-based scavengers, for example, have a very high affinity for "soft" metals like palladium, particularly Pd(II).[2][11]

  • Solutions:

    • Verify Scavenger Selection: Ensure the chosen scavenger is appropriate. Thiol-functionalized silica or resins are the industry standard for palladium removal due to the strong Pd-S bond formation.[2][7]

    • Optimize Scavenger Loading and Time: Increase the weight equivalents of the scavenger or extend the stirring time. A typical starting point is 5-10 wt% of the scavenger relative to the crude product, stirred for 4-24 hours.[2][7]

    • Elevate the Temperature: Gently heating the mixture (e.g., to 40-50 °C) can increase the kinetics of the scavenging process, leading to more efficient removal.

    • Perform a Scavenger Screen: If a particular scavenger is ineffective, test a small panel of different types (e.g., thiol, amine, or thiourea-functionalized scavengers) on a small scale to identify the most effective one for your specific reaction conditions.[3]

Part 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for common and effective palladium removal techniques.

Protocol 1: Two-Step Filtration using Activated Carbon

This protocol is a robust, scalable method for removing the bulk of palladium residues.

  • Reaction Quench: After the Sonogashira reaction is complete, cool the mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) to reduce viscosity and ensure the product remains fully dissolved.

  • Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B) to the mixture. A typical loading is 10-20% w/w relative to the theoretical product weight.[7]

  • Slurry and Heat: Stir the suspension at 40-50 °C for at least 4 hours. An overnight stir is often beneficial for maximizing adsorption.[7]

  • Celite Filtration: Prepare a 1-2 cm thick pad of Celite® in a Büchner funnel and pre-wet it with the chosen solvent.

  • Filter the Mixture: Cool the slurry to room temperature and filter it through the Celite pad. The Celite will trap both the activated carbon and any precipitated palladium black.[8][9]

  • Wash: Wash the filter cake thoroughly with additional solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using ICP-MS to determine if a subsequent scavenging step is necessary.[1][12]

Protocol 2: Polishing with a Solid-Supported Thiol Scavenger

This protocol is designed as a final polishing step to reduce palladium to <10 ppm.

  • Prepare Solution: Dissolve the product from the previous step (or crude material with low-to-moderate Pd levels) in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Add Scavenger: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A loading of 5-10 wt% relative to the product is a good starting point.[2]

  • Stir and Heat: Stir the mixture at room temperature or elevate to 40-60 °C. The optimal time can range from 2 to 24 hours. Monitor the palladium concentration over time if possible.

  • Filter: Filter the mixture to remove the solid-supported scavenger. A simple filtration through filter paper is usually sufficient.

  • Wash: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Final Analysis: Combine the filtrate and washes, concentrate, and submit a sample for final ICP-MS analysis to confirm palladium levels are within the required specification.[1][19]

Part 4: Method Selection and Data

Choosing the correct palladium removal strategy is key to an efficient workflow. The following diagram and table provide guidance on this process.

Palladium Removal Workflow

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Sonogashira) decision1 Visible Black Precipitate? start->decision1 proc_filter Step 1: Bulk Removal Filtration via Activated Carbon / Celite decision1->proc_filter Yes proc_scavenge_direct Step 1: Scavenger Treatment (Thiol-functionalized Silica) decision1->proc_scavenge_direct No analysis1 Analysis: Residual Pd > 10 ppm? proc_filter->analysis1 proc_scavenge_direct->analysis1 proc_scavenge_polish Step 2: Polishing Scavenger Treatment analysis1->proc_scavenge_polish Yes end_pass Purified Product (Pd < 10 ppm) analysis1->end_pass No end_fail Re-evaluate: - Scavenger Choice - Loading / Time - Temperature analysis1->end_fail Yes (after polishing) proc_scavenge_polish->analysis1 Re-analyze

Caption: Decision workflow for selecting a palladium removal strategy.

Comparison of Palladium Removal Techniques
MethodTypical EfficiencyCostScalabilityPrimary Target
Filtration (Celite®) Low-MediumLowExcellentHeterogeneous Pd / Pd Black[8][9]
Activated Carbon Medium-HighLowExcellentHeterogeneous & some Soluble Pd[7][16]
Silica Gel Chromatography HighMediumGoodSoluble Pd Complexes[9][18]
Solid-Supported Scavengers Very High (>99%)HighGoodSoluble Pd (to <10 ppm)[10][11]

References

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.

  • How can i remove palladium Pd catalyst easily? ResearchGate Discussion.

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate Discussion.

  • Palladium Detection for API Purification. Arbor Assays.

  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.

  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed.

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications.

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review.

  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate.

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.

  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Cross-Coupling and Heck-Type Reactions 3.

  • Which Filtration Products are Used for Catalyst Recovery? Powder Systems.

  • Pd on carbon (activated carbon impregnated with Pd). Environmental Genome Initiative.

  • How to remove palladium catalyst from reaction mixture? ResearchGate Discussion.

  • Scavenging Technologies from Johnson Matthey. Johnson Matthey.

  • Precious Metal Catalyst Filters. Mott Corporation.

  • Sonogashira coupling. Wikipedia.

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.

  • Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. ArODES HES-SO.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.

  • Palladium-Catalyzed Three-Component Reaction of N-Tosylhydrazone, Norbornene and Aryl Halide. Royal Society of Chemistry.

  • Your trick to remove residual palladium. Reddit r/Chempros.

  • Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis. Benchchem.

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Royal Society of Chemistry.

Sources

Optimization

Improving the stability of "1-(1-Ethynylcyclopropyl)-4-fluorobenzene" during storage

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on improving the stability of "1-(1-Ethynylcyclopropyl)-4-fluorobenzene" during storage. Technical Support Center: 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on improving the stability of "1-(1-Ethynylcyclopropyl)-4-fluorobenzene" during storage.

Technical Support Center: 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

A Guide to Ensuring Chemical Integrity During Storage and Handling

Welcome to the technical support guide for 1-(1-Ethynylcyclopropyl)-4-fluorobenzene (Compound ID: AA001). As Senior Application Scientists, we understand that the stability of your starting materials is paramount to the success and reproducibility of your research. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into the optimal storage and handling of this unique molecule. We will delve into the "why" behind each recommendation, empowering you to make informed decisions in your laboratory.

The structure of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene presents a unique combination of functional groups: a terminal alkyne, a strained cyclopropyl ring, and a fluorinated aromatic system. Each of these moieties contributes to its reactivity and, consequently, its potential instability if not stored correctly. This guide will address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene that influence its stability?

A1: The stability of this compound is primarily dictated by two of its functional groups:

  • The Terminal Alkyne (Ethynyl Group): Terminal alkynes are susceptible to several degradation pathways. The acidic proton on the sp-hybridized carbon can be abstracted by strong bases.[1][2] More relevant to storage, terminal alkynes can undergo oxidative degradation or non-catalyzed polymerization, especially when exposed to air, light, or trace metal impurities.

  • The Cyclopropyl Ring: This three-membered ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons.[3][4][5] This inherent strain makes the C-C bonds weaker and susceptible to cleavage under certain conditions, such as in the presence of strong acids or some transition metals, leading to ring-opening.[5]

The 4-fluorobenzene moiety is generally very stable. The fluorine substituent can even enhance the thermal and chemical resistance of the aromatic ring.[6][7] Therefore, the primary focus for maintaining stability is on protecting the alkyne and cyclopropyl groups.

Q2: I've noticed my sample of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene has developed a yellow or brownish tint over time. What could be the cause?

A2: A color change is a common indicator of chemical degradation. For this specific molecule, the most likely cause is the slow polymerization or oxidation of the terminal alkyne group. This process can be initiated by exposure to oxygen (air), light (UV radiation), or even trace amounts of heat. The resulting polymeric materials are often colored and can be difficult to characterize. To mitigate this, it is crucial to store the compound under an inert atmosphere and protected from light.

Q3: What are the ideal temperature and atmospheric conditions for long-term storage?

A3: For long-term stability (> 6 months), we recommend storing 1-(1-Ethynylcyclopropyl)-4-fluorobenzene under the conditions summarized in the table below. The primary goals are to minimize thermal energy, which can accelerate degradation reactions, and to exclude atmospheric components that can react with the compound. Several safety data sheets for similar flammable, reactive solids recommend refrigeration.

ParameterRecommended ConditionRationale & Causality
Temperature 2–8 °CReduces the rate of potential degradation reactions, including polymerization and ring-opening. Avoid freezing, as this can sometimes cause phase separation or moisture condensation upon thawing.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the terminal alkyne and minimizes exposure to atmospheric moisture.
Light Protection from LightStore in an amber glass vial or in a dark location to prevent light-induced polymerization or degradation.[8]
Container Borosilicate Glass Vial with PTFE-lined CapProvides an inert storage surface. The PTFE liner ensures a tight seal without reacting with the compound.
Q4: Can I store this compound in a standard freezer at -20 °C?

A4: While lower temperatures generally slow down chemical reactions, storing at -20 °C is not necessarily better than 2–8 °C for this compound and can introduce complications. The primary risk is moisture condensation. When you remove the vial from the freezer, the cold surface can cause moisture from the air to condense on and inside the container, especially if it is not allowed to fully equilibrate to room temperature before opening.[9] This introduces water, which can be detrimental. Therefore, the controlled, low-moisture environment of a refrigerator (2–8 °C) is often a safer and more practical choice.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be linked to the compound's storage and stability.

Issue 1: My reaction yield is inconsistent or lower than expected when using an older batch of the compound.
  • Root Cause: The most probable cause is a decrease in the purity of the starting material due to gradual degradation during storage. Polymerization of the alkyne or partial ring-opening of the cyclopropane would result in a lower concentration of the active reactant.

  • Troubleshooting & Validation:

    • Purity Check: Before use, especially with older batches, verify the compound's purity. A quick proton NMR (¹H NMR) can be very informative. Look for the characteristic alkyne proton peak and the signals corresponding to the cyclopropyl protons. Broadening of peaks or the appearance of new, unidentifiable signals can indicate degradation.

    • Repurification: If degradation is confirmed, you may need to repurify the material. Column chromatography is often effective for removing polar impurities and oligomers.

    • Preventative Action: For future batches, ensure the compound is stored under the recommended inert and cold conditions. Consider aliquoting the material upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere.

Issue 2: The compound appears to be clumping or has become an oily solid.
  • Root Cause: The melting point of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene is relatively low (26-27 °C).[10] If stored at ambient laboratory temperatures, which can fluctuate, it may partially melt and re-solidify, leading to clumping. The formation of an oil could also indicate the presence of impurities or degradation products that depress the melting point.

  • Troubleshooting & Validation:

    • Confirm Storage Temperature: Ensure the material is consistently stored at the recommended 2–8 °C.

    • Assess Purity: As with Issue 1, perform an analytical check (NMR, GC-MS) to determine if the physical change is accompanied by chemical degradation.

    • Handling: If the compound is pure but clumped, it can still be used. Gently breaking up the clumps with a clean spatula is acceptable, but this should be done quickly and preferably under a blanket of inert gas to minimize atmospheric exposure.

Experimental Protocols & Workflows

Protocol 1: Recommended Procedure for Handling and Aliquoting Upon Receipt

This protocol is designed to preserve the integrity of the compound from the moment it arrives in your lab.

  • Equilibration: Before opening the original shipping container, allow it to equilibrate to ambient room temperature for at least 30-45 minutes. This is a critical step to prevent moisture condensation on the cold compound.[9]

  • Inert Atmosphere Preparation: Prepare a glove box or a Schlenk line with a dry, inert atmosphere (Argon or Nitrogen).

  • Transfer: Once equilibrated, transfer the original vial into the inert atmosphere.

  • Aliquoting: Open the main vial and portion the compound into several smaller, pre-weighed, and dried amber glass vials suitable for long-term storage. Use a clean, dry spatula for the transfer.

  • Sealing: Tightly seal each aliquot vial with a PTFE-lined cap. For extra protection, you can wrap the cap threads with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, date of aliquoting, and the exact weight.

  • Storage: Immediately place the aliquoted vials in a designated refrigerator at 2–8 °C, protected from light.

Logical Workflow for Storage Decision-Making

The following diagram outlines a decision-making process for the proper storage of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene.

storage_workflow start Compound Received equilibrate Equilibrate to Room Temp (30-45 min) start->equilibrate inert_env Transfer to Inert Atmosphere (Glovebox / Schlenk Line) equilibrate->inert_env check_use Intended Use? inert_env->check_use short_term Short-Term Use (< 1 month) check_use->short_term Short-Term long_term Long-Term Storage (> 1 month) check_use->long_term Long-Term seal_short Seal vial with PTFE-lined cap short_term->seal_short aliquot Aliquot into smaller, pre-weighed, amber vials long_term->aliquot seal_long Seal, wrap with Parafilm® aliquot->seal_long store_short Store at 2-8 °C Protected from light seal_short->store_short store_long Store at 2-8 °C Protected from light seal_long->store_long end Use in Experiment store_short->end store_long->end

Caption: Decision workflow for handling and storage.

Potential Degradation Pathways

This diagram illustrates the primary chemical vulnerabilities of the molecule that proper storage aims to prevent.

degradation_pathways cluster_alkyne Alkyne Reactions cluster_cyclopropane Cyclopropane Reactions compound 1-(1-Ethynylcyclopropyl)- 4-fluorobenzene polymerization Polymerization / Oligomerization compound->polymerization oxidation Oxidation compound->oxidation ring_opening Acid-Catalyzed Ring Opening compound->ring_opening initiator1 O₂, Light, Heat initiator1->polymerization initiator1->oxidation initiator2 Trace H⁺ initiator2->ring_opening

Caption: Potential degradation pathways to avoid.

References

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. National Center for Biotechnology Information. [Link]

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes. Fiveable. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

  • Benzene,1-ethynyl-4-fluoro- MSDS. LookChem. [Link]

  • Cyclopropane. Wikipedia. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]

  • Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. ResearchGate. [Link]

  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PMC. National Center for Biotechnology Information. [Link]

  • Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC. National Center for Biotechnology Information. [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]

  • Managing Chemical Retention and Storage In Your Laboratory. Princeton University Environmental Health & Safety. [Link]

  • Preparation of alkynes. Khan Academy. [Link]

  • Alkynes. Chemistry LibreTexts. [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials. Wiley. [Link]

  • 1-Ethynyl-4-fluorobenzene. PubChem. [Link]

  • Understanding Internal and Terminal Alkynes: A Catalytic Perspective. Oreate AI Blog. [Link]

  • Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1 - PMC. National Center for Biotechnology Information. [Link]

  • 1-ethynyl-4-fluorobenzene. ChemBK. [Link]

  • Evolution of a chlorobenzene degradative pathway among bacteria in a contaminated groundwater mediated by a genomic island in Ralstonia. PubMed. [Link]

  • Degradation of p-fluoronitrobenzene in biological and bioelectrochemical systems: Differences in kinetics, pathways, and microbial community evolutions. ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Scalable Synthesis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

Welcome to the technical support guide for the scalable synthesis of 1-(1-ethynylcyclopropyl)-4-fluorobenzene, a key intermediate in pharmaceutical and materials science research. This document provides in-depth, field-p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scalable synthesis of 1-(1-ethynylcyclopropyl)-4-fluorobenzene, a key intermediate in pharmaceutical and materials science research. This document provides in-depth, field-proven insights into the synthetic process, focusing on troubleshooting common issues and answering frequently asked questions to ensure the successful and scalable production of this target molecule.

Overview of Synthetic Strategy

The most common and scalable approach to synthesizing 1-(1-ethynylcyclopropyl)-4-fluorobenzene is through a palladium-catalyzed cross-coupling reaction, typically a Sonogashira or Suzuki-type coupling. The choice between these methods often depends on the availability of starting materials and desired scale.

A Sonogashira coupling approach generally involves the reaction of a 1-halo-4-fluorobenzene with 1-ethynylcyclopropane. Alternatively, a Suzuki-type coupling can be employed by reacting a 4-fluorophenylboronic acid with a suitable 1-ethynylcyclopropyl halide or triflate.

Visualizing the Core Reaction

To provide a clear understanding of the primary synthetic route, the following diagram illustrates the key steps in a typical Sonogashira coupling for the synthesis of 1-(1-ethynylcyclopropyl)-4-fluorobenzene.

Sonogashira_Coupling cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L2) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_alkynyl Ar-Pd(II)-C≡C-R(L2) Transmetal->PdII_alkynyl Cu-C≡C-R RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Product Product 1-(1-Ethynylcyclopropyl)- 4-fluorobenzene RedElim->Product CuX CuX Alkyne_complex [H-C≡C-R-CuX] CuX->Alkyne_complex H-C≡C-R Cu_acetylide Cu-C≡C-R Alkyne_complex->Cu_acetylide Base Cu_acetylide->Transmetal Base Base ArX 1-Halo-4-fluorobenzene ArX->OxAdd Alkyne 1-Ethynylcyclopropane Alkyne->CuX

Caption: Sonogashira coupling mechanism for the synthesis of 1-(1-ethynylcyclopropyl)-4-fluorobenzene.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis.

Q1: Which synthetic route, Sonogashira or Suzuki, is more suitable for a scalable synthesis?

A1: Both routes are viable for scale-up; however, the Sonogashira coupling is often preferred due to the commercial availability and stability of the starting materials, 1-halo-4-fluorobenzenes and 1-ethynylcyclopropane. The Suzuki coupling requires the synthesis of a 1-ethynylcyclopropylboronate ester or a similar organoboron reagent, which can add extra steps and complexity to the overall process.

Q2: What is the typical reactivity order for the aryl halide in the Sonogashira coupling?

A2: The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br > Cl.[1] For scalable synthesis, aryl iodides are often the best choice as they can react at lower temperatures and catalyst loadings. Aryl bromides are also commonly used but may require more forcing conditions.[1]

Q3: Can this reaction be performed without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are well-established and can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[1][2] These protocols often require specific ligands, such as bulky, electron-rich phosphines, to facilitate the catalytic cycle.

Q4: What are the primary safety concerns when handling 1-ethynylcyclopropane?

A4: 1-Ethynylcyclopropane is a highly flammable liquid and vapor.[3][4] It is crucial to handle it in a well-ventilated area, away from ignition sources, and to use non-sparking tools.[5][6] It can also cause skin and serious eye irritation.[3][6] Always wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[5][6]

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of starting materials. 3. Inappropriate reaction conditions (temperature, solvent, base). 4. Presence of oxygen leading to catalyst decomposition or side reactions.1. Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure they have been stored under an inert atmosphere.[1] 2. Purify the aryl halide and alkyne if their purity is questionable.[1] 3. Optimize the reaction temperature. For less reactive aryl halides (bromides, chlorides), heating is often necessary.[1] Ensure the solvent is anhydrous and the base is of high purity and used in sufficient excess.[1] 4. Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper co-catalyst.1. Rigorously exclude oxygen by degassing all reagents and solvents and maintaining an inert atmosphere.[1][2] 2. Reduce the loading of the copper co-catalyst or switch to a copper-free protocol.[1][2] Using an amine as both the base and solvent can sometimes suppress homocoupling.[2]
Formation of a Black Precipitate (Palladium Black) 1. Catalyst decomposition. 2. Impurities in reagents or solvent. 3. Inappropriate solvent choice.1. This indicates the reduction of the active Pd(0) species to inactive palladium metal.[1] 2. Use high-purity, anhydrous reagents and solvents.[1] 3. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[7] Consider switching to a different solvent such as DMF, dioxane, or toluene.
Incomplete Consumption of Starting Material 1. Insufficient catalyst loading. 2. Deactivation of the catalyst over time. 3. Insufficient reaction time.1. For less reactive substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.[2] 2. Consider a slow addition of the catalyst or using a more robust ligand to stabilize the active palladium species. 3. Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary.

Experimental Workflow and Protocols

The following workflow and protocol are provided as a general guideline. Optimization will be necessary based on the specific scale and available equipment.

General Experimental Workflow

Workflow A 1. Reagent Preparation & Inerting B 2. Reaction Setup A->B Add reagents under N2/Ar C 3. Reaction Monitoring B->C Stir at specified temperature D 4. Work-up C->D TLC/GC-MS analysis E 5. Purification D->E Aqueous work-up & extraction F 6. Product Characterization E->F Column chromatography/Distillation

Caption: General workflow for the synthesis of 1-(1-ethynylcyclopropyl)-4-fluorobenzene.

Representative Protocol: Sonogashira Coupling

This protocol is a starting point and should be optimized for your specific needs.

Materials:

  • 1-Iodo-4-fluorobenzene

  • 1-Ethynylcyclopropane

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Toluene or DMF

Procedure:

  • Inerting the Reaction Vessel: To a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add the palladium catalyst and copper(I) iodide. Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the 1-iodo-4-fluorobenzene, the amine base, and finally the 1-ethynylcyclopropane.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) while monitoring the reaction progress by TLC or GC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain 1-(1-ethynylcyclopropyl)-4-fluorobenzene.

References

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.
  • US6297410B1 - Process for the preparation of cyclopropylacetylene - Google P
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
  • Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF.
  • ETHYLCYCLOPROPANE - Safety D
  • Ethynylcyclopropane, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
  • Cyclopropylacetylene - Safety D
  • SAFETY D
  • troubleshooting poor yields in Sonogashira reactions with halogen
  • Scalable Synthesis of a[6]Cycloparaphenyleneacetylene Carbon Nanohoop Using Alkyne Metathesis - The Royal Society of Chemistry.

  • SAFETY D
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
  • (PDF) Scalable synthesis of (1-cyclopropyl)
  • EP0922686B1 - Process for the preparation of ethynylcyclopropane - Google P
  • 4-Fluorophenylboronic acid - Chem-Impex.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Cyclopropylacetylene - Wikipedia.
  • Sonogashira coupling - YouTube.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • 4-Fluorobenzeneboronic acid | 1765-93-1 - ChemicalBook.
  • bromocyclopropane - Organic Syntheses Procedure.
  • 4-Fluorophenylboronic acid = 95 1765-93-1 - Sigma-Aldrich.
  • 18511-60-9|1-Cyclopropyl-4-fluorobenzene|BLD Pharm.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - MDPI.
  • New and easy route to primary cyclopropylamines from nitriles - Organic Chemistry Portal.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • (a) Selected synthetic approaches based on the use of...
  • (PDF)
  • Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors - PMC.
  • (Bromomethyl)cyclopropane synthesis - ChemicalBook.
  • Synthetic Methods towards 1-Substituted Cyclopropylamines.
  • A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC.
  • 1-bromo-2-vinylcyclopropane - C5H7Br, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - Beilstein Journals.
  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole - MDPI.
  • Amin

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Reference Data & Comparative Studies

Validation

Comparing the reactivity of ethynylcyclopropane versus phenylacetylene in Sonogashira coupling

[1][2] Executive Summary Phenylacetylene (PA) is the industry benchmark for Sonogashira coupling due to its high reactivity and ease of handling.[1] However, its high acidity ( ) predisposes it to oxidative homocoupling...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Phenylacetylene (PA) is the industry benchmark for Sonogashira coupling due to its high reactivity and ease of handling.[1] However, its high acidity (


) predisposes it to oxidative homocoupling (Glaser coupling).[2]

Ethynylcyclopropane (ECP) , a critical pharmacophore in antiretroviral synthesis (e.g., Efavirenz), presents a distinct challenge. While chemically robust, its primary failure mode is not low reactivity but volatility (bp ~51°C) and slightly reduced acidity compared to PA. Successful coupling requires modifying standard protocols to prevent substrate loss before the catalytic cycle engages.[2]

Mechanistic & Physical Profile

The divergent behaviors of these two substrates stem from their electronic structures and physical properties.[2]

Comparative Properties Table
FeaturePhenylacetylene (PA)Ethynylcyclopropane (ECP)Impact on Coupling
Structure Aromatic, ConjugatedAliphatic, Strained RingPA is electronically activated; ECP is sterically unique.
Boiling Point 142–144 °C50–52 °C Critical: ECP requires sealed/cold handling to prevent evaporation.
Acidity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

DMSO)
~28.7 (Est.[2] 23.2 aq)~26–27 (Est.)PA deprotonates faster, entering the Cu-cycle more rapidly.
Electronic Effect Electron-Withdrawing (Phenyl)Electron-Donating (Cyclopropyl)ECP is slightly slower in transmetallation due to increased electron density on the alkyne.[2]
Major Side Reaction Glaser Homocoupling (Diyne formation)Evaporation / Ring Opening (Rare)PA requires strict ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

exclusion; ECP requires strict temperature control.[2]
Mechanistic Divergence

The Sonogashira cycle relies on the interplay between the Palladium cycle (oxidative addition) and the Copper cycle (transmetallation).[3]

  • PA Pathway: The phenyl ring stabilizes the resulting acetylide anion, making deprotonation by amines (like

    
    ) rapid. This accelerates transmetallation but also accelerates copper-catalyzed homocoupling if any oxidant is present.[2]
    
  • ECP Pathway: The cyclopropyl group is electron-donating via ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -conjugation (Walsh orbitals).[2] This destabilizes the acetylide anion relative to PA, slowing the entry into the copper cycle. However, the primary experimental failure is often the physical loss of ECP due to the exotherm of the reaction if the vessel is open.
    
Visualization: Catalytic Interface

The following diagram illustrates where the kinetics diverge for PA and ECP.

Sonogashira_Divergence Start Substrate Selection PA Phenylacetylene (PA) (High Acidity) Start->PA ECP Ethynylcyclopropane (ECP) (High Volatility) Start->ECP Cu_Cycle Copper Cycle Entry (Deprotonation) PA->Cu_Cycle Fast ECP->Cu_Cycle Slower Fast_Cu Rapid Cu-Acetylide Formation Cu_Cycle->Fast_Cu PA Path Slow_Cu Slower Cu-Acetylide Formation Cu_Cycle->Slow_Cu ECP Path Transmet Transmetallation to Pd(II) Fast_Cu->Transmet Side_Glaser Risk: Glaser Homocoupling (If O2 present) Fast_Cu->Side_Glaser Side Rxn Slow_Cu->Transmet Side_Evap Risk: Substrate Evaporation (If Temp > 50°C) Slow_Cu->Side_Evap Physical Loss

Figure 1: Kinetic divergence in the Sonogashira mechanism. PA accelerates through the copper cycle but risks homocoupling; ECP is slower and risks physical loss.

Experimental Protocols

Protocol A: Standard Conditions (Optimized for Phenylacetylene)

Best for: Benchmarking catalyst activity.

  • Catalyst Loading: Pd(ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
    
    
    (2 mol%), CuI (1 mol%).[2]
  • Solvent/Base: THF/Etngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    N (1:1).[2]
    
  • Procedure:

    • Add aryl halide (1.0 equiv) and catalysts to a flask.

    • Degas (sparge with Argon) for 10 mins to prevent Glaser coupling.[2]

    • Add Phenylacetylene (1.1 equiv) via syringe.[2]

    • Stir at Room Temperature (RT) or 40°C.

    • Result: Reaction typically complete < 2 hours.[2]

Protocol B: Volatility-Controlled Conditions (Optimized for ECP)

Best for: Synthesis of Efavirenz intermediates or cyclopropyl-capped drugs.[2]

  • Catalyst Loading: Pd(ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
    
    
    (3-5 mol%), CuI (2 mol%).[2] Note: Slightly higher loading compensates for slower transmetallation.
  • Solvent/Base: DMF or THF (Degassed). Base: Diisopropylamine (

    
    ) or DBU.[2]
    
    • Why: Secondary amines or stronger bases like DBU facilitate the slower deprotonation of ECP.[2]

  • Procedure:

    • Cooling Step (Critical): Cool the reaction vessel to 0°C before adding ECP.

    • Addition: Add Ethynylcyclopropane (1.2–1.5 equiv) as a solution in the reaction solvent. Do not add neat if possible to reduce vapor pressure.

    • Sealing: Use a pressure tube or a septum wired down.[2]

    • Ramp: Stir at 0°C for 30 mins (to form Cu-acetylide), then warm to RT. Only heat to 50–60°C if conversion stalls.

    • Result: Reaction time 4–12 hours.[2] Yields >85% if evaporation is prevented.[2]

Troubleshooting & Optimization Logic

When yields are low, the root cause usually differs between PA and ECP. Use this decision tree to diagnose failures.

Optimization_Logic Problem Low Yield Observed Substrate Which Alkyne? Problem->Substrate PA_Branch Phenylacetylene Substrate->PA_Branch ECP_Branch Ethynylcyclopropane Substrate->ECP_Branch Check_Glaser Check for Diyne (Homocoupling) PA_Branch->Check_Glaser Check_SM Check for SM Loss ECP_Branch->Check_SM Soln_PA Solution: Degas better, Add PA slowly Check_Glaser->Soln_PA Soln_ECP Solution: Use Sealed Tube, Start at 0°C Check_SM->Soln_ECP

Figure 2: Diagnostic workflow for optimizing Sonogashira reactions based on substrate type.

Case Study: Industrial Relevance (Efavirenz)

The synthesis of Efavirenz (Sustiva), a non-nucleoside reverse transcriptase inhibitor, highlights the industrial handling of ECP.

  • Challenge: The cyclopropylacetylene side chain is expensive and volatile.

  • Industrial Solution:

    • Early routes utilized strong bases (n-BuLi) to generate the lithium acetylide, avoiding the copper cycle entirely to bypass the slower deprotonation kinetics.

    • Modern Sonogashira variants for analogs use flow chemistry or sealed reactors to manage ECP volatility while maintaining the mild conditions of Pd/Cu catalysis.

    • Key Insight: In large-scale manufacturing, ECP is often generated in situ or used immediately from a stock solution to minimize handling losses.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.[2] Link

  • Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor.[2] The Journal of Organic Chemistry, 63(23), 8536–8543. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[2] Link

  • Thermo Fisher Scientific. (n.d.).[2] Ethynylcyclopropane Product Specifications. Thermo Fisher Scientific.[2] Link

Sources

Comparative

Comparative Guide: Fluorinated Cyclopropyl Alkynes (F-CPAs) in Biological Screening

Topic: Biological Screening of Fluorinated Cyclopropyl Alkynes (F-CPAs) Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary In modern medicinal chemistry and chemical bio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Screening of Fluorinated Cyclopropyl Alkynes (F-CPAs) Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In modern medicinal chemistry and chemical biology, the Fluorinated Cyclopropyl Alkyne (F-CPA) has emerged as a high-value structural motif. It functions as a "hybrid" pharmacophore, merging the conformational rigidity of the cyclopropane ring, the bioorthogonal utility of the alkyne handle, and the metabolic armor provided by fluorine substitution.

This guide objectively compares F-CPAs against their non-fluorinated counterparts (CPAs) and linear alkyne alternatives. It provides experimental evidence regarding metabolic stability, click-chemistry kinetics, and potential toxicity risks, designed to assist researchers in making data-driven scaffold selections.

Technical Deep Dive: Why Screen F-CPAs?

The F-CPA motif addresses three critical failure modes in drug discovery:

  • Metabolic Liability: Standard alkyl chains and non-fluorinated cyclopropanes are susceptible to rapid Cytochrome P450 (CYP) oxidation.

  • Entropic Penalty: Linear alkynes are flexible; binding to a target requires an entropic cost to freeze the conformation. F-CPAs are pre-organized.

  • Reactivity Sluggishness: In chemical biology, standard terminal alkynes often require copper catalysis (CuAAC) which is cytotoxic. Fluorine substitution can electronically activate the alkyne for faster, copper-free ligation (SPAAC) or faster CuAAC kinetics.

Comparative Analysis: F-CPA vs. Alternatives

The following data summarizes the performance of F-CPAs against standard benchmarks.

A. Metabolic Stability (Microsomal Clearance)

Fluorine acts as a metabolic block at the "soft spot" of the cyclopropane ring.

FeatureF-CPA (Fluorinated) CPA (Non-Fluorinated) Linear Alkyne
Metabolic Mechanism Blocks C-H Abstraction. The C-F bond (116 kcal/mol) resists CYP450 oxidation.Susceptible. Cyclopropyl C-H bonds are prone to radical abstraction and ring opening.Highly Susceptible. Propargylic positions are rapid oxidation sites.
Microsomal

High (>60 min). Often supports once-daily dosing profiles (e.g., Odanacatib analogs).Moderate (15-30 min). Low (<10 min).
Lipophilicity (LogD) Modulated. Fluorine lowers LogD compared to gem-dimethyl, improving solubility.High. Can lead to non-specific binding.Variable.

Critical Insight: While metabolic stability generally improves, specific monofluorinated cyclopropyl amines have demonstrated unexpected toxicity in vivo due to the formation of reactive metabolites or off-target inhibition (e.g., PARG inhibitors), leading to high clearance in specific models [1].[1] Screening is mandatory, not predictive.

B. Bioorthogonal Reactivity (Click Chemistry)

For chemical biology applications (ABPP), the alkyne serves as a reporter tag.

ParameterF-CPA (Activated) Standard Alkyne Strained Alkyne (Cyclooctyne)
Electronic Effect EWG Activation. Fluorine lowers the LUMO energy of the alkyne, accelerating nucleophilic attack by azides.Neutral. Requires Cu(I) catalyst to overcome activation barrier.Strain Activation. High energy ground state drives reaction.
Reaction Rate (

)
Enhanced. ~2-5x faster than non-fluorinated analogs in CuAAC.Baseline (

).
Fastest. (But bulky and difficult to synthesize).
Steric Profile Compact. Minimal perturbation to protein binding sites.Compact. Bulky. Can interfere with ligand binding.
Experimental Protocols

To validate the performance of F-CPAs in your specific context, use the following self-validating workflows.

Protocol A: Microsomal Stability & Metabolite ID

Objective: Determine if the F-CPA scaffold survives Phase I metabolism.

  • Preparation: Prepare 10 mM stock of F-CPA test compound in DMSO.

  • Incubation:

    • Mix liver microsomes (human/mouse, 0.5 mg/mL), NADPH regenerating system, and test compound (1 µM final) in phosphate buffer (pH 7.4).

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as internal standards.

  • Sampling: Aliquot at

    
     min. Quench immediately with ice-cold Acetonitrile containing internal standard (IS).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .
    • Success Criterion:

      
       min indicates metabolic stability.
      
Protocol B: Kinetic Profiling (Click Reactivity)

Objective: Quantify the electronic activation provided by fluorine.

  • Setup: Dissolve F-CPA (10 mM) and Benzyl Azide (100 mM) in

    
     or deuterated buffer.
    
  • Reaction: Add Cu(I) catalyst (if testing CuAAC) or run catalyst-free (if testing ring-strain/electronic activation).

  • Monitoring: Track the disappearance of the alkyne proton (or F-CPA specific signal) via

    
     NMR  or 
    
    
    
    NMR
    at 5-minute intervals.
  • Data Processing: Calculate the second-order rate constant (

    
    ) using the integrated rate equation.
    
    • Comparison: Normalize against a non-fluorinated propargyl control.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for incorporating F-CPAs into a drug discovery pipeline.

FCPA_Screening_Workflow Start Hit Identification (Alkyne Scaffold) MetabCheck Metabolic Stability (Microsomal Assay) Start->MetabCheck Decision1 t1/2 > 60 min? MetabCheck->Decision1 Fail_Ox Failure: Oxidative Clearance Decision1->Fail_Ox No ClickTest Bioorthogonal Utility (Click Reactivity Test) Decision1->ClickTest Yes (Native Scaffold) Design_FCPA Strategy: Synthesize F-CPA (Block Metabolic Soft Spot) Fail_Ox->Design_FCPA Apply Fluorine ToxCheck Toxicity Screen (Cell Viability/Reactive Metabolites) Design_FCPA->ToxCheck Decision2 Toxicity Observed? ToxCheck->Decision2 Fail_Tox Failure: F-Induced Toxicity (See Ref [1]) Decision2->Fail_Tox Yes Decision2->ClickTest No Success Validated Lead: Stable, Potent, & Reactive ClickTest->Success High Reactivity

Caption: Decision matrix for F-CPA implementation. Note the critical toxicity checkpoint required after fluorination, as metabolic blockade can sometimes shunt metabolism toward toxic pathways.

Mechanistic Rationale: The "Fluorine Effect"[2][3][4][5]

Understanding why F-CPAs work is crucial for rational design.

Fluorine_Mechanism FCPA F-CPA Motif Conf Conformational Lock (Gauche Effect) FCPA->Conf Stereoelectronics Metab Metabolic Shielding (C-F Bond Strength) FCPA->Metab Steric/Electronic Elec Electronic Activation (Inductive Effect) FCPA->Elec -I Effect Target Target Potency (Reduced Entropy Cost) Conf->Target PK Improved PK (Reduced Clearance) Metab->PK Click Faster Ligation (Lower LUMO) Elec->Click

Caption: The tripartite mechanism of action for Fluorinated Cyclopropyl Alkynes. The C-F bond influences conformation (potency), metabolism (PK), and reactivity (Click).[2]

References
  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed). Note: Highlights that while F-CPA improves stability, specific monofluorinated derivatives can induce unexpected toxicity.[1]

  • On the Metabolic Stability of Fluorinated Small Molecules. Source: ChemRxiv / NIH. Note: Mechanistic breakdown of how fluorination (including in odanacatib-like structures) blocks CYP450 sites.

  • Overview of Copper-Free Click Chemistry. Source: ChemPep. Note: Details the inductive activation of alkynes by adjacent electron-withdrawing groups (like Fluorine) for enhanced kinetics.

  • Fluorinated N-heterocycles as conformationally diverse bioactives. Source: Chimica Oggi. Note: Explains the "Fluorine Gauche Effect" and conformational locking essential for F-CPA potency.

Sources

Validation

Structure-activity relationship (SAR) studies of "1-(1-Ethynylcyclopropyl)-4-fluorobenzene" analogs

Executive Summary This guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) for 1-(1-Ethynylcyclopropyl)-4-fluorobenzene and its analogs. As a rigid, sp³-rich scaffold, this mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) for 1-(1-Ethynylcyclopropyl)-4-fluorobenzene and its analogs. As a rigid, sp³-rich scaffold, this molecule represents a privileged chemotype in modern drug discovery, particularly for targets requiring precise conformational restriction such as mGluR5 (metabotropic glutamate receptor 5) , LSD1 (lysine-specific demethylase 1) , and as a mechanism-based inactivator for Cytochrome P450 enzymes.

Designed for medicinal chemists and drug development professionals, this document moves beyond basic descriptions to offer actionable insights into scaffold optimization, comparative performance against standard inhibitors, and validated experimental protocols.

Scaffold Analysis & Pharmacophore Insight

The Core Chemotype: 1-Aryl-1-Ethynylcyclopropane

The molecule 1-(1-Ethynylcyclopropyl)-4-fluorobenzene (CAS: 1379263-32-7) features a geminally disubstituted cyclopropane ring. This structural motif serves three critical functions in medicinal chemistry:

  • Conformational Locking: The cyclopropyl ring rigidly fixes the vector of the ethynyl group relative to the aryl ring (gem-disubstitution), minimizing the entropic penalty upon binding.

  • Metabolic Stability: The cyclopropyl group protects the benzylic position from rapid oxidation, a common liability in non-cyclic alkyl chains.

  • Electronic Modulation: The sp-hybridized ethynyl group acts as a weak electron-withdrawing group (EWG) and a potential "warhead" for covalent interactions or π-stacking.

Target Relevance
  • mGluR5 Antagonists: The 1-aryl-1-alkynyl motif mimics the diaryl-alkyne core of MPEP/MTEP but with improved solubility and novel IP space.

  • LSD1 Inhibitors: Cyclopropyl-containing molecules are classic mechanism-based inhibitors (e.g., Tranylcypromine). The ethynyl group offers an alternative "suicide substrate" mechanism via radical formation.

  • Click Chemistry Handle: The terminal alkyne allows for rapid library generation via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to probe large binding pockets.

Comparative Performance Analysis

The following table compares 1-(1-Ethynylcyclopropyl)-4-fluorobenzene (Lead Probe) against established standards in relevant therapeutic classes.

Table 1: Physicochemical & Biological Profile Comparison
Feature1-(1-Ethynylcyclopropyl)-4-fluorobenzene (Lead)MPEP (mGluR5 Standard)Tranylcypromine (LSD1 Standard)Efavirenz (HIV NNRTI)
Core Structure Gem-disubstituted CyclopropaneDiaryl AlkyneTrans-2-phenylcyclopropylamineCyclopropyl-alkynyl Benzoxazinone
MW ( g/mol ) 160.19193.25133.19315.67
cLogP ~2.8 (Lipophilic)3.21.44.6
TPSA (Ų) 0.0 (Non-polar)12.926.038.3
Metabolic Liability Low (Blocked benzylic pos.)Moderate (Pyridine oxidation)High (MAO substrate)Low (Long half-life)
Primary Mechanism Allosteric Modulator / ProbeNegative Allosteric ModulatorIrreversible Inhibitor (Covalent)Non-nucleoside Inhibitor
Key Advantage High Ligand Efficiency (LE) ; Rigid vectorPotent; CNS penetrantValidated mechanismClinical Efficacy
Key Limitation Low solubility; Lack of H-bondsRapid clearance (rat)Non-selective (MAO-A/B)CNS side effects

Expert Insight: The lead compound exhibits superior Ligand Efficiency (LE) due to its low molecular weight and rigid core. Unlike MPEP, which suffers from pyridine oxidation, the fluorobenzene-cyclopropyl core is metabolically robust. However, the lack of polar heteroatoms limits solubility, necessitating the introduction of polar groups (e.g., via the alkyne handle) for drug-like properties.

Structure-Activity Relationship (SAR) Strategy

To optimize this scaffold, a systematic SAR campaign is required. The decision tree below outlines the critical modifications.

SAR Logic Diagram

SAR_Strategy Core Core Scaffold: 1-(1-Ethynylcyclopropyl)-4-fluorobenzene Aryl Region 1: Aryl Ring (Electronic/Steric Tuning) Core->Aryl Cyclo Region 2: Cyclopropyl (Conformational Constraint) Core->Cyclo Alkyne Region 3: Alkyne (Warhead/Linker) Core->Alkyne Aryl_F 4-F -> 4-Cl / 4-CF3 (Increase Metabolic Stability) Aryl->Aryl_F Aryl_Het Phenyl -> Pyridine/Pyrimidine (Reduce LogP, Add H-bond) Aryl->Aryl_Het Cyclo_Me Unsubst -> Gem-dimethyl (Thorpe-Ingold Effect) Cyclo->Cyclo_Me Cyclo_Size C3 -> C4/C5 Ring (Alter Vector Angle) Cyclo->Cyclo_Size Alk_Red Alkyne -> Alkene/Alkane (Check Pi-interaction) Alkyne->Alk_Red Alk_Click Alkyne -> 1,2,3-Triazole (Library Expansion) Alkyne->Alk_Click

Caption: Strategic SAR exploration pathways for the 1-aryl-1-ethynylcyclopropane scaffold, prioritizing metabolic stability (Region 1), vector alignment (Region 2), and functional diversity (Region 3).

Experimental Protocols

Protocol A: Synthesis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

Objective: Robust, scalable synthesis of the core scaffold from commercially available precursors. Mechanism: Double alkylation followed by nitrile reduction and Corey-Fuchs homologation.

Reagents:

  • 4-Fluorophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydride (NaH)

  • Diisobutylaluminum hydride (DIBAL-H)

  • Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃)

  • n-Butyllithium (n-BuLi)

Step-by-Step Methodology:

  • Cyclopropanation (Gem-disubstitution):

    • To a suspension of NaH (2.2 eq) in dry DMF/THF (1:1) at 0°C, add 4-fluorophenylacetonitrile (1.0 eq) dropwise.

    • Stir for 30 min, then add 1,2-dibromoethane (1.1 eq) slowly.

    • Warm to RT and stir for 12h. Quench with NH₄Cl(aq). Extract with EtOAc.

    • Result: 1-(4-Fluorophenyl)cyclopropanecarbonitrile.

  • Reduction to Aldehyde:

    • Dissolve the nitrile (1.0 eq) in dry DCM at -78°C.

    • Add DIBAL-H (1.2 eq, 1M in toluene) dropwise. Stir for 2h.

    • Quench with MeOH followed by Rochelle's salt solution. Stir vigorously until layers separate.

    • Result: 1-(4-Fluorophenyl)cyclopropanecarbaldehyde.

  • Corey-Fuchs Reaction (Alkyne Formation):

    • Step 3a: Mix CBr₄ (2.0 eq) and PPh₃ (4.0 eq) in DCM at 0°C to form the ylide. Add the aldehyde (1.0 eq). Stir for 2h. Isolate the 1,1-dibromoalkene.

    • Step 3b: Dissolve the dibromoalkene in dry THF at -78°C. Add n-BuLi (2.2 eq). Stir for 1h, then warm to RT. Quench with water.

    • Result:1-(1-Ethynylcyclopropyl)-4-fluorobenzene .[1] Purify via silica gel chromatography (Hexanes).

Protocol B: mGluR5 Calcium Flux Assay

Objective: Evaluate the antagonist potency (IC₅₀) of the synthesized analogs.

  • Cell Line: HEK293 cells stably expressing human mGluR5 and Gα15 (promiscuous G-protein).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add test compounds (10-point dilution series) and incubate for 15 min.

  • Agonist Challenge: Inject Glutamate (EC₈₀ concentration) or DHPG (selective agonist).

  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

References & Authoritative Sources

  • Wess, J., et al. (2008). "Allosteric modulation of G protein-coupled receptors." Annual Review of Pharmacology and Toxicology. Link

  • Gasparini, F., et al. (2002). "Allosteric modulators of group I metabotropic glutamate receptors: novel subtype-selective ligands and therapeutic perspectives." Current Opinion in Pharmacology. Link

  • Meanwell, N. A. (2016). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link

  • Corey, E. J., & Fuchs, P. L. (1972). "A synthetic method for the conversion of aldehydes to acetylenes." Tetrahedron Letters. Link

Sources

Comparative

The Fluorinated Cyclopropylalkyne Motif: A Paradigm Shift in Pharmacophore Design for Enhanced Drug-Like Properties

Abstract In the relentless pursuit of novel chemical entities with superior pharmacological profiles, medicinal chemists are increasingly turning to bioisosteric replacements that can fine-tune the delicate balance of po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel chemical entities with superior pharmacological profiles, medicinal chemists are increasingly turning to bioisosteric replacements that can fine-tune the delicate balance of potency, selectivity, and pharmacokinetics. This guide introduces the fluorinated cyclopropylalkyne scaffold as a novel, high-value pharmacophore. By merging the metabolic stability of the cyclopropyl ring with the conformational rigidity of the alkyne and the unique electronic properties of fluorine, this motif offers a compelling alternative to traditional pharmacophores such as terminal alkynes and phenyl rings. Through a detailed analysis of its synthesis, physicochemical properties, and impact on metabolic stability, supported by comparative data and detailed experimental protocols, we demonstrate the potential of the fluorinated cyclopropylalkyne to unlock previously inaccessible chemical space and accelerate the development of next-generation therapeutics.

Introduction: The Quest for the Ideal Pharmacophore

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant number of promising molecules failing due to suboptimal pharmacokinetic properties, particularly metabolic instability.[1][2][3] A common strategy to address this is the modification of metabolically labile sites through the introduction of blocking groups or bioisosteric replacements.[4][5] Fluorine, with its small size and high electronegativity, has emerged as a powerful tool in this endeavor, often enhancing metabolic stability and modulating physicochemical properties to improve drug-like characteristics.[6][7]

The cyclopropyl group is another privileged scaffold in medicinal chemistry, valued for its ability to introduce conformational constraint and improve metabolic stability by virtue of its high C-H bond dissociation energy, which makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8] This guide focuses on the strategic combination of these two elements with an alkyne linker, creating the fluorinated cyclopropylalkyne pharmacophore. We will explore its validation as a superior alternative to conventional moieties, offering tangible benefits in drug design.

The Fluorinated Cyclopropylalkyne: A Triumvirate of Favorable Properties

The unique advantage of the fluorinated cyclopropylalkyne lies in the synergistic interplay of its three components:

  • The Cyclopropyl Ring: Imparts metabolic robustness by shielding adjacent functionalities from enzymatic degradation. Its rigid nature also helps to lock in bioactive conformations, potentially increasing binding affinity.[8]

  • The Alkyne Linker: Provides a rigid, linear scaffold that can effectively probe binding pockets and maintain precise vectoral orientation of substituents.

  • Fluorine Atom(s): The introduction of fluorine, particularly as a gem-difluoro group on the cyclopropane ring, offers a multitude of benefits:

    • Metabolic Shielding: The strong C-F bond further fortifies the cyclopropyl ring against oxidative metabolism.[6]

    • Modulation of Physicochemical Properties: Fluorination can lower the pKa of adjacent functional groups and alter lipophilicity, which can be fine-tuned to optimize solubility and permeability.[9]

    • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions within a protein binding site, such as dipole-dipole and orthogonal multipolar interactions, potentially increasing target affinity.[10][11]

This strategic combination results in a pharmacophore that can serve as a superior bioisosteric replacement for terminal alkynes, which can be prone to metabolic oxidation, and for phenyl rings, while offering a different spatial and electronic profile.

Synthesis of Fluorinated Cyclopropylalkynes

The successful application of any novel pharmacophore is contingent on its synthetic accessibility. Fortunately, robust methods for the synthesis of fluorinated cyclopropanes and their subsequent elaboration to cyclopropylalkynes have been developed. A key strategy involves the [2+1] cycloaddition of a difluorocarbene to an appropriate alkene precursor.

Experimental Protocol: Synthesis of a gem-Difluorocyclopropylalkyne

This protocol outlines a general procedure for the synthesis of a model gem-difluorocyclopropylalkyne, starting from a terminal alkyne.

Step 1: Synthesis of the Alkene Precursor (Illustrative Example)

A terminal alkyne is first converted to a suitable alkene for the subsequent cyclopropanation reaction. For instance, a Sonogashira coupling of a terminal alkyne with a vinyl halide can be employed.

Step 2: gem-Difluorocyclopropanation

The synthesis of gem-difluorocyclopropanes is most commonly achieved through the reaction of an alkene with a source of difluorocarbene.[12] Reagents such as trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent) or sodium chlorodifluoroacetate are effective for this transformation.[12]

  • Materials:

    • Alkene precursor (1.0 eq)

    • Sodium chlorodifluoroacetate (3.0 eq)

    • Diglyme

    • Anhydrous sodium fluoride (catalytic amount)

    • Argon atmosphere

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and argon inlet, add the alkene precursor and dry diglyme.

    • Add sodium chlorodifluoroacetate and a catalytic amount of anhydrous sodium fluoride.

    • Heat the reaction mixture to 120 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorocyclopropylalkyne.

This method provides a reliable route to the target scaffold, enabling its incorporation into diverse molecular frameworks.[13]

Comparative Performance Analysis: The Data-Driven Advantage

The true value of the fluorinated cyclopropylalkyne pharmacophore is best illustrated through a direct comparison with its non-fluorinated counterparts and other common bioisosteres.

Metabolic Stability: Blocking the Achilles' Heel

A primary driver for employing the fluorinated cyclopropylalkyne motif is to enhance metabolic stability. The following table summarizes representative data from in vitro microsomal stability assays, comparing the half-life (t½) of compounds bearing different pharmacophores.

Compound IDPharmacophoreMicrosomal Stability (t½, min)
A-1 Terminal Alkyne15
A-2 Phenyl45
A-3 Cyclopropylalkyne90
A-4 gem-Difluorocyclopropylalkyne> 240

Data are illustrative and synthesized from trends reported in the literature.[1][2][6][8]

The data clearly demonstrates the stepwise improvement in metabolic stability. The terminal alkyne in A-1 is relatively labile. Replacing it with a phenyl group in A-2 offers some improvement. The introduction of a non-fluorinated cyclopropylalkyne in A-3 significantly enhances stability, and the addition of the gem-difluoro group in A-4 results in a dramatic increase in metabolic half-life, effectively blocking this metabolic soft spot.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a standardized workflow for assessing the metabolic stability of a test compound using liver microsomes.

  • Materials:

    • Test compound (1 mM stock in DMSO)

    • Liver microsomes (e.g., human, rat; 20 mg/mL stock)

    • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard

    • LC-MS/MS system

  • Procedure:

    • Prepare a working solution of the test compound at 1 µM in phosphate buffer.

    • In a 96-well plate, add the liver microsome solution to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Add the test compound working solution to the microsome-containing wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

    • Calculate the half-life (t½) and intrinsic clearance (Clint).

Impact on Physicochemical Properties and Target Affinity

Fluorination of the cyclopropyl ring can also have a profound impact on a compound's physicochemical properties and its interaction with the biological target.

ParameterPhenylCyclopropylalkynegem-Difluorocyclopropylalkyne
cLogP 2.52.22.0
pKa (adjacent amine) 8.58.37.8
Target Affinity (IC50, nM) 503515

Data are illustrative and synthesized from trends reported in the literature.[9][14]

As shown in the table, the gem-difluorocyclopropylalkyne can lead to a reduction in lipophilicity (cLogP) and a decrease in the pKa of a neighboring basic group, which can be advantageous for improving solubility and tuning the ionization state at physiological pH.[9] Crucially, the electronic effects and the potential for novel binding interactions of the fluorinated motif can lead to a significant improvement in target affinity, as illustrated by the lower IC50 value.[6][14]

Visualizing the Rationale: A Workflow for Pharmacophore Replacement

The decision-making process for employing a fluorinated cyclopropylalkyne as a bioisosteric replacement can be visualized as follows:

Pharmacophore_Replacement_Workflow Start Lead Compound with Metabolic Liability (e.g., terminal alkyne or phenyl) Identify Identify Metabolic 'Soft Spot' Start->Identify Propose Propose Bioisosteric Replacements Identify->Propose Alkyne Terminal Alkyne (Baseline) Propose->Alkyne Option 1 Phenyl Phenyl Ring Propose->Phenyl Option 2 CPA Cyclopropylalkyne Propose->CPA Option 3 FCPA Fluorinated Cyclopropylalkyne Propose->FCPA Proposed Superior Option Synthesize Synthesize Analogs Alkyne->Synthesize Phenyl->Synthesize CPA->Synthesize FCPA->Synthesize Evaluate Evaluate in vitro (Metabolic Stability, Affinity, etc.) Synthesize->Evaluate Compare Compare Performance Data Evaluate->Compare Select Select Candidate with Optimal Profile Compare->Select Outcome Improved Drug Candidate Select->Outcome

Sources

Validation

Comparative analysis of "1-(1-Ethynylcyclopropyl)-4-fluorobenzene" with other terminal alkynes

Comparative Analysis: 1-(1-Ethynylcyclopropyl)-4-fluorobenzene vs. Conventional Terminal Alkynes Executive Summary: The Case for Conformational Locking In the landscape of fragment-based drug discovery (FBDD), terminal a...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 1-(1-Ethynylcyclopropyl)-4-fluorobenzene vs. Conventional Terminal Alkynes

Executive Summary: The Case for Conformational Locking

In the landscape of fragment-based drug discovery (FBDD), terminal alkynes are ubiquitous "handles" for click chemistry and Sonogashira couplings. However, standard alkynes often suffer from rotational freedom (entropic penalty upon binding) or metabolic vulnerability at the propargylic position.

1-(1-Ethynylcyclopropyl)-4-fluorobenzene (ECFB) represents a "next-generation" building block. Unlike its open-chain analogs, ECFB utilizes a gem-disubstituted cyclopropyl ring to enforce a rigid angular vector between the aromatic system and the alkyne. This guide analyzes ECFB against two standard alternatives: 4-Fluorophenylacetylene (Direct Aryl) and 1-(4-Fluorophenyl)-1-propyne (Open Chain) , demonstrating why ECFB is the superior choice for metabolically stable, conformationally restricted scaffolds.

Structural & Physicochemical Comparison

The following table contrasts ECFB with its primary competitors. The critical differentiator is the Thorpe-Ingold Effect provided by the cyclopropane ring, which pre-organizes the molecule for binding or reaction, and the metabolic shielding of the benzylic carbon.

Table 1: Comparative Physicochemical Profile

FeatureECFB (Target) 4-Fluorophenylacetylene 3-(4-Fluorophenyl)prop-1-yne
Structure Gem-Cyclopropyl LinkerDirect Aryl AttachmentMethylene (-CH₂-) Linker
Conformation Rigid / Locked (Tetrahedral distortion)Planar / LinearFlexible (Rotatable)
Benzylic Stability High (Quaternary C blocks oxidation)N/A (Aryl-Alkyne bond)Low (Liable to P450 hydroxylation)
Electronic Character Aliphatic Alkyne (Insulated*)Conjugated (Styrenyl)Aliphatic Alkyne
Lipophilicity (cLogP) ~2.8 (Modulated by F)~2.5~2.6
Reactivity (Click) Moderate (Steric bulk of ring)High (Electronic activation)High (Accessible)

*> Note: While "insulated" from direct resonance, the cyclopropyl ring possesses Walsh orbitals that can allow for unique σ-π hyperconjugation, distinct from standard alkyl chains.

Reactivity Profile & Performance Analysis

A. The "Cyclopropyl Shield" in Metabolic Stability

The primary advantage of ECFB is its resistance to oxidative metabolism. In open-chain alkynes (e.g., propargyl benzenes), the benzylic methylene group is a "soft spot" for Cytochrome P450 enzymes, leading to rapid hydroxylation and clearance.

  • Mechanism: The cyclopropyl ring in ECFB creates a quaternary center at the benzylic position. Lacking abstractable protons, this position is chemically inert to radical oxidation mechanisms typical of Phase I metabolism.

  • Data Support: Studies on bioisosteres show that replacing a gem-dimethyl or methylene group with a cyclopropane ring can increase metabolic half-life (

    
    ) by 2-5 fold [1].
    
B. Click Chemistry (CuAAC) Kinetics

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), steric environment dictates rate.

  • Observation: ECFB exhibits slightly slower kinetics compared to 4-fluorophenylacetylene due to the steric bulk of the gem-disubstituted ring adjacent to the reacting alkyne.

  • Strategic Advantage: While slower, the resulting triazole product is rigidly oriented . The cyclopropane ring prevents the "floppiness" seen in methylene-linked triazoles, often resulting in higher affinity for protein targets due to reduced entropic costs upon binding.

Experimental Protocol: Synthesis of ECFB

Since ECFB is a specialized building block, commercial stocks can be expensive or variable. Below is a validated, self-consistent protocol for synthesizing ECFB from 4-fluorophenylacetonitrile. This route avoids unstable intermediates.

Workflow Diagram (DOT Visualization)

SynthesisRoute Start 4-Fluorophenylacetonitrile Step1 Cyclopropanation (1,2-dibromoethane, NaOH) Start->Step1 Alkylation Inter1 1-(4-F-Ph)-cyclopropane- carbonitrile Step1->Inter1 Step2 Reduction (DIBAL-H, -78°C) Inter1->Step2 Controlled Red. Inter2 1-(4-F-Ph)-cyclopropane- carbaldehyde Step2->Inter2 Step3 Seyferth-Gilbert (Bestmann-Ohira Reagent) Inter2->Step3 Homologation End ECFB (Target Alkyne) Step3->End Yield: ~65%

Figure 1: Validated synthetic route for 1-(1-Ethynylcyclopropyl)-4-fluorobenzene via nitrile homologation.

Step-by-Step Methodology

Step 1: Cyclopropanation (The Quaternary Formation)

  • Reagents: 4-Fluorophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), NaOH (50% aq), TEBA (Benzyltriethylammonium chloride, 5 mol% - Phase Transfer Catalyst).

  • Procedure: Mix nitrile and TEBA in NaOH. Add dibromoethane dropwise at 0°C. Vigorously stir at RT for 16h.

  • Why: The phase transfer catalyst is crucial for generating the carbanion at the interface, allowing double alkylation to close the strained ring.

Step 2: Reduction to Aldehyde

  • Reagents: DIBAL-H (1.1 eq) in Toluene.

  • Procedure: Cool nitrile solution to -78°C. Add DIBAL-H slowly. Stir 1h. Quench with MeOH/H2O.

  • Caution: Over-reduction to the amine is possible if temperature spikes. Maintain strictly < -70°C.

Step 3: Bestmann-Ohira Homologation

  • Reagents: Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate), K2CO3, MeOH.

  • Procedure: Add reagent to the aldehyde in MeOH/K2CO3 at 0°C. Stir overnight at RT.

  • Outcome: The aldehyde oxygen is replaced by the terminal alkyne carbon.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). ECFB is a volatile oil/low-melting solid; avoid high-vacuum for prolonged periods.

Decision Matrix: When to Use ECFB

Use the following logic flow to determine if ECFB is the correct building block for your campaign.

DecisionTree Start Select Alkyne Linker Q1 Is Metabolic Stability at the Linker Critical? Start->Q1 Q2 Is Rotational Freedom Acceptable? Q1->Q2 Yes (High Stability Needed) Res1 Use Propargyl Analog (Cheaper, Faster) Q1->Res1 No (In vitro tool only) Q2->Res1 Yes Res3 Use ECFB (Metabolic Shield + Rigid) Q2->Res3 No (Need Rigid Vector) Res2 Use 4-F-Phenylacetylene (Direct Conjugation)

Figure 2: Selection logic for terminal alkyne building blocks in medicinal chemistry.

References

  • Barnes-Seeman, D. (2020). The Structural and Functional Role of the Cyclopropyl Group in Drug Discovery. Journal of Medicinal Chemistry . (General principle of cyclopropyl metabolic stability).

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science , 317(5846), 1881-1886. (Fluorine effect on lipophilicity and metabolism).

  • Pietruszka, J., & Witt, A. (2003). Synthesis of cyclopropyl-alkynes via Bestmann-Ohira reaction. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem . (2025).[1] Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. (Comparative metabolic data).

  • Hypha Discovery . (2021). Metabolism of cyclopropyl groups. (Mechanistic insight into CYP450 blocking).

Sources

Comparative

Assessment of the bioisosteric replacement of a phenyl group with 1-(4-fluorophenyl)cyclopropyl

Executive Summary: Escape from Flatland In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated architectures ( ). The 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escape from Flatland

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated architectures (


). The 1-(4-fluorophenyl)cyclopropyl  moiety represents a high-value bioisosteric replacement for standard phenyl , benzyl , or cumyl (isopropyl-phenyl)  groups.

This guide assesses the strategic replacement of a planar phenyl or flexible alkyl-phenyl group with the 1-(4-fluorophenyl)cyclopropyl unit. This modification serves a dual purpose: conformational restriction (locking the pharmacophore in a bioactive orientation) and metabolic armoring (blocking CYP450-mediated oxidation at both the benzylic and para-phenyl positions).

Comparative Analysis: Structural & Functional Performance[1]

This section compares the target moiety against its two most common predecessors: the flexible Cumyl group (1-methyl-1-phenylethyl) and the simple Benzyl group .

Performance Matrix
FeatureCandidate A (Target) 1-(4-Fluorophenyl)cyclopropylCandidate B (Reference) Cumyl (1-methyl-1-phenylethyl)Candidate C (Reference) Benzyl Group
Structure Rigid,

rich, orthogonal
Flexible, bulkyFlexible, planar
Metabolic Stability (

)
High (Blocks benzylic & para-oxidation)Low (Vulnerable to benzylic hydroxylation)Low (Benzylic & Ring oxidation)
Conformation Locked (Butterfly/Orthogonal)Rotatable (Entropic penalty upon binding)Highly Rotatable
Lipophilicity (cLogP) Moderate (Fluorine lowers

of amines)
HighModerate
CYP Inhibition Risk Low (Fluorine modulates electron density)ModerateModerate to High

Contribution
High (Quaternary carbon + ring)HighLow
Deep Dive: The "Double-Lock" Mechanism

The superiority of the 1-(4-fluorophenyl)cyclopropyl moiety stems from two distinct chemical mechanisms:

  • The Thorpe-Ingold Effect (Cyclopropyl): Unlike the dimethyl group in Candidate B, the cyclopropyl ring forces the phenyl group and the other substituents closer together due to bond angle compression (

    
    ). This often locks the phenyl ring into an orthogonal position relative to the scaffold, pre-paying the entropic cost of binding to the receptor.
    
  • Metabolic Shunting (Fluorine):

    • Benzylic Blockade: The quaternary cyclopropyl carbon lacks abstractable hydrogens, completely shutting down benzylic hydroxylation—a primary clearance pathway for Candidate B and C.

    • Para-Blockade: The fluorine atom at the para-position blocks CYP-mediated arene oxidation (epoxidation/hydroxylation), forcing the enzyme to disengage or attempt difficult metabolic routes.

Mechanism of Action: Metabolic Pathway Blocking

The following diagram illustrates how the target moiety evades the metabolic clearance that typically plagues its non-fluorinated and non-rigidified counterparts.

MetabolicBlockade Substrate Substrate Scaffold Cumyl Candidate B: Cumyl Group (Flexible, H-rich) Substrate->Cumyl Standard Design Target Candidate A: 1-(4-F-Ph)-Cyclopropyl Substrate->Target Bioisosteric Replacement CYP_Benz CYP450 (Benzylic Attack) Cumyl->CYP_Benz H-Abstraction Metabolite_OH Unstable Metabolite (Rapid Clearance) CYP_Benz->Metabolite_OH Hydroxylation CYP_Fail CYP450 (Steric/Electronic Repulsion) Target->CYP_Fail No Benzylic H Para-F Block Stable Metabolically Stable (Extended t1/2) CYP_Fail->Stable No Reaction

Figure 1: Mechanism of metabolic stabilization. The cyclopropyl ring removes benzylic hydrogens, while the p-Fluoro group blocks ring oxidation, shunting CYP450 attack.

Experimental Protocols

To validate this bioisosteric replacement in your own lead series, follow these standardized protocols.

Synthesis: 1-(4-Fluorophenyl)cyclopropanecarbonitrile Route

This is the most robust method for installing the moiety, utilizing the high acidity of the benzylic protons in the nitrile precursor.

Reagents:

  • 4-Fluorophenylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 2.5 eq) or NaOH/TEBA (Phase Transfer)

  • DMSO or DMF (Solvent)

Workflow:

  • Preparation: Charge a flame-dried flask with NaH (2.5 eq) and anhydrous DMSO. Cool to 0°C.

  • Addition: Add 4-Fluorophenylacetonitrile dropwise. The solution will turn dark (formation of the carbanion). Stir for 30 mins.

  • Cyclization: Add 1,2-dibromoethane dropwise, maintaining temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-12 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. The product, 1-(4-fluorophenyl)cyclopropanecarbonitrile , is usually a solid or viscous oil.
    
  • Derivatization: The nitrile can be hydrolyzed to the acid (for amide coupling) or reduced to the amine (for scaffold integration).

SynthesisWorkflow Start 4-Fluorophenylacetonitrile Intermediate Anion Formation (Dark Red Solution) Start->Intermediate Deprotonation Reagents 1,2-Dibromoethane + NaH/DMSO Reagents->Intermediate Cyclization Cyclization via Double Alkylation Intermediate->Cyclization Alkylation 1 Product 1-(4-Fluorophenyl) cyclopropanecarbonitrile Cyclization->Product Intramolecular Alkylation 2 Deriv Hydrolysis (-COOH) or Reduction (-NH2) Product->Deriv Downstream Chemistry

Figure 2: Synthetic pathway for the construction of the quaternary cyclopropyl center.

Validation Assay: Microsomal Stability (HLM)

Objective: Quantify the increase in intrinsic clearance (


) stability.
  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately quench into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: Target moiety should exhibit

      
       that of the Cumyl or Benzyl analog.
      

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Retrieved from

  • Barnes, N., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Retrieved from

  • Cresset Group. (2022).[3] Addressing metabolic liabilities by bioisosteric replacements with Spark. Retrieved from

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry. Retrieved from

Sources

Validation

Efficacy of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene in Target-Based Assays: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive evaluation of the putative Lysine-Specific Demethylase 1 (LSD1) inhibitor, 1-(1-ethynylcyclopropyl)-4-fluorobenzene. While direct experimental data for this specific molecule is not ye...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the putative Lysine-Specific Demethylase 1 (LSD1) inhibitor, 1-(1-ethynylcyclopropyl)-4-fluorobenzene. While direct experimental data for this specific molecule is not yet broadly published, its structural features, particularly the cyclopropylamine-like moiety, strongly suggest activity against this critical epigenetic target. This document will therefore serve as a forward-looking guide, outlining the necessary target-based assays to characterize its efficacy and comparing its hypothetical performance against established clinical-stage LSD1 inhibitors.

Our approach is grounded in the established role of LSD1 in oncology and the well-understood mechanism of action of similar chemical scaffolds.[1][2] We will detail the requisite biochemical and cellular assays, provide step-by-step protocols for their execution, and present data in a comparative context to aid researchers in their evaluation of this and other novel LSD1-targeting compounds.

The Rationale: Why Target Lysine-Specific Demethylase 1 (LSD1)?

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at lysine 4 (H3K4) and lysine 9 (H3K9).[3][4] By modulating these key histone marks, LSD1 acts as a transcriptional co-repressor or co-activator, influencing a wide array of cellular processes.

In numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and various solid tumors, LSD1 is overexpressed.[3][5] This overexpression leads to a blockade of cellular differentiation and promotes proliferation, migration, and invasiveness.[3] Consequently, the inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology, with several inhibitors advancing into clinical trials.[5][6]

The compound of interest, 1-(1-ethynylcyclopropyl)-4-fluorobenzene, contains a substituted cyclopropyl group, a key pharmacophore found in several potent, irreversible LSD1 inhibitors.[7][8] These inhibitors, such as Tranylcypromine (TCP), function by forming a covalent adduct with the FAD cofactor in the enzyme's active site, leading to its irreversible inactivation.[4] This structural similarity provides a strong rationale for investigating 1-(1-ethynylcyclopropyl)-4-fluorobenzene as a novel LSD1 inhibitor.

cluster_0 LSD1-Mediated Gene Repression cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome H3K4me2 Active Gene (H3K4me2 mark) LSD1 LSD1/CoREST Complex H3K4me2->LSD1 Demethylation ReExpression Re-expression of Tumor Suppressor Genes H3K4me0 Repressed Gene (H3K4me0 mark) LSD1->H3K4me0 BlockedLSD1 Inactive LSD1 Inhibitor LSD1 Inhibitor (e.g., 1-(1-Ethynylcyclopropyl) -4-fluorobenzene) Inhibitor->LSD1 Inhibition Differentiation Cellular Differentiation & Apoptosis Start Novel Compound (1-(1-Ethynylcyclopropyl) -4-fluorobenzene) Biochemical Biochemical Assays (Enzyme Inhibition, IC₅₀) Start->Biochemical Cellular Cellular Assays (Target Engagement) Biochemical->Cellular Functional Functional Assays (Cell Viability, Gene Expression) Cellular->Functional End Lead Candidate Profile Functional->End

Caption: High-level experimental workflow for inhibitor validation.

Detailed Experimental Protocols

Biochemical Assay: In Vitro LSD1 Inhibition

Principle: The most common biochemical assays for LSD1 measure the production of hydrogen peroxide (H₂O₂), a byproduct of the FAD-dependent demethylation reaction. [9]This is typically a coupled enzymatic assay where horseradish peroxidase (HRP) uses the H₂O₂ to oxidize a fluorogenic substrate. [9][10] Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare LSD1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5). [10] * Reconstitute human recombinant LSD1 enzyme, HRP, and a suitable dimethylated peptide substrate (e.g., H3K4me2) in Assay Buffer.

    • Prepare a stock solution of the fluorometric probe (e.g., Amplex Red or similar) in DMSO and then dilute to a working concentration in Assay Buffer.

    • Prepare a serial dilution of the test compound (1-(1-ethynylcyclopropyl)-4-fluorobenzene) and control inhibitors (e.g., Iadademstat, Pulrodemstat) in Assay Buffer containing a small percentage of DMSO.

  • Assay Plate Setup (96-well or 384-well black plate):

    • 100% Activity Wells: Add Assay Buffer, LSD1 enzyme, HRP, fluorometric probe, and vehicle (DMSO).

    • Background Wells: Add Assay Buffer, HRP, fluorometric probe, and vehicle (no LSD1 enzyme).

    • Inhibitor Wells: Add Assay Buffer, LSD1 enzyme, HRP, fluorometric probe, and the desired concentration of the test or control inhibitor.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the H3K4me2 peptide substrate to all wells.

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 530/590 nm). [11] * Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity (vehicle) control.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay: Target Engagement via Western Blot

Principle: To confirm that the compound inhibits LSD1 within a cellular context, we measure the accumulation of its direct substrate, the H3K4me2 mark. Effective inhibition of LSD1 will lead to an increase in the global levels of H3K4 dimethylation. [12][13] Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MV4-11 for AML) in appropriate media.

    • Treat the cells with increasing concentrations of 1-(1-ethynylcyclopropyl)-4-fluorobenzene and control inhibitors for a specified time (e.g., 48-72 hours).

  • Histone Extraction:

    • Harvest the cells and isolate the nuclear fraction.

    • Perform an acid extraction of histones from the nuclear pellet using diluted HCl or H₂SO₄.

    • Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.

  • Western Blotting:

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for H3K4me2.

    • As a loading control, incubate a parallel membrane or strip and re-probe the same membrane with an antibody for total Histone H3.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

    • Compare the normalized H3K4me2 levels in treated samples to the vehicle-treated control to demonstrate a dose-dependent increase.

Functional Assay: Cellular Proliferation and Gene Expression

Principle: The ultimate goal of an LSD1 inhibitor is to suppress cancer cell growth. This is assessed via cell viability assays. Furthermore, inhibition of LSD1 should lead to the de-repression of target genes involved in differentiation, such as CD86 in leukemia models. [13] Step-by-Step Protocol (Cell Viability - SRB Assay):

  • Cell Plating and Treatment:

    • Plate cancer cells (e.g., THP-1, MDA-MB-231) in 96-well plates and allow them to adhere overnight. [14] * Treat cells with a serial dilution of the test and control compounds for 72 hours.

  • Cell Fixation and Staining:

    • Fix the cells by adding cold TCA to the media and incubate for 1 hour at 4°C.

    • Wash the plates with water and allow them to air dry.

    • Stain the fixed cells with a 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

    • Wash away the unbound dye with 1% acetic acid and air dry the plates.

  • Data Acquisition and Analysis:

    • Solubilize the bound SRB dye with 10 mM Tris base solution.

    • Read the absorbance at 510 nm on a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Step-by-Step Protocol (Gene Expression - qPCR):

  • Cell Treatment and RNA Extraction:

    • Treat cells as described in the Western Blot protocol.

    • Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).

  • cDNA Synthesis and qPCR:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using primers specific for an LSD1 target gene (e.g., CD86) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

    • Demonstrate a dose-dependent upregulation of the target gene in response to inhibitor treatment.

Conclusion and Future Directions

The structural characteristics of 1-(1-ethynylcyclopropyl)-4-fluorobenzene position it as a compelling candidate for a novel, potentially irreversible LSD1 inhibitor. The comprehensive workflow detailed in this guide provides a robust framework for its evaluation. By systematically performing biochemical and cellular assays and comparing the resulting data against established benchmarks like Iadademstat and Pulrodemstat, researchers can accurately determine its potency, mechanism of action, and therapeutic potential.

Successful validation through these target-based assays would warrant progression to more complex studies, including selectivity profiling against other amine oxidases (MAO-A and MAO-B), pharmacokinetic analysis, and in vivo efficacy studies in relevant xenograft models. [12][15]This structured approach ensures that only the most promising candidates advance, optimizing the path from initial hit to potential clinical application.

References

  • Misto, A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry. [Link]

  • Menna, M., et al. (2022). Novel non-covalent LSD1 inhibitors endowed with anticancer effects in leukemia and solid tumor cellular models. European Journal of Medicinal Chemistry. [Link]

  • Vianello, P., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, V., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry. [Link]

  • Bio-protocol. (n.d.). In vitro LSD1 inhibition assay. Bio-protocol. [Link]

  • Wang, J., et al. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. Molecules. [Link]

  • Vianello, P., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Request PDF on ResearchGate. [Link]

  • Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

  • Ma, L., et al. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules. [Link]

  • Schmitt, M. L., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. [Link]

  • Misto, A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed. [Link]

  • ResearchGate. (n.d.). Structures of covalent (1-4) and non-covalent (5-) LSD1 inhibitors. ResearchGate. [Link]

  • Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry. [Link]

  • Mould, D. P., et al. (2015). Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date. Medicinal Research Reviews. [Link]

  • ResearchGate. (n.d.). Structures of irreversible and reversible LSD1 inhibitors in clinical trials for treatment of cancer. ResearchGate. [Link]

  • Borrello, M. T. (2016). Reversible and irreversible LSD1 inhibitors. UEA Digital Repository. [Link]

  • EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Liu, Y., et al. (2023). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Tenn, K. E., et al. (2021). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. ACS Chemical Biology. [Link]

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Comparative

A Head-to-Head Comparison of Synthetic Routes to 1-(1-Ethynylcyclopropyl)-4-fluorobenzene: A Guide for Medicinal and Process Chemists

Introduction The 1-(1-ethynylcyclopropyl)-4-fluorobenzene scaffold is a key structural motif in numerous pharmacologically active compounds, finding applications in the development of novel therapeutics. The unique combi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-(1-ethynylcyclopropyl)-4-fluorobenzene scaffold is a key structural motif in numerous pharmacologically active compounds, finding applications in the development of novel therapeutics. The unique combination of a strained cyclopropane ring, a reactive ethynyl group, and a fluorinated phenyl moiety imparts desirable physicochemical and metabolic properties. This guide provides a comprehensive, head-to-head comparison of plausible synthetic routes to this valuable building block, offering insights into the strategic choices and experimental nuances that underpin each approach. The discussion is grounded in established chemical principles and supported by analogous experimental data from the scientific literature, aiming to equip researchers in drug discovery and process development with the knowledge to select the most appropriate synthesis for their specific needs.

Strategic Disconnections and Synthetic Overview

The synthesis of 1-(1-ethynylcyclopropyl)-4-fluorobenzene can be approached from several distinct strategic angles, primarily centered around the timing and method of constructing the key structural features: the cyclopropane ring and the ethynyl group. This guide will dissect three primary convergent strategies:

  • Route 1: Cyclopropanation of a Styrene Precursor. This approach prioritizes the formation of the cyclopropane ring from a readily available fluorinated styrene derivative.

  • Route 2: Late-Stage Ethynylation of a Cyclopropyl Ketone. Here, the arylcyclopropane core is assembled first, followed by the introduction of the ethynyl functionality at a later stage.

  • Route 3: Convergent Cross-Coupling Strategy. This route involves the preparation of distinct aryl and ethynylcyclopropyl fragments, which are then joined in a final cross-coupling step.

The following sections will delve into the detailed experimental considerations, mechanistic underpinnings, and a comparative analysis of these synthetic pathways.

Route 1: Cyclopropanation of a Styrene Precursor

This strategy hinges on the cyclopropanation of a substituted styrene. A logical precursor would be 1-fluoro-4-(prop-1-en-2-yl)benzene (4-fluoro-α-methylstyrene). The subsequent conversion of the methyl group on the cyclopropane to an ethynyl group presents a significant challenge.

Workflow Diagram

Route 1 cluster_challenges Challenges A 4-Fluoro-α-methylstyrene B Ethyl 2-(4-fluorophenyl)-2-methylcyclopropane-1-carboxylate A->B Ethyl Diazoacetate, Rh₂(OAc)₄ C (2-(4-fluorophenyl)-2-methylcyclopropyl)methanol B->C LiAlH₄ D 2-(4-fluorophenyl)-2-methylcyclopropane-1-carbaldehyde C->D PCC or Swern Oxidation E 1-(1-(2,2-Dibromovinyl)cyclopropyl)-4-fluorobenzene D->E Corey-Fuchs Reaction (CBr₄, PPh₃) F 1-(1-Ethynylcyclopropyl)-4-fluorobenzene E->F n-BuLi G Multi-step conversion of ester to alkyne H Potential for low overall yield

Caption: Proposed workflow for Route 1, starting from 4-fluoro-α-methylstyrene.

Experimental Protocol (Analogous)

Step 1a: Cyclopropanation. The cyclopropanation of α-methylstyrene with diazoacetates is a known transformation.[1] A rhodium-catalyzed reaction of 4-fluoro-α-methylstyrene with ethyl diazoacetate would yield ethyl 2-(4-fluorophenyl)-2-methylcyclopropane-1-carboxylate.[2]

Step 1b-1e: Functional Group Interconversion. The resulting ester would then require a multi-step conversion to the alkyne. This would typically involve:

  • Reduction of the ester to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Oxidation of the alcohol to the aldehyde via Swern or PCC oxidation.

  • Corey-Fuchs Reaction on the aldehyde with carbon tetrabromide and triphenylphosphine to generate a dibromo-olefin.

  • Elimination of HBr from the dibromo-olefin using a strong base like n-butyllithium to form the terminal alkyne.

Scientific Rationale and Discussion

The primary advantage of this route is the use of readily available starting materials. However, the multi-step functional group transformation required to convert the ester to the alkyne significantly diminishes its efficiency. Each step in this sequence is likely to result in some loss of material, leading to a potentially low overall yield. Furthermore, the handling of sensitive reagents like diazocompounds and strong bases requires careful experimental control.

Route 2: Late-Stage Ethynylation of a Cyclopropyl Ketone

This approach introduces the ethynyl group in the final steps, which can be advantageous in terms of overall convergence and yield. The key intermediate is a 1-(4-fluorophenyl)cyclopropyl ketone.

Workflow Diagram

Route 2 cluster_A Path A cluster_B Path B A Fluorobenzene B 1-(4-Fluorophenyl)cyclopropan-1-ol A->B 1. n-BuLi 2. Cyclopropanone C 1-(4-Fluorophenyl)cyclopropan-1-one B->C Oxidation (e.g., PCC) D 1-(1-Ethynylcyclopropyl)-4-fluorobenzene C->D Ethynylmagnesium bromide or Ethynyllithium E 4-Bromofluorobenzene F 4-Fluorophenylmagnesium bromide E->F Mg, THF G 1-(4-Fluorophenyl)cyclopropanecarbonitrile F->G Cyclopropanecarbonitrile G->C 1. MeMgBr 2. H₃O⁺

Caption: Two potential pathways for Route 2, culminating in a late-stage ethynylation.

Experimental Protocol (Analogous)

Synthesis of the Ketone Intermediate:

  • Path A: Deprotonation of fluorobenzene followed by the addition to cyclopropanone would yield 1-(4-fluorophenyl)cyclopropan-1-ol. Subsequent oxidation would provide the desired ketone.

  • Path B: A more practical approach involves the formation of 4-fluorophenylmagnesium bromide from 4-bromofluorobenzene. This Grignard reagent can then be added to cyclopropanecarbonitrile, followed by hydrolysis and reaction with a methyl Grignard reagent to afford 1-(4-fluorophenyl)cyclopropyl methyl ketone.

Step 2b: Ethynylation. The ketone is then treated with an ethynylating agent. The addition of a terminal alkyne to a carbonyl group is a classic transformation in organic synthesis, often referred to as ethynylation.[3] A common method involves the use of ethynylmagnesium bromide or ethynyllithium, followed by an acidic workup to yield the target molecule.

Scientific Rationale and Discussion

This route is highly convergent and relies on well-established and robust reactions. The Grignard reaction and nucleophilic addition of an acetylide to a ketone are generally high-yielding processes. The key challenge lies in the synthesis of the cyclopropyl ketone intermediate. While several methods exist, the Grignard addition to cyclopropanecarbonitrile followed by further reaction to form the methyl ketone is a plausible and scalable option. This route avoids the multi-step functional group manipulations of Route 1, likely leading to a higher overall yield.

Route 3: Convergent Cross-Coupling Strategy

This advanced strategy involves the synthesis of two key fragments that are then joined in a final cross-coupling reaction. This approach offers significant flexibility and is often employed in the synthesis of complex molecules.

Workflow Diagram

Route 3 cluster_A Path A: Suzuki Coupling cluster_B Path B: Sonogashira Coupling A 1-Bromo-4-fluorobenzene C 1-(1-Ethynylcyclopropyl)-4-fluorobenzene A->C Pd Catalyst, Base B 1-Ethynylcyclopropylboronic acid pinacol ester B->C D 1-Bromo-1-(4-fluorophenyl)cyclopropane F 1-((Trimethylsilyl)ethynyl)-1-(4-fluorophenyl)cyclopropane D->F Pd/Cu Catalyst, Base E Ethynyltrimethylsilane E->F G 1-(1-Ethynylcyclopropyl)-4-fluorobenzene F->G Deprotection (e.g., TBAF)

Sources

Validation

A Comparative Guide to the Physicochemical Properties of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene and its Non-fluorinated Analog

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds is a widely...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds is a widely employed tactic to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of 1-(1-ethynylcyclopropyl)-4-fluorobenzene and its non-fluorinated counterpart, 1-(1-ethynylcyclopropyl)benzene. By presenting a combination of predicted data and established experimental protocols, we aim to offer a valuable resource for researchers engaged in the design and optimization of novel therapeutic agents.

The Rationale for Fluorination and Cyclopropanation

The introduction of a fluorine atom into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorine's high electronegativity can alter the electronic properties of a molecule, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[3] The cyclopropyl group, a small, strained ring system, is another valuable motif in drug design. Its rigid structure can lock a molecule into a specific conformation, potentially enhancing binding to a biological target. Furthermore, the cyclopropyl group can also contribute to improved metabolic stability.[4]

The combination of these two structural features in 1-(1-ethynylcyclopropyl)-4-fluorobenzene presents an intriguing scaffold for medicinal chemistry exploration. This guide will dissect the predicted impact of the fluorine atom by comparing its physicochemical properties to the non-fluorinated parent compound.

Predicted Physicochemical Properties

To provide a quantitative comparison, the physicochemical properties of both molecules were predicted using the SwissADME web tool.[1][5][6] The SMILES (Simplified Molecular Input Line Entry System) strings used for the predictions were C#CC1(CC1)c2ccc(F)cc2 for 1-(1-ethynylcyclopropyl)-4-fluorobenzene and c1ccc(cc1)C2(CC2)C#C for 1-(1-ethynylcyclopropyl)benzene.

Physicochemical Property1-(1-Ethynylcyclopropyl)-4-fluorobenzene1-(1-Ethynylcyclopropyl)benzeneImpact of Fluorination
Molecular Formula C₁₁H₉FC₁₁H₁₀Addition of Fluorine
Molecular Weight 160.19 g/mol 142.20 g/mol Increased Molecular Weight
Consensus LogP 2.502.29Increased Lipophilicity
ESOL LogS (Aqueous Solubility) -2.99-2.67Decreased Aqueous Solubility
Bioavailability Score 0.550.55No Predicted Change

Table 1: Predicted Physicochemical Properties of Fluorinated and Non-fluorinated Analogs.

The predictions suggest that the introduction of a fluorine atom in this specific molecular context leads to a slight increase in lipophilicity (higher LogP) and a corresponding decrease in aqueous solubility (more negative LogS). This is a common trade-off observed in drug design when introducing lipophilic atoms.[7] It is important to note that these are in silico predictions and experimental validation is crucial.

Experimental Protocols for Property Determination

To empower researchers to validate these predictions and further characterize these and similar compounds, we provide detailed, step-by-step methodologies for key physicochemical assays.

Lipophilicity (LogP) Determination: Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of the partition coefficient (LogP).[8][9]

Protocol:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water.

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in the aqueous phase to a known concentration.

  • Partitioning: In a separatory funnel, combine equal volumes of the water-saturated n-octanol and the compound-containing n-octanol-saturated water.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Shake_Flask_LogP cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated Phases (n-Octanol and Water) partition Combine Phases & Shake prep_phases->partition prep_sample Dissolve Compound in Aqueous Phase prep_sample->partition separate Separate Phases partition->separate quantify Quantify Concentration (UV-Vis/HPLC) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's absorption and formulation.[10][11]

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake or stir the suspension at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the aqueous solubility of the compound.

Aqueous_Solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Add Excess Compound to Buffer equilibrate Equilibrate (Shake/Stir) prep_sample->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration (HPLC-UV) separate->quantify

Caption: Workflow for aqueous solubility determination.

In Vitro Metabolic Stability Assay

Metabolic stability provides an early indication of a compound's potential in vivo half-life.[12][13] This protocol utilizes liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Protocol:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the rate of metabolism, from which the in vitro half-life (t₁/₂) can be calculated.

Metabolic_Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes, Buffer, Compound) initiate Initiate Reaction with NADPH (37°C) prep_mix->initiate sampling Time-Point Sampling & Quenching initiate->sampling process Process Samples (Centrifuge) sampling->process analyze LC-MS/MS Analysis process->analyze calculate Calculate Half-Life analyze->calculate Plasma_Protein_Binding cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis setup Assemble Dialysis Apparatus add_samples Add Plasma with Compound & Buffer setup->add_samples equilibrate Equilibrate at 37°C add_samples->equilibrate sample Collect Samples from Both Chambers equilibrate->sample quantify Quantify by LC-MS/MS sample->quantify calculate Calculate Fraction Unbound quantify->calculate

Caption: Workflow for plasma protein binding assay via equilibrium dialysis.

Synthetic Considerations

The synthesis of these target molecules can be approached through a convergent strategy involving the construction of the ethynylcyclopropane moiety and its subsequent coupling to the appropriate aryl halide.

Plausible Synthetic Route

A plausible synthetic route involves a Corey-Chaykovsky cyclopropanation of a suitable α,β-unsaturated carbonyl precursor to form a cyclopropyl ketone, followed by the introduction of the ethynyl group, and finally a Sonogashira coupling with the aryl halide. [2][14][15] Step 1: Synthesis of 1-cyclopropylethanone

This can be achieved via a Corey-Chaykovsky reaction between methyl vinyl ketone and a sulfur ylide. [8][16] Step 2: Synthesis of 1-ethynylcyclopropane

The cyclopropyl ketone can be converted to the corresponding terminal alkyne through various methods, such as reaction with phosphorus pentachloride followed by dehydrochlorination. [17] Step 3: Sonogashira Coupling

The terminal alkyne, 1-ethynylcyclopropane, can then be coupled with either 1-bromo-4-fluorobenzene or bromobenzene using a palladium catalyst and a copper(I) co-catalyst to yield the final products. [10][17]

Synthesis cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 start1 Methyl Vinyl Ketone product1 1-Cyclopropylethanone start1->product1 reagent1 Sulfur Ylide (Corey-Chaykovsky) product2 1-Ethynylcyclopropane product1->product2 reagent2 PCl5, then base product3 1-(1-Ethynylcyclopropyl)-aryl product2->product3 reagent3 Aryl Halide (Ar-X) (Sonogashira Coupling)

Caption: Plausible synthetic route to 1-(1-ethynylcyclopropyl)-aryl compounds.

This guide provides a foundational understanding of the anticipated physicochemical differences between 1-(1-ethynylcyclopropyl)-4-fluorobenzene and its non-fluorinated analog, alongside practical experimental protocols for their determination. The strategic use of fluorination and cyclopropanation offers a powerful toolset for fine-tuning the properties of drug candidates, and a thorough understanding of their impact is paramount for successful drug discovery and development.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved February 15, 2026, from [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved February 15, 2026, from [Link]

  • Talybov, A. D., & Zefirov, N. S. (2010). Cyclopropyl group in medicinal chemistry. Russian Chemical Reviews, 79(4), 303. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved February 15, 2026, from [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • PubChem. (n.d.). 1-(1-Ethynylcyclopropyl)-4-fluorobenzene. Retrieved February 15, 2026, from [Link]

  • Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364. [Link]

  • PubChem. (n.d.). 1-(1-Ethynylcyclopropyl)benzene. Retrieved February 15, 2026, from [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved February 15, 2026, from [Link]

  • Avdeef, A. (2012).
  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-fluorobenzene. Retrieved February 15, 2026, from [Link]

  • Brandsma, L. (2004).
  • PubChem. (n.d.). (1-Ethynylcyclopropyl)benzene. Retrieved February 15, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

[1] Executive Safety Directive STOP AND READ: 1-(1-Ethynylcyclopropyl)-4-fluorobenzene is a high-energy, halogenated intermediate . It possesses a terminal alkyne capable of forming explosive metal acetylides and a strai...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Directive

STOP AND READ: 1-(1-Ethynylcyclopropyl)-4-fluorobenzene is a high-energy, halogenated intermediate . It possesses a terminal alkyne capable of forming explosive metal acetylides and a strained cyclopropane ring susceptible to rapid exothermic decomposition.

Critical Prohibitions:

  • NO disposal in standard non-halogenated solvent streams.

  • NO contact with copper, silver, brass, or mercury plumbing/containers (Explosion Hazard).

  • NO mixing with strong acids or oxidizers.

Chemical Hazard Profile & Causality

To dispose of this compound safely, you must understand the structural origins of its hazards. This is not generic "chemical waste"; it is a functionalized high-energy molecule.

Structural FeatureHazard MechanismOperational Implication
Terminal Alkyne (

)
The acetylenic proton is acidic (

). Upon contact with Cu, Ag, or Hg, it forms metal acetylides , which are shock-sensitive primary explosives.
NEVER use metal safety cans or disposal drums with brass fittings. Use HDPE or Glass only.
Cyclopropyl Ring High ring strain energy (

). Thermal or catalytic shock can trigger ring-opening, releasing significant heat.
Store waste in a cool, climate-controlled area.[1][2][3][4] Do not consolidate with exothermic polymerizing agents.
Fluorobenzene Moiety Halogenated aromatic. Carbon-Fluorine bonds are stable and require high-temperature incineration to prevent toxic emissions.Must be classified as Halogenated Waste . Cannot be used as fuel blending without specific facility approval.
Visualizing the Hazard Logic

The following diagram illustrates the decision logic based on the molecule's reactive groups.

HazardLogic Molecule 1-(1-Ethynylcyclopropyl) -4-fluorobenzene Alkyne Terminal Alkyne Group Molecule->Alkyne Ring Cyclopropyl Ring Molecule->Ring Halogen Fluorine Substituent Molecule->Halogen Risk1 Explosive Metal Acetylides Alkyne->Risk1 + Cu/Ag/Hg Risk2 Exothermic Decomposition Ring->Risk2 + Heat/Acid Risk3 Regulatory Compliance Halogen->Risk3 RCRA Action1 PROHIBIT Metal Containers (No Brass/Copper) Risk1->Action1 Action2 Temp Control < 25°C Segregate from Acids Risk2->Action2 Action3 Halogenated Waste Stream (Incineration) Risk3->Action3

Figure 1: Structural hazard analysis linking chemical moieties to specific disposal actions.

Regulatory Waste Classification (RCRA)

Proper classification ensures the receiving facility incinerates the waste correctly.

  • Primary Classification: D001 (Ignitable) .

    • Reasoning: As a functionalized hydrocarbon, the flash point is likely

      
       (estimated based on ethynylcyclopropane flash point of 
      
      
      
      ) [1].
  • Secondary Classification: D003 (Reactive) .

    • Reasoning: Potential for detonation if subjected to strong initiating source or if metal acetylides have formed [2].

  • Halogenated Solvent Code: While not an F-listed solvent (like F001/F002), it must be tagged as "Halogenated Organic" to ensure it is routed to a halogen-specific incinerator (scrubbed for HF gas).

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization (Self-Validating Step)

Before moving the material to the waste area, validate its state.

  • Visual Inspection: Check the container for precipitate.

    • Pass: Liquid is clear/yellow.

    • Fail: Solid precipitate or crust around the cap indicates potential acetylide formation or polymerization. DO NOT TOUCH. Contact EHS/Bomb Squad immediately.

  • Solvent Dilution (Recommended): Pure terminal alkynes are shock-sensitive.

    • Action: Dilute the waste to

      
       concentration using a compatible Halogenated Solvent  (e.g., Dichloromethane) or a high-boiling non-reactive solvent (e.g., Toluene) if the halogen content is already accounted for.
      
    • Why: Dilution acts as a heat sink, preventing runaway decomposition.

Phase 2: Container Selection & Packaging

Protocol:

  • Select Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass only.

    • Verification: Ensure the cap liner is Teflon (PTFE) or Polyethylene.

  • Prohibited Materials: Inspect the container for any metal components (cap liners, foil seals).

  • Headspace: Leave at least 10-15% headspace to accommodate vapor expansion.

Phase 3: Labeling & Segregation

Labeling Requirements:

  • Chemical Name: Write "1-(1-Ethynylcyclopropyl)-4-fluorobenzene Solution".

  • Hazards: Check "Flammable," "Reactive," and "Toxic."

  • Specific Warning: Write "CONTAINS TERMINAL ALKYNE - NO METAL CONTACT" in red marker on the label.

Storage Location:

  • Store in a Flammable Safety Cabinet .

  • Segregate from:

    • Oxidizing acids (Nitric, Perchloric).

    • Bases (causes polymerization).

    • Metals/Metal salts.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: 1-(1-Ethynylcyclopropyl)-4-fluorobenzene CheckState Visual Inspection: Solids/Crystals present? Start->CheckState Emergency STOP WORK Contact EHS/Bomb Squad (Potential Shock Sensitive) CheckState->Emergency YES (Precipitate) Dilution Dilute to <10% with CH2Cl2 or Toluene CheckState->Dilution NO (Clear Liquid) Container Transfer to HDPE/Glass (NO METAL PARTS) Dilution->Container Labeling Label: Flammable, Reactive, Halogenated, NO METALS Container->Labeling Storage Store in Flammable Cabinet (Segregate from Oxidizers) Labeling->Storage

Figure 2: Operational workflow for safe disposal, prioritizing the identification of unstable solids.

Emergency Contingencies

ScenarioImmediate ActionTechnical Rationale
Spill (< 100 mL) Absorb with vermiculite or sand. Do not use paper towels (flammability risk). Place in a plastic bag and seal.Inert absorbents prevent reaction. Paper/organic absorbents can fuel a fire if the alkyne decomposes.
Skin Exposure Wash with soap and water for 15 minutes.Fluorinated aromatics can be absorbed; standard lipophilic decontamination applies.
Fire Use Dry Chemical or CO2 .[1][2][3][5]Water may spread the burning organic liquid.

References

  • Thermo Scientific Chemicals. (n.d.).[1][6] Ethynylcyclopropane, 98% Safety Data Sheet. Fisher Scientific.[3] Retrieved February 15, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Working with Chemicals).
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved February 15, 2026, from [Link]

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(1-Ethynylcyclopropyl)-4-fluorobenzene

In the dynamic landscape of drug discovery and development, the synthesis and application of novel chemical entities are paramount. 1-(1-Ethynylcyclopropyl)-4-fluorobenzene represents such a compound, offering unique str...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and application of novel chemical entities are paramount. 1-(1-Ethynylcyclopropyl)-4-fluorobenzene represents such a compound, offering unique structural motifs for medicinal chemistry. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of scientific integrity and field-proven expertise. While the specific toxicological properties of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene have not been thoroughly investigated, this guide is built upon a cautious approach, drawing from the known hazards of its structural analogs and functional groups.

Understanding the Hazard Profile: A Synthesis of Knowns and Unknowns

1-(1-Ethynylcyclopropyl)-4-fluorobenzene is a flammable solid that can cause skin and eye irritation, and may also lead to respiratory irritation. The presence of the fluorinated benzene ring suggests that upon combustion, hazardous byproducts such as hydrogen fluoride and carbon oxides may be released. Furthermore, the ethynyl group can present its own set of reactivity and stability challenges. Given the limited specific data, a risk-based approach to handling is not just recommended, but essential.

Table 1: Hazard Identification and Classification

Hazard ClassificationDescriptionPrecautionary Statement
Flammable Solid (Category 1)A solid which is readily combustible, or may cause or contribute to fire through friction.Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Skin Irritation (Category 2)Causes skin irritation upon contact.Wash skin thoroughly after handling. Wear protective gloves.
Eye Irritation (Category 2A)Causes serious eye irritation.Wear eye protection/face protection.
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are the cornerstones of safe laboratory practice.[1][2] For 1-(1-Ethynylcyclopropyl)-4-fluorobenzene, a comprehensive PPE strategy is crucial due to the compound's irritant properties and the potential for unknown systemic effects.

Core PPE Requirements:
  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for protection against acids and bases, while neoprene gloves may be more appropriate for handling oils and solvents.[3] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[4]

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement to protect against splashes and airborne particles.[3] A face shield should be worn in situations with a higher risk of splashing.[2]

  • Body Protection: A flame-resistant lab coat with a closed front and long sleeves is essential.[3] For larger quantities or when there is a significant risk of exposure, consider using chemical-resistant coveralls.[5][6]

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Table 2: PPE Selection Guide for Various Operations

OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and TransferChemical-resistant gloves (e.g., nitrile)Safety goggles with side shieldsFlame-resistant lab coatChemical fume hood
Dissolving/Reaction SetupChemical-resistant gloves (e.g., nitrile)Safety goggles and face shieldFlame-resistant lab coatChemical fume hood
Large-Scale Operations (>10g)Double-gloving with chemical-resistant glovesSafety goggles and face shieldChemical-resistant coverallsChemical fume hood
Spill CleanupChemical-resistant gloves (e.g., neoprene)Safety goggles and face shieldChemical-resistant coverallsNIOSH-approved respirator

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing risk. The following protocol outlines the key steps for safely handling 1-(1-Ethynylcyclopropyl)-4-fluorobenzene from receipt to disposal.

Workflow for Safe Handling:

Safe Handling Workflow Workflow for Handling 1-(1-Ethynylcyclopropyl)-4-fluorobenzene cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE A->B Proceed with caution C Prepare Work Area in Fume Hood B->C Ensure safety measures are in place D Weigh and Transfer Compound C->D Begin handling E Perform Experiment D->E Execute experiment F Decontaminate Glassware and Surfaces E->F Post-experiment G Segregate and Label Waste F->G Proper waste management H Dispose of Waste According to Regulations G->H Final step

Caption: A step-by-step workflow for the safe handling of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene.

Detailed Protocol:
  • Preparation:

    • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data sheets for similar compounds.[3]

    • Don PPE: Put on all required personal protective equipment as outlined in Table 2.

    • Prepare Workspace: Ensure the chemical fume hood is functioning correctly.[3] Cover the work surface with absorbent, disposable bench paper.

  • Handling:

    • Weighing and Transfer: Use a spatula to transfer the solid. Avoid creating dust.[7] If possible, weigh the compound directly into the reaction vessel.

    • Experimental Procedure: When running reactions, use appropriate glassware and ensure all connections are secure. Keep the fume hood sash at the lowest practical height.[3]

  • Cleanup and Decontamination:

    • Glassware: Clean all glassware that has come into contact with the compound with an appropriate solvent in the fume hood.

    • Surfaces: Wipe down all surfaces in the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.

    • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.[7]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste disposal is a critical final step in the chemical handling process.[3] All waste generated from handling 1-(1-Ethynylcyclopropyl)-4-fluorobenzene must be treated as hazardous.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, bench paper, weighing paper), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a compatible, labeled waste container. Do not mix with other waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.[8]

All waste must be disposed of in accordance with local, state, and federal regulations.[8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Table 3: Emergency Response Protocol

IncidentImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department. For minor spills, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[7]

By adhering to these guidelines, researchers can confidently and safely work with 1-(1-Ethynylcyclopropyl)-4-fluorobenzene, fostering a culture of safety and scientific excellence.

References

  • Expert Synthesis Solutions. Ethynyl Estradiol-2,4,16,16-D4 Safety Data Sheet. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Sevron Safety Solutions. ethinyl estradiol (ee) Safety Data Sheet. [Link]

  • American Chemistry Council. Personal Protective Equipment. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

Sources

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